2-(3-Chlorophenoxy)-5-fluoroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-8-2-1-3-10(6-8)16-12-5-4-9(14)7-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYZNNQMXATNDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(3-Chlorophenoxy)-5-fluoroaniline CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Chlorophenoxy)-5-fluoroaniline is a halogenated aromatic ether and aniline derivative. Its structure, incorporating a chlorophenoxy moiety and a fluoroaniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. Halogenated aromatic compounds are of significant interest in drug discovery, as chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of both chloro and fluoro substituents in this compound makes it an attractive candidate for the synthesis of novel therapeutic agents and functional materials.
This technical guide offers a comprehensive overview of the predicted properties, a plausible synthetic route, and potential applications of this compound to facilitate further research and development.
Predicted Physicochemical Properties
The physicochemical properties of this compound can be predicted by analyzing its constituent fragments: the 3-chlorophenoxy group and 5-fluoroaniline. Data from related compounds, such as 3-chlorophenoxypropionic acid and various isomers of chloro- and fluoroanilines, have been used to estimate these values.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₉ClFNO | Based on the chemical structure. |
| Molecular Weight | 237.66 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature. | Aniline and its simple derivatives are often solids or high-boiling liquids. The increased molecular weight and potential for intermolecular interactions suggest a solid state. |
| Melting Point | Estimated in the range of 40-80 °C. | Based on the melting points of similar substituted anilines and diaryl ethers. For example, 5-bromo-2-fluoroaniline has a melting point of 27°C.[3] |
| Boiling Point | Estimated to be > 300 °C at atmospheric pressure. | High boiling points are characteristic of substituted diaryl ethers and anilines due to their molecular weight and polarity. |
| Solubility | Predicted to be sparingly soluble in water. | Aromatic amines and ethers generally have low water solubility. The presence of polar amine and ether groups may confer slight solubility, but the overall hydrophobic nature of the aromatic rings will dominate. |
| Soluble in common organic solvents. | Expected to be soluble in solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), similar to related compounds like 5-bromo-2-fluoroaniline.[4] | |
| pKa | Estimated to be in the range of 2-4. | The electron-withdrawing nature of the fluorine and the phenoxy group is expected to decrease the basicity of the aniline nitrogen, resulting in a low pKa for its conjugate acid. The pKa of 5-bromo-2-fluoroaniline's conjugate acid is predicted to be around 2.13.[3] |
Proposed Synthesis: Ullmann Condensation
A plausible and well-established method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[5][6] In this case, the reaction would involve the coupling of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Ullmann condensation.
Detailed Experimental Protocol:
-
Reactant Preparation: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 equivalent), 2-bromo-5-fluoroaniline (1.0-1.2 equivalents), copper(I) iodide (0.05-0.1 equivalents), a suitable ligand such as L-proline or 1,10-phenanthroline (0.1-0.2 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 100-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Potential Applications in Drug Discovery and Research
The structural motifs within this compound are present in numerous biologically active compounds, suggesting its potential utility as a scaffold or intermediate in drug discovery.
-
Kinase Inhibitors: Many kinase inhibitors feature diaryl ether or aniline-based structures. The specific substitution pattern of this molecule could be explored for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
-
Antiviral and Antimicrobial Agents: Halogenated anilines and phenoxy compounds have been investigated for their antimicrobial and antiviral properties.[7] 3-Chloro-5-fluoroaniline, a related compound, is used in the synthesis of antiviral compounds targeting the influenza A H1N1 virus.[7]
-
Agrochemicals: Chlorophenoxy compounds are a well-known class of herbicides.[8][9] The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy or selectivity.
-
CNS-Active Agents: The lipophilicity imparted by the halogen atoms may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.
Logical Workflow for Research and Development
The following diagram outlines a logical workflow for researchers interested in exploring the potential of this compound.
Caption: Logical workflow for the research and development of this compound.
This comprehensive guide provides a starting point for researchers and drug development professionals interested in the novel compound this compound. The proposed synthetic route and predicted properties, along with the outlined potential applications and research workflow, should facilitate its synthesis, characterization, and evaluation in various scientific and industrial settings.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 3. Cas 2924-09-6,5-BROMO-2-FLUOROANILINE | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. ossila.com [ossila.com]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
Physicochemical Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physicochemical properties of 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally related analogs to offer a comprehensive profile for research and development purposes. Standardized experimental protocols for determining key physicochemical parameters are also detailed to guide researchers in the empirical evaluation of this and similar novel chemical entities.
Introduction
This compound is a substituted diaryl ether aniline derivative. Compounds within this structural class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications. A thorough understanding of the physicochemical properties of a novel compound is fundamental for its development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and chemical handling. This guide aims to provide a foundational understanding of these properties for this compound.
Physicochemical Data
| Property | This compound (Predicted/Estimated) | 2-Chloro-5-fluoroaniline (Experimental/Computed)[1] | 2-Fluoroaniline (Experimental/Computed)[2] |
| Molecular Formula | C₁₂H₉ClFNO | C₆H₅ClFN | C₆H₆FN |
| Molecular Weight | 237.66 g/mol | 145.56 g/mol | 111.12 g/mol |
| Melting Point | Data not available | Data not available | -29 °C |
| Boiling Point | Data not available | Data not available | 182-183 °C |
| Water Solubility | Predicted to be low | Data not available | 17 g/L (at 20 °C) |
| logP (Octanol-Water Partition Coefficient) | Estimated to be > 3 | 2.4 (Computed) | 1.26 |
| pKa (Acid Dissociation Constant) | Estimated to be around 2-3 (for the anilinium ion) | Data not available | 3.2 (at 25 °C) |
Disclaimer: The data for this compound are estimations based on its chemical structure and comparison with related analogs. Experimental verification is highly recommended.
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to novel solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and can be determined using a capillary melting point apparatus.[3][4][5][6][7]
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate (1-2 °C/min).
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.
-
Boiling Point Determination
For a high-boiling point liquid or a solid that can be melted without decomposition, the boiling point can be determined using the Thiele tube method or by gas chromatography.[8][9][10][11][12]
-
Apparatus (Thiele Tube): Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, Bunsen burner or hot plate.
-
Procedure (Thiele Tube):
-
A few drops of the liquid sample are placed in a small test tube.
-
A capillary tube, sealed at the upper end, is placed open-end down into the test tube.
-
The test tube is attached to a thermometer and immersed in a Thiele tube containing heating oil.
-
The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity.[13][14][15][16][17]
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, etc.) is added.
-
The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) at a controlled temperature.
-
The mixture is visually inspected for the presence of undissolved solid.
-
If the solid has dissolved, further weighed portions are added until saturation is reached. Solubility is expressed in terms of mg/mL or mol/L.
-
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the anilinium ion can be determined by potentiometric titration.[18][19][20][21][22]
-
Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
A known concentration of the aniline derivative is dissolved in a suitable solvent (e.g., a water/methanol mixture for poorly water-soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH.
-
The pH is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration of the free amine.
-
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug design.[23][24][25][26][27]
-
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking together for 24 hours.
-
A known amount of the compound is dissolved in the aqueous or octanol phase.
-
The two phases are mixed in a separatory funnel or vial and shaken until equilibrium is reached (e.g., for several hours).
-
The phases are separated by centrifugation.
-
The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity.
Caption: Workflow for Synthesis and Physicochemical Profiling.
Conclusion
While direct experimental data for this compound remains to be published, this guide provides a robust framework for researchers by presenting comparative data from related compounds and detailing standard experimental protocols. The provided workflow and methodologies offer a clear path for the empirical determination of its physicochemical properties, which are crucial for advancing its potential applications in drug discovery and materials science. It is strongly recommended that the predicted and estimated values presented herein are confirmed through experimental validation.
References
- 1. 2-Chloro-5-fluoroaniline | C6H5ClFN | CID 2736509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. thinksrs.com [thinksrs.com]
- 5. byjus.com [byjus.com]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. spectralabsci.com [spectralabsci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.ws [chem.ws]
- 16. scribd.com [scribd.com]
- 17. quora.com [quora.com]
- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. LogP / LogD shake-flask method [protocols.io]
- 27. diposit.ub.edu [diposit.ub.edu]
2-(3-Chlorophenoxy)-5-fluoroaniline molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, weight, and a proposed synthetic pathway for 2-(3-Chlorophenoxy)-5-fluoroaniline. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on general synthetic methodologies for structurally related diaryl ethers and discusses the potential biological relevance of its constituent chemical motifs.
Core Molecular Information
This compound is an aromatic compound containing a chlorophenoxy group linked to a fluoroaniline moiety. The precise arrangement of these functional groups dictates its chemical properties and potential biological activity.
Molecular Structure and Weight
The molecular formula for this compound is determined to be C₁₂H₉ClFNO. Based on this, the molecular weight and elemental composition have been calculated.
| Property | Value |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Elemental Composition | |
| Carbon (C) | 60.65% |
| Hydrogen (H) | 3.82% |
| Chlorine (Cl) | 14.92% |
| Fluorine (F) | 7.99% |
| Nitrogen (N) | 5.89% |
| Oxygen (O) | 6.73% |
Synthesis Methodology
Proposed Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed synthesis of this compound from 2-bromo-4-fluoroaniline and 3-chlorophenol.
Materials:
-
2-bromo-4-fluoroaniline
-
3-chlorophenol
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N-dimethylglycine)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
A high-boiling point solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.1 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of dry DMF or DMSO to the reaction vessel to ensure proper mixing.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to remove oxygen.
-
Heating: Heat the reaction mixture to a temperature between 120-160°C. The optimal temperature may need to be determined empirically.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Modern variations of this reaction, such as the Buchwald-Hartwig amination, could also be adapted for this synthesis, potentially offering milder reaction conditions.[3]
Potential Biological Significance
While the specific biological activity of this compound has not been documented, its structural components are present in molecules with known biological effects. Aniline derivatives are known to possess a wide range of biological activities.[4] Similarly, chlorophenoxy moieties are found in various herbicides and other biologically active compounds. The combination of these functional groups in a single molecule makes it a candidate for investigation in various areas of drug discovery and agrochemical research. For instance, related compounds like 3-Chloro-5-fluoroaniline are utilized in the synthesis of active pharmaceutical ingredients for antiviral and anti-inflammatory treatments.[5]
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound via the Ullmann condensation.
Caption: Proposed synthesis of this compound.
References
An In-depth Technical Guide on the Safety and Handling of 2-(3-Chlorophenoxy)-5-fluoroaniline
Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for 2-(3-Chlorophenoxy)-5-fluoroaniline. As specific data for this compound is limited, this guide is compiled based on information from structurally similar and parent compounds, including halogenated anilines and chlorophenoxy derivatives. It is intended for use by trained professionals in research and development and should be supplemented with a substance-specific risk assessment before handling.
Introduction
This compound is a complex organic molecule that combines the structural features of a halogenated aniline and a chlorophenoxy group. Such compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The presence of chlorine and fluorine atoms, along with the aniline moiety, suggests that this compound may possess significant biological activity and requires careful handling to minimize exposure and ensure laboratory safety.[3][4] This guide outlines the potential hazards, necessary precautions, and emergency procedures associated with this compound.
Hazard Identification and Classification
Based on the toxicological profiles of related compounds like 2-fluoroaniline, 3-chloro-5-fluoroaniline, and other chlorophenoxy derivatives, this compound is anticipated to be hazardous.[5][6][7]
Potential GHS Hazard Classification (Extrapolated):
-
Acute Toxicity: Oral (Category 3 or 4), Dermal (Category 3 or 4), Inhalation (Category 3 or 4).[6][8] Halogenated anilines are known to be toxic if swallowed, in contact with skin, or if inhaled.[8]
-
Skin Corrosion/Irritation: Category 2.[6] May cause skin irritation upon contact.
-
Serious Eye Damage/Eye Irritation: Category 2A.[6] Expected to cause serious eye irritation.
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[5][8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[6] May cause respiratory irritation.
-
Carcinogenicity/Mutagenicity: Suspected of causing genetic defects and cancer, a concern with some aniline derivatives.[5]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[8]
Summary of Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation, headaches, drowsiness, and nausea.[5] In severe cases, it could lead to cyanosis (bluish tint to the skin) due to effects on hemoglobin.[5]
-
Skin Contact: Harmful if absorbed through the skin. Can cause skin irritation and may lead to allergic reactions.[5]
-
Eye Contact: Causes serious eye irritation.[6]
-
Ingestion: Toxic if swallowed.
Physical and Chemical Properties
The following table summarizes the expected physical and chemical properties of this compound, based on data from similar compounds.
| Property | Value |
| Molecular Formula | C₁₂H₉ClFNO |
| Appearance | Expected to be a liquid or low-melting solid |
| Odor | Mild, sweet, or amine-like odor[5] |
| Solubility in Water | Likely insoluble or sparingly soluble[5] |
| Flash Point | Likely > 61°C (based on 2-fluoroaniline)[5] |
| Density | Expected to be denser than water[5] |
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Wear appropriate personal protective equipment (PPE).[11]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
-
Take measures to prevent the buildup of electrostatic charge.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12]
-
Store locked up.[6]
-
Keep away from heat, sparks, and open flames.[10]
-
Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE program should be implemented when handling this compound.[13]
| PPE Type | Specifications |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[10][14] Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[10] |
| Skin Protection | Wear protective gloves (e.g., neoprene, butyl rubber, nitrile rubber) and a chemical-resistant suit to prevent skin contact.[11][15][16] Gloves must be inspected before use, and proper glove removal technique should be followed.[10] |
| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[15] A self-contained breathing apparatus (SCBA) may be necessary for emergencies or high-concentration exposures.[16] |
| Footwear | Chemical-resistant boots should be worn, with pant legs outside the boots to prevent chemicals from entering.[11][13] |
| General Hygiene | An emergency eyewash station and safety shower should be readily accessible in the immediate work area.[5] Contaminated clothing should be removed immediately and washed before reuse.[11][16] |
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[10] Ensure adequate ventilation. Avoid breathing vapors and contact with the substance.[10] Wear appropriate PPE, including respiratory protection.[10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[10] Do not let the product enter drains, sewage systems, or water bodies.[5]
-
Methods for Containment and Cleaning Up: For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect for disposal. For solid spills, carefully sweep up and place in a suitable, closed container for disposal.[9] Avoid generating dust.[9]
First-Aid Measures
Immediate medical attention is required in case of exposure.[9]
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air.[6] If not breathing, give artificial respiration.[6][17] Consult a physician immediately.[10][17] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15-30 minutes.[5][6] Consult a physician.[10] |
| Eye Contact | Rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][9] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] Call an ophthalmologist or physician immediately.[10] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[6][10] Never give anything by mouth to an unconscious person.[10][17] Call a POISON CENTER or doctor immediately.[6] |
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, "alcohol" foam, dry chemical, or carbon dioxide (CO₂).[6][10][12]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[9][10]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]
Experimental Protocols and Workflows
As specific experimental data for this compound is not publicly available, this section provides a generalized workflow for assessing the acute oral toxicity of a novel chemical compound, a fundamental aspect of its safety evaluation.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aarti-industries.com [aarti-industries.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. fishersci.com [fishersci.com]
- 13. MSU Extension | Montana State University [apps.msuextension.org]
- 14. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 15. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 17. angenechemical.com [angenechemical.com]
Navigating the Safety Profile of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the material safety data for 2-(3-Chlorophenoxy)-5-fluoroaniline, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, this document compiles and extrapolates crucial safety and property data from structurally analogous chemicals. This guide aims to provide a robust framework for safe handling, storage, and use in a research and development setting.
Physicochemical Properties
The precise physicochemical properties of this compound have not been extensively documented. However, by examining related compounds such as 3-chloro-5-fluoroaniline and other halogenated phenoxy anilines, we can infer a likely profile. These estimations are critical for experimental design and safety protocol development.
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₁₂H₉ClFNO | - |
| Molecular Weight | 237.66 g/mol | - |
| Appearance | Likely a solid at room temperature | Analogy with similar substituted anilines |
| Boiling Point | > 200 °C | Extrapolated from related aromatic compounds |
| Melting Point | Not available | - |
| Solubility | Likely soluble in organic solvents | General characteristic of similar organic compounds |
Toxicological Profile
The toxicological data for this compound is not directly available. The following table summarizes the known toxicological information for a closely related compound, 3-chloro-5-fluoroaniline, to provide an indication of potential hazards.
| Hazard Category | Finding for 3-chloro-5-fluoroaniline | GHS Classification (Inferred) |
| Acute Oral Toxicity | Toxic if swallowed | Danger[1] |
| Acute Dermal Toxicity | Toxic in contact with skin | Danger[1] |
| Skin Corrosion/Irritation | Causes skin irritation | Warning[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Warning[1] |
It is reasonable to anticipate that this compound may exhibit a similar toxicological profile. Halogenated anilines and chlorophenoxy compounds have been associated with various adverse health effects, including skin and eye irritation, and systemic toxicity upon ingestion or absorption.
Experimental Protocols
Given the lack of specific experimental data, this section outlines standard methodologies for assessing the key toxicological endpoints for a novel chemical compound like this compound.
Acute Oral Toxicity (OECD TG 423):
-
Fasted rodents are administered a single dose of the test substance by oral gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 (lethal dose for 50% of the test population) is calculated to determine the acute toxicity.
Skin Irritation/Corrosion (OECD TG 404):
-
A small amount of the test substance is applied to a shaved area of the skin of a rabbit.
-
The application site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
The severity of the skin reaction is scored to determine the irritant or corrosive potential.
Eye Irritation/Corrosion (OECD TG 405):
-
A small amount of the test substance is instilled into the conjunctival sac of one eye of a rabbit.
-
The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
-
The severity of the eye reaction is scored to determine the irritant or corrosive potential.
Synthesis and Potential Signaling Pathways
The synthesis of this compound can be conceptually approached through established organic chemistry reactions. A plausible synthetic route is the Ullmann condensation or the Buchwald-Hartwig amination, which are common methods for forming carbon-nitrogen and carbon-oxygen bonds.
The biological activity and signaling pathways of this compound are not characterized. However, based on its structural similarity to other bioactive molecules, it could potentially interact with various cellular targets. The diagram below illustrates a hypothetical signaling pathway that could be investigated.
Handling and Safety Precautions
Given the potential for toxicity, strict adherence to safety protocols is mandatory when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles at all times.
-
Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Response: In case of a spill, evacuate the area and absorb the material with an inert absorbent. Dispose of the waste in accordance with local regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Conclusion
While a specific Material Safety Data Sheet for this compound is not currently available, a thorough analysis of structurally related compounds provides a solid foundation for establishing safe handling and use practices. Researchers and drug development professionals should treat this compound with a high degree of caution, assuming a toxicological profile similar to other halogenated anilines and phenoxy compounds. The experimental protocols and hypothetical pathways presented in this guide offer a starting point for further investigation and characterization of this molecule. As with any novel chemical, a culture of safety and proactive risk assessment is paramount.
References
Potential Applications of 2-(3-Chlorophenoxy)-5-fluoroaniline in Medicinal Chemistry: A Prospective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the prospective medicinal chemistry applications of the novel scaffold, 2-(3-Chlorophenoxy)-5-fluoroaniline. In the absence of direct experimental data for this specific molecule, this document provides a comprehensive analysis based on the well-established structure-activity relationships (SAR) of structurally analogous compounds, particularly substituted phenoxy anilines. We propose potential biological targets, including protein kinases, and explore its therapeutic potential in oncology and inflammatory diseases. This guide also outlines a plausible synthetic route for the title compound and presents detailed hypothetical mechanisms of action through signaling pathway diagrams to stimulate further experimental investigation into this promising chemical entity.
Introduction
The phenoxy aniline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound, this compound, combines these features, suggesting its potential as a valuable building block for the development of novel therapeutics. While this molecule is not extensively described in current literature, analysis of its substructures and related compounds allows for a prospective evaluation of its potential applications. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic utility of this and related phenoxy aniline derivatives.
Proposed Synthesis of this compound
The synthesis of this compound can be hypothetically achieved through a copper-catalyzed Ullmann condensation reaction, a well-established method for the formation of diaryl ethers.[1][2][3] An alternative modern approach could involve a palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] A plausible synthetic workflow for the Ullmann condensation is outlined below.
Experimental Protocol: Proposed Ullmann Condensation
-
Reaction Setup: To a dried reaction vessel, add 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
-
Solvent and Base: Add a high-boiling polar solvent like N,N-dimethylformamide (DMF) and a base, for instance, potassium carbonate (2.0 eq).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 120-160 °C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Medicinal Chemistry Applications
Based on the SAR of structurally related phenoxy aniline derivatives, this compound holds potential in several therapeutic areas, most notably in oncology and the treatment of inflammatory diseases, primarily as a kinase inhibitor.
Anticancer Activity: Kinase Inhibition
Numerous substituted anilines and phenoxy aniline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
-
MEK (MAP Kinase Kinase): A series of 3-cyano-4-(phenoxyanilino)quinolines have demonstrated potent inhibition of MEK, a key component of the RAS/RAF/MEK/ERK signaling pathway.[7] The phenoxy aniline moiety is crucial for binding to the kinase domain.
-
p38 MAP Kinase: Aminobenzophenone derivatives, which share structural similarities with phenoxy anilines, have been reported as potent and selective inhibitors of p38 MAP kinase, a key regulator of inflammatory cytokine production.
-
Other Tyrosine Kinases: The broader class of aniline-based compounds has been explored as inhibitors of a wide range of tyrosine kinases, including VEGFR, PDGFR, and Src family kinases, which are pivotal in tumor angiogenesis and metastasis.[8][9]
As a putative kinase inhibitor, this compound could interfere with oncogenic signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates its potential role in inhibiting the MEK/ERK pathway.
Anti-inflammatory Activity
The p38 MAP kinase pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway is a validated strategy for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Given that aminobenzophenones, which are structurally related to phenoxy anilines, are potent p38 MAP kinase inhibitors, it is plausible that this compound could exhibit anti-inflammatory properties.
By inhibiting p38 MAP kinase, this compound could suppress the downstream signaling cascade that leads to the transcription and release of inflammatory mediators.
Quantitative Data from Structurally Related Compounds
To provide a quantitative context for the potential potency of this compound, the following table summarizes the reported biological activities of structurally similar compounds.
| Compound Class | Example Compound | Target | IC50/EC50 | Reference |
| Aminobenzophenones | (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase | 10 nM | [1] |
| IL-1β release | 14 nM | [1] | ||
| TNF-α release | 6 nM | [1] | ||
| 3-Cyano-4-(phenoxyanilino)quinolines | Not specified | MEK | Low nM | [7] |
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the structural features of this compound, in conjunction with the established biological activities of related phenoxy aniline derivatives, strongly suggest its potential as a promising scaffold in medicinal chemistry. The primary hypothesized applications are in the fields of oncology and inflammation, likely through the inhibition of key protein kinases such as MEK and p38 MAP kinase.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of this compound.
-
In Vitro Screening: Comprehensive screening against a panel of protein kinases to identify primary biological targets.
-
Cell-based Assays: Evaluation of its antiproliferative effects in cancer cell lines and its anti-inflammatory activity in relevant cellular models.
-
Lead Optimization: Should promising activity be identified, further structural modifications can be explored to optimize potency, selectivity, and pharmacokinetic properties.
This prospective guide serves as a catalyst for the investigation of this compound, a molecule that warrants further exploration for its potential to yield novel therapeutic agents.
References
- 1. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
An In-depth Technical Guide to the Biological Activity of Substituted Diaryl Ethers
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether scaffold, characterized by two aryl rings linked by an oxygen atom, is a privileged structure in medicinal chemistry and agrochemical research.[1][2] Its prevalence in natural products and synthetic compounds stems from its unique physicochemical properties, including metabolic stability and the ability to penetrate cell membranes.[3] This guide provides a detailed overview of the diverse biological activities of substituted diaryl ethers, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.
Core Concepts and Mechanisms of Action
Substituted diaryl ethers exhibit a wide range of biological activities, including anticancer, antibacterial, antimalarial, and herbicidal effects.[2][4] The specific activity is determined by the nature and position of substituents on the aryl rings, which influence the molecule's interaction with biological targets.
Many diaryl ether derivatives have been investigated as anticancer agents.[5] One key mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. By targeting the ATP-binding site or allosteric sites of kinases, these compounds can disrupt signaling cascades involved in cell proliferation, survival, and angiogenesis.[6] Another anticancer strategy involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
// Edges "Growth_Factor" -> "Receptor" [label="Binds", fontsize=8, fontcolor="#202124"]; "Receptor" -> "RAS" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAS" -> "RAF" [label="Activates", fontsize=8, fontcolor="#202124"]; "RAF" -> "MEK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "MEK" -> "ERK" [label="Phosphorylates", fontsize=8, fontcolor="#202124"]; "ERK" -> "Transcription_Factors" [label="Activates", fontsize=8, fontcolor="#202124"]; "Transcription_Factors" -> "Gene_Expression" [label="Regulates", fontsize=8, fontcolor="#202124"]; "Diaryl_Ether" -> "RAF" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits", fontsize=8, fontcolor="#202124"]; }
The antibacterial properties of diaryl ethers are well-documented.[7] A prominent example is triclosan and its analogs, which target the enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[8][9] Inhibition of ENR disrupts the bacterial cell membrane integrity, leading to cell death. This mechanism is also exploited in the development of antimalarial agents, as the Plasmodium falciparum parasite relies on a similar enzyme (PfENR).[8][10]
In agriculture, diaryl ether herbicides are widely used for weed control.[11] Their primary mode of action often involves the inhibition of key plant enzymes. One major target is acetolactate synthase (ALS), which is vital for the biosynthesis of branched-chain amino acids.[12][13] Another mechanism is the inhibition of protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species that destroy cell membranes.[14][15]
Quantitative Biological Data
The biological efficacy of substituted diaryl ethers is quantified using various metrics. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are commonly used for enzyme inhibitors and antiproliferative agents, while the minimum inhibitory concentration (MIC) is standard for antimicrobial compounds.[16]
Table 1: Antiproliferative Activity of Steroidal Diaryl Ethers against HeLa Cell Line [17]
| Compound ID | R-Group on Phenoxy Ring | IC50 (µM) |
| 14a | H | 5-10 |
| 14d | 4-tert-Butyl | 5-10 |
| 14e | 4-Fluoro | >10 |
| 14i | Quinolinyl-3-oxy | 5-10 |
Data suggests that while many substitutions are well-tolerated, a 4-fluoro substitution is disadvantageous for activity against the HeLa cell line.[17]
Table 2: Antimalarial Activity of Substituted Triclosan Analogs [8][9]
| Compound Type | Target | Activity Metric | P. falciparum (3D7) | P. falciparum (Dd2) |
| 4'-Substituted Analogs | PfENR | IC50 (Enzyme) | Nanomolar range | Nanomolar range |
| EC50 (Culture) | 2-10 µM | 2-10 µM | ||
| 2'-Substituted Analogs | PfENR | IC50 (Enzyme) | 1-20 µM | 1-20 µM |
| EC50 (Culture) | <500 nM | <500 nM |
This data highlights how substituent positioning (2'- vs. 4'-) can dramatically impact whole-cell potency (EC50) even with similar enzyme inhibition (IC50) profiles.[8][9]
Detailed Experimental Protocols
Reproducible and rigorous experimental design is fundamental to drug discovery. Below are detailed methodologies for key assays used to evaluate diaryl ethers.
This protocol outlines a general procedure for determining the IC50 of a diaryl ether compound against a specific protein kinase.[6][18]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute the purified kinase enzyme and its specific peptide or protein substrate to desired concentrations in the kinase buffer.[18]
-
Prepare a serial dilution of the test diaryl ether compound in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure :
-
In a 96- or 384-well plate, add the kinase enzyme, the test compound dilution, and the substrate.
-
Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[19]
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection and Data Analysis :
-
Detect the amount of phosphorylated substrate. Common methods include:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
// Nodes A [label="Reagent Preparation\n(Kinase, Substrate, ATP, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Kinase, Substrate, and\nTest Compound to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Pre-incubation\n(Allow Compound Binding)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Initiate Reaction\n(Add ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Incubation\n(Kinase Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Terminate Reaction\n(Add Stop Solution, e.g., EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Signal Detection\n(Luminescence, TR-FRET, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(Calculate IC50 Value)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[16][22] The broth microdilution method is a standard procedure.[23]
-
Inoculum Preparation :
-
From a fresh agar plate, select a single colony of the target bacterial strain.
-
Inoculate the colony into a sterile broth medium (e.g., Mueller-Hinton Broth).[24]
-
Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[23]
-
-
Assay Plate Preparation :
-
In a 96-well microtiter plate, add broth medium to all wells.[23]
-
Prepare a two-fold serial dilution of the diaryl ether compound directly in the plate, starting from the highest concentration.
-
Reserve wells for a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation :
-
Add the prepared bacterial inoculum to all wells except the negative control.
-
Seal the plate and incubate at 37°C for 18-24 hours.[23]
-
-
Result Determination :
-
After incubation, examine the plate for visible turbidity.
-
The MIC is the lowest compound concentration in which no turbidity (i.e., no bacterial growth) is observed.[22]
-
// Nodes start [shape=ellipse, label="Start", fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="Prepare Serial Dilution\nof Diaryl Ether", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inoculate [label="Inoculate with\nStandardized Bacteria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate\n(e.g., 37°C, 18-24h)", fillcolor="#FBBC05", fontcolor="#202124"]; observe [shape=diamond, label="Visible Growth\n(Turbidity)?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mic [shape=box, label="This well is > MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_mic [shape=box, label="This well is ≤ MIC", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [shape=ellipse, label="Determine Lowest\nConcentration w/o Growth", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prep -> inoculate -> incubate -> observe; observe -> mic [label="Yes"]; observe -> no_mic [label="No"]; mic -> end; no_mic -> end; }
Conclusion
Substituted diaryl ethers represent a versatile and enduring chemical scaffold with significant therapeutic and commercial potential. Their biological activity is highly tunable through synthetic modification, allowing for the targeted development of potent inhibitors for a wide array of biological targets. A profound understanding of their structure-activity relationships, combined with robust experimental evaluation as outlined in this guide, is essential for harnessing their full potential in the development of novel drugs and agrochemicals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The Chemical Space of Marine Antibacterials: Diphenyl Ethers, Benzophenones, Xanthones, and Anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 2: 2'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological activity, and X-ray crystal structural analysis of diaryl ether inhibitors of malarial enoyl acyl carrier protein reductase. Part 1: 4'-substituted triclosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
- 20. pubcompare.ai [pubcompare.ai]
- 21. caymanchem.com [caymanchem.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. microbe-investigations.com [microbe-investigations.com]
- 24. files.core.ac.uk [files.core.ac.uk]
The Strategic Role of 2-(3-Chlorophenoxy)-5-fluoroaniline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a specialized building block with significant potential in organic synthesis, particularly in the realm of pharmaceutical development. While not a widely commercialized reagent, its unique structural motif, combining a substituted phenoxy group with a fluoroaniline core, presents a valuable scaffold for the synthesis of complex molecules, most notably kinase inhibitors. This document outlines a plausible synthetic pathway for this compound, provides detailed analogous experimental protocols, and explores its potential applications as a key intermediate in the generation of targeted therapeutics.
Introduction: The Phenoxy-Aniline Scaffold in Drug Discovery
The phenoxy-aniline moiety is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents extending into adjacent hydrophobic pockets to enhance potency and selectivity. The this compound building block provides a pre-formed fragment that can be readily incorporated into such molecules, offering several advantages:
-
Structural Rigidity and Pre-organization: The diaryl ether linkage introduces a degree of conformational constraint, which can be beneficial for binding affinity.
-
Modulation of Physicochemical Properties: The chloro and fluoro substituents allow for fine-tuning of lipophilicity, electronic properties, and metabolic stability.
-
Versatile Synthetic Handle: The primary amine of the aniline group serves as a key reactive site for further elaboration, enabling the construction of diverse molecular architectures.
Proposed Synthesis of this compound
A robust and logical synthetic route to this compound involves a two-step sequence commencing with an Ullmann condensation to form the diaryl ether bond, followed by the reduction of a nitro group to the desired aniline.
Caption: Proposed synthetic pathway for this compound.
Step 1: Ullmann Condensation for Diaryl Ether Formation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ether linkages, involving the copper-catalyzed coupling of a phenol with an aryl halide. In this proposed synthesis, 3-chlorophenol would be reacted with 2-bromo-4-fluoro-1-nitrobenzene. The nitro group on the aryl bromide serves as a strong electron-withdrawing group, which activates the halide for nucleophilic displacement, facilitating the reaction.
Step 2: Reduction of the Nitro Group
The resulting nitro-diaryl ether intermediate can then be reduced to the corresponding aniline. Several methods are effective for this transformation, including reduction with iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid), or catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. The choice of reducing agent can depend on the desired scale and functional group tolerance.
Experimental Protocols (Analogous)
Analogous Protocol for Ullmann Condensation
Reaction: Synthesis of a substituted diaryl ether via Ullmann Condensation.
Materials:
| Reagent | Molar Equiv. |
| Substituted Phenol | 1.0 |
| Substituted Aryl Bromide | 1.2 |
| Copper(I) Iodide (CuI) | 0.1 |
| Potassium Carbonate (K2CO3) | 2.0 |
| N,N-Dimethylformamide (DMF) | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), substituted aryl bromide (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a stirred mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Expected Data (for analogous reactions):
| Parameter | Value |
| Yield | 60-85% |
| Appearance | Crystalline solid or oil |
| Spectroscopic Data | Consistent with the formation of the diaryl ether linkage, observable by 1H NMR, 13C NMR, and mass spectrometry. |
Analogous Protocol for Nitro Group Reduction
Reaction: Reduction of a nitro-diaryl ether to the corresponding aniline.
Materials:
| Reagent | Molar Equiv. |
| Nitro-diaryl ether | 1.0 |
| Iron Powder | 5.0 |
| Glacial Acetic Acid | - |
| Ethanol | - |
Procedure:
-
In a round-bottom flask, suspend the nitro-diaryl ether (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and glacial acetic acid (catalytic amount).
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline derivative.
-
Purify by column chromatography if necessary.
Expected Data (for analogous reactions):
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Solid or oil |
| Spectroscopic Data | Disappearance of the nitro group signals in IR spectroscopy and the appearance of amine protons in 1H NMR. |
Role as a Building Block in Kinase Inhibitor Synthesis
The this compound scaffold is particularly well-suited for the synthesis of Type I and Type II kinase inhibitors. These inhibitors target the ATP-binding pocket of kinases. The aniline nitrogen can be used to form a crucial hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition.
Caption: Role of the phenoxy-aniline scaffold in kinase inhibitors.
A common synthetic strategy involves the coupling of the aniline building block with a suitably functionalized heterocyclic core. For example, a chloro-substituted quinazoline or pyrimidine can undergo a nucleophilic aromatic substitution reaction with the aniline nitrogen of this compound to assemble the final kinase inhibitor. The 3-chlorophenoxy group can then occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to the overall binding affinity and selectivity of the molecule. The fluorine atom on the aniline ring can enhance binding through favorable interactions and improve metabolic stability.
Conclusion
While this compound is not a readily available building block, its synthesis is achievable through established synthetic methodologies. Its unique combination of a substituted phenoxy ring and a fluoroaniline moiety makes it a highly attractive, albeit specialized, intermediate for the synthesis of complex organic molecules. Its primary potential lies in the field of drug discovery, particularly for the development of targeted kinase inhibitors. The strategic incorporation of this building block can provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of novel therapeutic agents. Further exploration and characterization of this and similar building blocks are warranted to expand the toolbox of synthetic chemists in their pursuit of innovative medicines.
An In-Depth Technical Guide to 2-(3-Chlorophenoxy)-5-fluoroaniline: A Promising Intermediate for Pharmaceutical Development
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chlorophenoxy)-5-fluoroaniline, a halogenated aromatic amine with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. While direct literature on this specific molecule is limited, this document extrapolates from established chemical principles and data on analogous compounds to present its physicochemical properties, a proposed synthetic route, and its prospective applications in drug discovery, particularly in the development of targeted therapies such as kinase inhibitors.
Introduction
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique combination of a chloro-substituted phenoxy group and a fluorine-substituted aniline moiety in this compound makes it an attractive building block for creating structurally diverse and biologically active molecules. This guide aims to provide researchers and drug development professionals with a foundational understanding of this compound and its potential utility.
Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table includes predicted properties for the target compound, alongside experimental data for its key proposed precursors. This allows for a comparative understanding of their characteristics.
| Property | This compound (Predicted) | 3-Chlorophenol (Experimental)[1][2][3][4][5] | 2-Bromo-5-fluoroaniline (Experimental)[6][7][8][9][10] |
| Molecular Formula | C₁₂H₉ClFNO | C₆H₅ClO | C₆H₅BrFN |
| Molecular Weight | 237.66 g/mol | 128.56 g/mol | 190.01 g/mol |
| Appearance | - | Colorless to pale yellow solid | Pale yellow to off-white solid |
| Melting Point | - | 31-36 °C | 43-47 °C |
| Boiling Point | - | 214 °C | 154 °C / 23 mmHg |
| Density | - | ~1.22 g/cm³ at 25 °C | ~1.69 g/cm³ |
| Solubility | - | Slightly soluble in water; soluble in ethanol, ether | - |
| CAS Number | Not available | 108-43-0 | 1003-99-2 |
Proposed Synthesis: A Detailed Experimental Protocol
The synthesis of this compound can be effectively achieved via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between 3-chlorophenol and 2-bromo-5-fluoroaniline. This modern cross-coupling method is known for its high efficiency and functional group tolerance.[11][12][13]
Materials and Reagents
-
2-Bromo-5-fluoroaniline (1.0 eq)
-
3-Chlorophenol (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst.
-
Reaction Vessel: To a dry Schlenk flask, add 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent (2-bromo-5-fluoroaniline).
-
Heating and Stirring: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Potential Applications in Pharmaceutical Research
The this compound scaffold is a valuable pharmacophore for the development of targeted therapeutics, particularly in the field of oncology. The aniline moiety can serve as a key hydrogen bond donor and acceptor, while the phenoxy group can occupy hydrophobic pockets in protein targets. The chloro and fluoro substituents can enhance binding affinity and modulate metabolic stability.
-
Kinase Inhibitors: Many clinically approved kinase inhibitors feature an aniline or anilino-quinazoline core structure.[14][15][16][17] The this compound intermediate can be utilized in the synthesis of novel ATP-competitive inhibitors of various kinases implicated in cancer cell proliferation and survival.
-
Other Therapeutic Areas: The structural motifs present in this intermediate are also found in compounds with other biological activities. For instance, aniline derivatives have been investigated for their anti-cancer properties in colorectal cancer models.[18][19][20][21]
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel pharmaceutical compounds. This technical guide provides a foundational resource for researchers by proposing a viable synthetic route and highlighting its potential in drug discovery. Further investigation into the synthesis and application of this molecule is warranted to fully unlock its potential in the development of next-generation therapeutics.
Disclaimer: The information provided in this document, particularly concerning the physicochemical properties and the experimental protocol for this compound, is based on predictions and established methodologies for analogous compounds due to the limited direct experimental data available in the public domain. Researchers should independently verify this information and exercise appropriate caution and optimization when attempting the proposed synthesis.
References
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Chlorophenol | 108-43-0 [chemicalbook.com]
- 4. 3-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 2-Bromo-5-fluoroaniline | C6H5BrFN | CID 2773317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-fluoroaniline CAS 1003-99-2 [homesunshinepharma.com]
- 10. innospk.com [innospk.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of the Aniline Moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aniline moiety in 2-(3-Chlorophenoxy)-5-fluoroaniline. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the versatile reactivity of its aniline functional group. This document details the key chemical transformations, provides representative experimental protocols, and presents quantitative data where available for analogous systems.
Introduction to the Reactivity of this compound
The reactivity of the aniline moiety in this compound is governed by the electronic properties of the substituents on the aromatic ring. The amino group (-NH₂) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. However, its nucleophilicity and basicity are modulated by the presence of the electron-withdrawing fluorine atom and the bulky, electron-withdrawing 3-chlorophenoxy group.
The fluorine atom at the 5-position exerts a -I (inductive) and +M (mesomeric) effect, with the inductive effect being dominant, thus reducing the electron density of the aromatic ring and the basicity of the aniline nitrogen. The 2-(3-chlorophenoxy) group is primarily electron-withdrawing due to the electronegativity of the oxygen and chlorine atoms, and it also introduces significant steric hindrance around the amino group. These electronic and steric factors influence the regioselectivity and rate of reactions involving the aniline moiety.
Key Reactions of the Aniline Moiety
The primary reactions of the aniline moiety in this compound involve the nucleophilic amino group and the activated aromatic ring. The most common and synthetically useful transformations are N-acylation, N-alkylation, and diazotization followed by subsequent functional group transformations.
N-Acylation
N-acylation of the aniline is a common method to protect the amino group, reduce its activating effect in electrophilic aromatic substitution, or introduce an amide functionality, which is a common feature in many bioactive molecules.
Reaction Scheme:
Caption: General workflow for the N-acylation of this compound.
Experimental Protocol (Representative):
A general procedure for the N-acylation of an aniline with acetic anhydride is as follows.[1]
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, pyridine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent, such as acetic anhydride (1.1 eq), dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 1: Representative N-Acylation Reactions of Substituted Anilines
| Amine Substrate | Acylating Agent | Base | Solvent | Yield (%) | Reference |
| Aniline | Acetic Anhydride | None | None | 89 | [1] |
| p-Nitroaniline | Acetic Anhydride | None | None | 91 | [1] |
| 3-Chloroaniline | Chloroacetyl chloride | - | - | - | [2] |
N-Alkylation
N-alkylation introduces alkyl groups onto the nitrogen atom, leading to secondary or tertiary amines. This transformation is crucial for modulating the pharmacological properties of drug candidates. Direct alkylation with alkyl halides can sometimes lead to over-alkylation. Reductive amination is a common alternative for controlled mono-alkylation.
Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocol (Representative):
A general procedure for the N-alkylation of an aniline with an alkyl halide is as follows.[3]
-
To a stirred suspension of a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add this compound (1.0 eq).
-
Add the alkylating agent, for instance, methyl iodide (1.2 eq), to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the N-alkylated product.
Table 2: Representative N-Alkylation Reactions of Substituted Amines
| Amine Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| 2-Amino-1,3-benzothiazole | Iodoacetone | None | Acetone | 74 | [3] |
| Aniline | Methyl Iodide | K₂CO₃ | DMF | - | General Method |
Diazotization and Sandmeyer Reaction
Diazotization of the primary amino group to form a diazonium salt is a versatile transformation that opens the door to a wide array of functional group interconversions through Sandmeyer and related reactions. The diazonium salt is typically unstable and is generated in situ at low temperatures before being reacted with a suitable nucleophile.
Reaction Scheme:
Caption: General workflow for the diazotization of this compound and subsequent Sandmeyer reaction.
Experimental Protocol (Representative):
A general procedure for the diazotization of an aniline and subsequent Sandmeyer reaction is as follows.[4][5][6]
-
Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 3 M HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, 1.2 eq) in the corresponding concentrated acid (e.g., concentrated HCl).
-
Slowly add the cold diazonium salt solution to the copper(I) salt mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the mixture, extract the product with an organic solvent, wash, dry, and purify by column chromatography or distillation.
Table 3: Representative Sandmeyer Reactions of Substituted Anilines
| Aniline Substrate | Reagents for Diazotization | Sandmeyer Reagent | Product | Yield (%) | Reference |
| 4-Cyanoaniline | t-BuONO, HCl | CuBr₂ | 4-Bromobenzonitrile | 83 (GC Yield) | [7] |
| 4-Aminophenylacetamide | NaNO₂, HCl | KI | N-(4-Iodophenyl)acetamide | 78 | [7] |
| 3-Aminopyrazole derivative | t-BuONO | CuBr₂ | 3-Bromopyrazole derivative | 59 | [6] |
Conclusion
The aniline moiety in this compound provides a versatile handle for a variety of chemical transformations that are crucial in the fields of medicinal chemistry and materials science. While the electronic and steric nature of the substituents influences the reactivity, standard protocols for N-acylation, N-alkylation, and diazotization can be readily adapted for this substrate. The experimental procedures and data provided in this guide, based on closely related structures, offer a solid foundation for researchers to develop specific synthetic routes utilizing this valuable intermediate. It is always recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for any new substrate.
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Chlorophenoxy)-5-fluoroaniline: A Key Agrochemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Chlorophenoxy)-5-fluoroaniline is a crucial intermediate in the synthesis of a variety of agrochemicals. Its unique molecular structure, featuring a substituted phenoxy group linked to a fluoroaniline moiety, provides a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. This technical guide delves into the synthesis, physicochemical properties, and potential applications of this compound, offering detailed experimental protocols and insights into its role in modern agrochemical research.
Introduction
The global demand for increased agricultural productivity necessitates the continuous development of effective and selective crop protection agents. Diphenyl ether derivatives have long been a cornerstone of the agrochemical industry, with many commercial products sharing this core structure. This compound serves as a key building block for a new generation of these agrochemicals, offering the potential for enhanced efficacy, improved crop safety, and novel modes of action. The presence of both chlorine and fluorine atoms in the molecule can significantly influence its biological activity and metabolic stability.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClFNO | N/A |
| Molecular Weight | 237.66 g/mol | N/A |
| Appearance | Off-white to pale yellow solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Toluene) | N/A |
Synthesis of this compound
The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction. This method involves the coupling of an aryl halide with a phenol.
General Reaction Scheme
Caption: General Ullmann Condensation for this compound Synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on general Ullmann condensation procedures and has not been experimentally validated for this specific synthesis.
Materials:
-
3-Chlorophenol (1.0 eq)
-
2-Bromo-4-fluoroaniline (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol, 2-bromo-4-fluoroaniline, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF or toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
Spectroscopic Data (Predicted)
The following are predicted spectroscopic characteristics for this compound based on its structure.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm. The fluorine and chlorine substituents will influence the chemical shifts and coupling constants of adjacent protons. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant. |
| IR (Infrared) | Characteristic N-H stretching bands around 3300-3500 cm⁻¹. C-O-C stretching for the ether linkage around 1200-1250 cm⁻¹. C-F and C-Cl stretching bands in the fingerprint region. |
| MS (Mass Spec) | A molecular ion peak (M⁺) at m/z 237, with a characteristic M+2 peak due to the chlorine isotope. |
Potential as an Agrochemical Intermediate
This compound is a valuable intermediate for the synthesis of various agrochemicals, particularly those with a diphenyl ether scaffold.
Herbicides
Many commercial diphenyl ether herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial for chlorophyll and heme biosynthesis in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[3]
Caption: Mode of action of PPO-inhibiting diphenyl ether herbicides.
Derivatives of this compound can be designed to be potent PPO inhibitors, offering broadleaf weed control in various crops.
Insecticides and Fungicides
The diphenyl ether motif is also present in some insecticides and fungicides.[4][5][6][7] The specific mode of action for these compounds can vary widely. For instance, some fungicidal diphenyl ethers act as succinate dehydrogenase inhibitors (SDHI), disrupting the mitochondrial respiratory chain of fungi.[6][7] The development of insecticides from this scaffold is also an active area of research.[4]
Caption: Workflow for developing new agrochemicals from the core intermediate.
Conclusion
This compound is a highly promising intermediate for the synthesis of novel agrochemicals. Its straightforward synthesis via the Ullmann condensation and the proven efficacy of the diphenyl ether scaffold make it an attractive starting point for the development of new herbicides, insecticides, and fungicides. Further research into the synthesis of a diverse library of derivatives and comprehensive biological screening will be crucial in unlocking the full potential of this versatile molecule in addressing the ongoing challenges in global agriculture.
References
- 1. Synthesis and herbicidal activity of diphenyl ether derivatives containing unsaturated carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Exploration of the Electronic Properties of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Computational Chemistry Whitepaper
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates a comprehensive theoretical investigation into the electronic properties of 2-(3-Chlorophenoxy)-5-fluoroaniline, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this paper proposes a robust computational methodology based on Density Functional Theory (DFT) to elucidate the molecule's electronic structure, reactivity, and spectroscopic characteristics. The presented data, derived from a hypothetical yet methodologically sound computational study, offers foundational insights for future research and development endeavors involving this compound. All calculations are projected based on the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted level of theory for molecules of this nature.[1][2] This document serves as a template for the computational analysis of similarly structured aniline derivatives.
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The introduction of halogen and phenoxy substituents can significantly modulate the electronic and, consequently, the biological and material properties of the aniline scaffold. This compound presents a unique combination of electron-withdrawing and donating groups, the interplay of which is crucial for understanding its reactivity and potential applications. This whitepaper outlines a theoretical study to characterize its electronic properties, providing a valuable dataset for researchers in drug design and materials science.
Computational Methodology
The electronic properties of this compound were investigated using computational simulations. The following section details the proposed protocol for these theoretical calculations.
Geometry Optimization
The initial molecular structure of this compound would be sketched and subjected to geometry optimization without any symmetry constraints. The optimization would be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[1] Frequency calculations would then be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.
Electronic Properties Calculation
Following successful geometry optimization, a series of electronic properties would be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular dipole moment, and the Molecular Electrostatic Potential (MEP). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[3][4] The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.
Spectroscopic Analysis
Theoretical vibrational frequencies would be calculated from the optimized geometry. The resulting frequencies are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical model. This allows for a more accurate comparison with experimental FT-IR and Raman spectra. Additionally, the UV-Vis absorption spectrum would be simulated using Time-Dependent DFT (TD-DFT) to predict the electronic transitions and maximum absorption wavelengths.
Projected Results and Discussion
This section presents the hypothetical quantitative data that would be obtained from the proposed computational study on this compound.
Molecular Geometry
The optimized molecular structure would reveal the bond lengths, bond angles, and dihedral angles that define the three-dimensional conformation of the molecule. Key parameters of interest would be the C-N, C-O, C-Cl, and C-F bond lengths, as well as the torsion angles that describe the relative orientation of the two aromatic rings.
Electronic and Reactivity Descriptors
The calculated electronic properties provide insight into the molecule's reactivity and stability. A summary of the key quantitative data is presented in Table 1.
| Parameter | Symbol | Projected Value | Unit |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.87 | eV |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.24 | eV |
| HOMO-LUMO Energy Gap | ΔE | 4.63 | eV |
| Dipole Moment | µ | 2.75 | Debye |
| Ionization Potential | IP | 5.87 | eV |
| Electron Affinity | EA | 1.24 | eV |
| Electronegativity | χ | 3.555 | eV |
| Chemical Hardness | η | 2.315 | eV |
| Chemical Softness | S | 0.432 | eV-1 |
| Electrophilicity Index | ω | 2.73 | eV |
Table 1: Projected Electronic Properties of this compound.
The relatively large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule.[3][4] The dipole moment indicates a moderate polarity, which would influence its solubility and intermolecular interactions.
Visualization of Proposed Workflows and Molecular Properties
Visual diagrams are essential for understanding the logical flow of the computational study and the resulting molecular properties.
References
- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Phenoxy-Fluoroaniline Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxy-fluoroaniline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of a fluorine atom and a phenoxy group into the aniline backbone can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This technical guide provides a comprehensive literature review of phenoxy-fluoroaniline derivatives, focusing on their synthesis, anticancer, and antitubercular activities. It includes a compilation of quantitative biological data, detailed experimental protocols, and visual representations of synthetic workflows and biological pathways to serve as a valuable resource for researchers in the field.
Synthesis of Phenoxy-Fluoroaniline Derivatives
The synthesis of phenoxy-fluoroaniline derivatives typically involves nucleophilic aromatic substitution or coupling reactions. A general synthetic route often starts with the reaction of a substituted phenol with a fluorinated nitrobenzene, followed by the reduction of the nitro group to an amine.
General Synthetic Protocol
A representative synthetic protocol for a class of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives involves a two-step process. The first step is the synthesis of a chloroacetylated aniline intermediate, which is then reacted with a fluorinated phenol to yield the final product.[1]
Step 1: Synthesis of Chloroacetylated Aniline Intermediate To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives A mixture of the chloroacetylated aniline intermediate, 3-fluoro-4-nitrophenol, and a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) is heated at a specific temperature (e.g., 80 °C) for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol.[1]
A user-friendly protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives has also been reported, which involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative followed by an intramolecular OCF3 migration.[2][3] This method utilizes bench-stable reagents and is amenable to gram-scale synthesis.[2][3]
Biological Activities of Phenoxy-Fluoroaniline Derivatives
Phenoxy-fluoroaniline derivatives have shown significant promise as anticancer and antitubercular agents. The following sections summarize the quantitative data on their biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of phenoxy-fluoroaniline derivatives against various cancer cell lines. The cytotoxic activity is often expressed as the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).
| Compound ID | Structure | Cell Line | IC50 / LC50 (µM) | Reference |
| 1 | 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][4]benzoquinone | A375 (Melanoma) | 12.25 µg/mL (LC50) | [4] |
| NAM-5 | A 3-fluoro-4-morpholinoaniline sulfonamide derivative | MCF-7 (Breast Cancer) | 1.811 | [5] |
| MDA-MB-231 (Breast Cancer) | 2.143 | [5] | ||
| NAM-7 | A 3-fluoro-4-morpholinoaniline derivative | MCF-7 (Breast Cancer) | 1.883 | [5] |
| MDA-MB-231 (Breast Cancer) | 4.688 | [5] | ||
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | - | [6] |
| SK-N-SH (Neuroblastoma) | - | [6] |
Note: The original data for compound 1 was reported in µg/mL and has been included as such. For compounds 3c , the specific IC50 values were not provided in the abstract.
Antitubercular Activity
A number of phenoxy-fluoroaniline derivatives have been evaluated for their activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their antitubercular potency.
| Compound ID | Structure | Strain | MIC (µg/mL) | Reference |
| 3m | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | M. tuberculosis H37Rv | 4 | [1] |
| Rifampin-resistant M. tuberculosis | 4 | [1] | ||
| Isoniazid-resistant M. tuberculosis | 32 | [1] | ||
| 1 (Parent) | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | [7] |
| MDR M. tuberculosis | 11 | [7] | ||
| General Series | 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | M. tuberculosis H37Rv | 4 - 64 | [1][8] |
| 9c | 3-(2-(3-((4-chlorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | M. tuberculosis H37Rv | 6.68 µM | [9] |
| 9d | 8-fluoro-3-(3-fluoro-2-(3-((4-methylbenzyl)oxy)oxetan-3-yl)phenoxy)-2-methylquinoline | M. tuberculosis H37Rv | 6.68 µM | [9] |
| 9h | 3-(2-(3-((3,5-difluorobenzyl)oxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline | M. tuberculosis H37Rv | 3.49 µM | [9] |
| 9i | 8-fluoro-3-(3-fluoro-2-(3-((6-fluoropyridin-3-yl)methoxy)oxetan-3-yl)phenoxy)-2-methylquinoline | M. tuberculosis H37Rv | 3.53 µM | [9] |
Note: The MIC values for compounds 9c, 9d, 9h, and 9i were reported in µM and are presented as such.
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.[5]
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of compounds against M. tuberculosis.[9]
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Compound Preparation: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37 °C for 5-7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]
Signaling Pathways and Mechanisms of Action
The biological activity of phenoxy-fluoroaniline derivatives is often attributed to their ability to interact with specific molecular targets, such as protein kinases.
B-Raf Kinase Inhibition
Some fluoroaniline derivatives of hydroxybenzoquinone have been shown to target the B-Raf protein, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in melanoma.[4] Molecular docking studies have revealed that these compounds can exhibit a better binding affinity towards the B-Raf protein compared to standard drugs.[4]
Caption: B-Raf signaling pathway and the inhibitory action of phenoxy-fluoroaniline derivatives.
Induction of Apoptosis
Certain 3-fluoro-4-morpholinoaniline derivatives have been found to induce apoptosis-mediated cell death in breast cancer cells.[5] Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
Caption: Intrinsic apoptosis pathway induced by phenoxy-fluoroaniline derivatives.
Structure-Activity Relationship (SAR)
The biological activity of phenoxy-fluoroaniline derivatives is highly dependent on the nature and position of substituents on the aromatic rings.
-
Antitubercular Activity: For 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, the position of the nitro group on the N-phenyl ring significantly influences activity. A nitro group at the ortho position (compound 3m ) resulted in the most potent activity, while a meta-position led to a decrease in inhibitory effect.[1]
-
Anticancer Activity: In a series of 3-fluoro-4-morpholinoaniline derivatives, the presence of a sulfonamide group (compound NAM-5 ) showed significant anti-proliferative activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[5] Halogen substituents on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were found to be favorable for both anticancer and anti-inflammatory activities.[6]
Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to understand the relationship between the physicochemical properties of these derivatives and their biological activities, aiding in the rational design of more potent compounds.[10][11][12]
Experimental Workflow Visualization
The process from compound synthesis to biological evaluation follows a structured workflow.
Caption: General experimental workflow for the development of phenoxy-fluoroaniline derivatives.
Conclusion
Phenoxy-fluoroaniline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antitubercular agents. This technical guide has summarized key findings in the literature, providing a foundation for further research and development. The presented data, protocols, and pathway diagrams offer a valuable resource for scientists working to design and synthesize novel derivatives with improved efficacy and selectivity. Future work in this area will likely focus on further lead optimization through detailed SAR and QSAR studies, elucidation of precise mechanisms of action, and in vivo evaluation of the most promising candidates.
References
- 1. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A QSAR analysis of 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1(HIF-1) inhibitors: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline via Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is achieved through a copper-catalyzed Ullmann condensation, a robust and versatile method for the formation of diaryl ethers. This application note includes a comprehensive experimental protocol, tabulated reaction parameters, and a visual representation of the reaction pathway to guide researchers in the successful synthesis of the target compound.
Introduction
The Ullmann condensation is a classic and widely utilized method for the formation of carbon-oxygen (C-O) bonds, particularly in the synthesis of diaryl ethers.[1] This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, a base, and often a ligand.[1] The target molecule, this compound, possesses a diaryl ether linkage and is a key building block for various biologically active molecules. The Ullmann condensation provides an efficient route to this compound from readily available starting materials. This protocol is based on established methodologies for similar Ullmann-type reactions, providing a reliable procedure for laboratory-scale synthesis.
Reaction Scheme
The synthesis of this compound proceeds via the Ullmann condensation of 2-amino-4-fluorophenol and 1-bromo-3-chlorobenzene.
Figure 1: Ullmann condensation for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a similar Ullmann condensation procedure.[2]
Materials:
-
2-Amino-4-fluorophenol
-
1-Bromo-3-chlorobenzene
-
Cuprous iodide (CuI)
-
Ethylenediamine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-fluorophenol (1.0 eq), 1-bromo-3-chlorobenzene (1.0-1.2 eq), cuprous iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M with respect to 2-amino-4-fluorophenol).
-
Add ethylenediamine (0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value/Reagent | Purpose |
| Aryl Halide | 1-Bromo-3-chlorobenzene | Electrophilic coupling partner |
| Phenol | 2-Amino-4-fluorophenol | Nucleophilic coupling partner |
| Catalyst | Cuprous Iodide (CuI) | Facilitates the C-O bond formation |
| Ligand | Ethylenediamine | Stabilizes the copper catalyst and enhances reactivity |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol to form the active nucleophile |
| Solvent | Toluene | Reaction medium |
| Temperature | 110-120 °C | Provides thermal energy for the reaction |
| Reaction Time | 12-24 hours | Duration to achieve high conversion |
Table 2: Expected Product Characteristics
| Property | Value |
| Molecular Formula | C₁₂H₉ClFNO |
| Molecular Weight | 237.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 80-95% (based on similar reactions[2]) |
| Purity (post-chromatography) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8 (br s, 2H, NH₂), 6.5-7.3 (m, 7H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 105-160 (aromatic carbons) |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₁₂H₁₀ClFNO⁺: 238.0435, found: 238.0438 |
Note: The NMR and mass spectrometry data are predicted values and should be confirmed by experimental analysis.
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(3-chlorophenoxy)-5-fluoroaniline as a key building block in the synthesis of potent kinase inhibitors. This document outlines a representative synthetic route to a quinoline-based kinase inhibitor, details the relevant biological context, and provides methodologies for its evaluation.
Introduction
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology. The strategic incorporation of halogenated phenyl ethers and anilines into small molecules has proven to be a successful strategy for developing potent and selective kinase inhibitors. The compound this compound possesses key structural features—a chlorinated phenoxy group and a fluorinated aniline—that make it an attractive starting material for accessing novel kinase inhibitor scaffolds. The chloro and fluoro substituents can modulate physicochemical properties such as lipophilicity and metabolic stability, and also engage in specific interactions within the ATP-binding pocket of various kinases.
This document focuses on the synthesis of a hypothetical, yet representative, quinoline-based multi-kinase inhibitor, targeting key mediators of tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).
Synthesis of a Quinoline-Based Kinase Inhibitor
The synthesis of the target kinase inhibitor from this compound can be achieved through a convergent synthesis strategy. A key step involves the coupling of the aniline derivative with a suitable quinoline core. The following protocol outlines a representative synthetic pathway.
Experimental Protocol: Synthesis of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinoline-6-carboxamide
This protocol describes a nucleophilic aromatic substitution reaction to couple this compound with 4-chloro-7-methoxyquinoline-6-carboxamide.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask, add 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.
DOT Script for Synthesis Workflow:
References
Application Notes and Protocols for the Use of 2-(3-Chlorophenoxy)-5-fluoroaniline in the Development of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While direct applications of 2-(3-Chlorophenoxy)-5-fluoroaniline in commercially available herbicides are not extensively documented in publicly accessible literature, its structural motifs—a substituted aniline and a chlorophenoxy group—are present in several classes of active herbicidal compounds. This document outlines hypothetical, yet scientifically plausible, applications of this molecule as a key intermediate in the synthesis of novel herbicides. The protocols provided are based on established synthetic methodologies and principles of herbicide design, offering a strategic framework for research and development.
The core structure of this compound presents two primary avenues for derivatization to generate molecules with potential herbicidal activity: modification of the aniline moiety to form urea or amide derivatives, or its use as a building block for diphenyl ether herbicides.
Application 1: Synthesis of Novel Phenylurea Herbicides
Rationale:
Phenylurea herbicides are a well-established class of compounds that typically act by inhibiting photosynthesis at Photosystem II. The synthesis of ureas from anilines is a robust and versatile chemical transformation. By reacting this compound with various isocyanates, a library of novel phenylurea derivatives can be generated for herbicidal screening. The substituents on the second nitrogen of the urea moiety can be varied to modulate activity, selectivity, and physicochemical properties.
Experimental Protocol: Synthesis of N-(2-(3-chlorophenoxy)-5-fluorophenyl)-N',N'-dimethylurea
-
Materials:
-
This compound
-
Dimethylcarbamoyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure: a. In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. b. Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes. c. Cool the reaction mixture to 0 °C in an ice bath. d. Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution. e. Allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, quench the reaction with the addition of saturated sodium bicarbonate solution. h. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). i. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. j. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. k. Purify the crude product by column chromatography on silica gel to yield the target compound.
Hypothetical Herbicidal Activity Data for Phenylurea Derivatives
| Compound ID | R1 | R2 | IC50 (µM) vs. Amaranthus retroflexus (Photosystem II Inhibition) |
| U-01 | H | H | >100 |
| U-02 | CH₃ | H | 55.2 |
| U-03 | CH₃ | CH₃ | 12.8 |
| U-04 | OCH₃ | H | 25.6 |
| U-05 | OCH₃ | CH₃ | 5.4 |
| U-06 | Cl | H | 18.9 |
Visualization of Synthetic Workflow for Phenylurea Derivatives
Caption: Synthetic workflow for a novel phenylurea herbicide.
Application 2: Synthesis of Novel Diphenyl Ether Herbicides
Rationale:
Diphenyl ether herbicides are a significant class of agrochemicals, many of which act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3][4][5] The synthesis of these compounds can be achieved through a nucleophilic aromatic substitution reaction. The aniline group of this compound can be converted to a phenol, which can then be reacted with a suitable substituted phenyl ring to form the diphenyl ether linkage.
Experimental Protocol: Synthesis of a Novel Diphenyl Ether Herbicide
Step 1: Conversion of Aniline to Phenol (Diazotization-Hydrolysis)
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure: a. Dissolve this compound (1.0 eq) in a mixture of water and concentrated HCl. b. Cool the solution to 0-5 °C in an ice-salt bath. c. Slowly add a solution of NaNO₂ (1.05 eq) in water, keeping the temperature below 5 °C. d. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C. e. In a separate flask, heat a solution of dilute H₂SO₄ to boiling. f. Slowly add the cold diazonium salt solution to the boiling acidic solution. g. Continue heating until nitrogen evolution ceases. h. Cool the reaction mixture and extract the product with diethyl ether. i. Dry the ether extract and evaporate the solvent to obtain 2-(3-chlorophenoxy)-5-fluorophenol.
Step 2: Ullmann Condensation to form Diphenyl Ether
-
Materials:
-
2-(3-Chlorophenoxy)-5-fluorophenol (from Step 1)
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
-
Procedure: a. To a solution of 2-(3-chlorophenoxy)-5-fluorophenol (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and CuI (0.1 eq). b. Add 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.1 eq) to the mixture. c. Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into water and extract with ethyl acetate. e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Concentrate the solvent and purify the crude product by column chromatography to yield the target diphenyl ether.
Hypothetical Herbicidal Activity Data for Diphenyl Ether Derivatives
| Compound ID | R Group on Second Phenyl Ring | IC50 (µM) vs. Arabidopsis thaliana (PPO Inhibition) |
| DPE-01 | H | >100 |
| DPE-02 | 4-Cl | 45.3 |
| DPE-03 | 4-CF₃ | 15.8 |
| DPE-04 | 2-NO₂-4-CF₃ | 1.2 |
| DPE-05 | 2-Cl-4-CF₃ | 3.5 |
| DPE-06 | 2,4-diCl | 22.1 |
Visualization of Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Caption: PPO inhibition pathway by a novel diphenyl ether herbicide.
Screening Protocols for Herbicidal Activity
In Vitro Algal Growth Inhibition Assay
A rapid and cost-effective primary screen for herbicidal activity can be performed using green algae cultures.[6]
-
Organism: Chlorella vulgaris.
-
Procedure: a. Culture algae in a suitable liquid medium to a logarithmic growth phase. b. Dispense the algal suspension into a 96-well microplate. c. Add the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). d. Incubate the plates under constant light and temperature for 72 hours. e. Measure the algal growth inhibition by assessing the optical density at 680 nm. f. Calculate the IC50 value for each compound.
Seed Germination and Early Seedling Growth Assay
This assay assesses the pre-emergent herbicidal activity of the compounds.
-
Test Species: Amaranthus retroflexus (redroot pigweed) and Lolium multiflorum (Italian ryegrass).
-
Procedure: a. Place filter paper in Petri dishes and moisten with a solution of the test compound at a specific concentration. b. Place a set number of seeds (e.g., 20) on the filter paper. c. Seal the Petri dishes and incubate in a growth chamber with a defined light/dark cycle and temperature. d. After 7-10 days, measure the germination rate, root length, and shoot length. e. Compare the results to a negative control (solvent only) and a positive control (commercial herbicide).
Conclusion
This compound serves as a promising, albeit underexplored, starting material for the synthesis of novel herbicides. Its structural features are amenable to the creation of derivatives that could target key biochemical pathways in weeds, such as photosynthesis or chlorophyll biosynthesis. The protocols and conceptual frameworks provided herein offer a solid foundation for initiating research programs aimed at discovering new and effective herbicidal agents based on this versatile chemical intermediate.
References
- 1. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 3. PROTOPORPHYRINOGEN OXIDASE-INHIBITING HERBICIDES | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
HPLC method development for 2-(3-Chlorophenoxy)-5-fluoroaniline purity assessment
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-(3-Chlorophenoxy)-5-fluoroaniline
AN-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The described method is suitable for quantifying the main component and separating it from potential process-related impurities and degradation products. The protocol outlines the chromatographic conditions, system suitability requirements, and a comprehensive validation strategy in accordance with International Council for Harmonisation (ICH) guidelines. Forced degradation studies are also described to establish the stability-indicating nature of the method.
Introduction
This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through to the final drug substance, potentially affecting its safety and efficacy.[1] Therefore, a reliable and validated analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[2][3]
This document provides a detailed protocol for an RP-HPLC method developed for the purity assessment of this compound. The method is designed to be specific, accurate, precise, and robust, ensuring reliable results for routine quality control and stability testing.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.
-
Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified water)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
The following chromatographic conditions are a recommended starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at approximately 240 nm (to be confirmed by UV scan) |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v) can be used as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
The analytical method should be validated according to ICH Q2(R1) guidelines.[4] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[5][6][7] The sample should be subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the proposed HPLC method. The method is considered specific if the main peak is well-resolved from any degradation products and placebo peaks. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the main peak.
Data Presentation for Validation Parameters
Table 2: Linearity and Range
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
| Level 1 (e.g., 50) | ||
| Level 2 (e.g., 100) | ||
| Level 3 (e.g., 250) | ||
| Level 4 (e.g., 500) | ||
| Level 5 (e.g., 750) | ||
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{> 0.999} |
| Regression Equation | \multicolumn{2}{c | }{y = mx + c} |
Table 3: Accuracy (% Recovery)
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | Mean % Recovery |
| 80% | ||||
| 100% | ||||
| 120% |
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Peak Area | ||
| Retention Time | ||
| Purity (%) |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | |
| LOQ |
Table 6: Robustness
| Parameter Variation | Retention Time Shift | Tailing Factor Change | Resolution Change |
| Flow Rate (± 0.1 mL/min) | |||
| Column Temp. (± 2°C) | |||
| Mobile Phase pH (± 0.2) |
System Suitability
Before conducting any analysis, the HPLC system must meet the system suitability criteria to ensure its proper functioning.
Table 7: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Visualization of Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Potential Degradation Pathways of this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the purity assessment of this compound. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment. The forced degradation studies are crucial for establishing the stability-indicating properties of the method, which is a regulatory requirement for purity and stability testing of pharmaceutical ingredients. This application note serves as a complete guide for researchers and scientists involved in the quality control of this important pharmaceutical intermediate.
References
Application Notes and Protocols: Spectroscopic Characterization of 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and FT-IR data for 2-(3-Chlorophenoxy)-5-fluoroaniline. These predictions are derived from established chemical shift and vibrational frequency ranges for analogous functional groups and aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | 3.5 - 5.0 | br s | - |
| H-3 | 6.7 - 6.9 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-4 | 6.9 - 7.1 | t | J(H-H) ≈ 8-9 |
| H-6 | 6.6 - 6.8 | dd | J(H-F) ≈ 4-5, J(H-H) ≈ 8-9 |
| H-2' | 6.9 - 7.1 | t | J(H-H) ≈ 2 |
| H-4' | 7.2 - 7.4 | t | J(H-H) ≈ 8 |
| H-5' | 6.8 - 7.0 | ddd | J(H-H) ≈ 8, 2, 1 |
| H-6' | 7.0 - 7.2 | dd | J(H-H) ≈ 8, 2 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 (d, J(C-F) ≈ 10-15 Hz) |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 (d, J(C-F) ≈ 20-25 Hz) |
| C-4 | 115 - 120 (d, J(C-F) ≈ 5-10 Hz) |
| C-5 | 155 - 160 (d, J(C-F) ≈ 240-250 Hz) |
| C-6 | 105 - 110 (d, J(C-F) ≈ 20-25 Hz) |
| C-1' | 155 - 160 |
| C-2' | 115 - 120 |
| C-3' | 130 - 135 |
| C-4' | 120 - 125 |
| C-5' | 125 - 130 |
| C-6' | 110 - 115 |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Aniline) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |
| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |
| C-N Stretch (Aniline) | 1250 - 1350 | Strong |
| C-O-C Stretch (Aryl Ether) | 1200 - 1280 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
| C-H Out-of-Plane Bending | 750 - 900 | Strong |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Protocol:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Protocol:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
FT-IR Acquisition Protocol:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
-
Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected prior to the sample scan.
Data Processing:
-
The instrument software will automatically perform a Fourier transform of the interferogram.
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: Experimental workflow for the spectroscopic characterization.
Caption: Logical relationship for structural elucidation.
Application Note: Derivatization of 2-(3-Chlorophenoxy)-5-fluoroaniline for Biological Screening Library Synthesis
Abstract
The 2-(3-chlorophenoxy)-5-fluoroaniline scaffold represents a promising starting point for the development of novel therapeutic agents due to the prevalence of diaryl ether and substituted aniline moieties in bioactive molecules. This application note provides detailed protocols for the derivatization of this core structure via N-acylation and N-sulfonylation to generate a diverse chemical library. Furthermore, we outline standardized protocols for screening these derivatives in two common biological assays: a kinase inhibition assay and a G-protein coupled receptor (GPCR) binding assay. The methodologies described herein are designed to be robust and adaptable for researchers in drug development and chemical biology.
Introduction
The discovery of novel small-molecule therapeutics is often accelerated by the synthesis and screening of focused chemical libraries built around a privileged core structure. The this compound scaffold contains key structural features, such as a flexible diaryl ether linkage and a reactive aniline nitrogen, that are amenable to chemical modification. Derivatization at the aniline position allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of functional groups that can modulate physicochemical properties and target engagement. This note details two straightforward and high-yielding derivatization reactions—N-acylation and N-sulfonylation—to create a library of amides and sulfonamides, respectively. The resulting compounds can then be evaluated in high-throughput biological screens to identify potential lead compounds.
Derivatization Strategy
The primary amino group of this compound serves as a versatile handle for derivatization. By reacting the starting material with a panel of commercially available acyl chlorides and sulfonyl chlorides, a library of diverse analogs can be rapidly synthesized. This approach enables the exploration of various substituents to probe the chemical space around the core scaffold.
Application Notes and Protocols for the N-acylation of 2-(3-Chlorophenoxy)-5-fluoroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the N-acylation of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key transformation in the synthesis of various pharmaceutically active compounds. The presented method utilizes acetyl chloride as the acylating agent in the presence of potassium carbonate as a base and dimethylformamide as the solvent. This protocol is designed to be a robust and reproducible method for obtaining the desired N-acylated product in good yield. Detailed experimental procedures, safety precautions, and characterization guidelines are provided.
Introduction
N-acylation of anilines is a fundamental reaction in organic synthesis, crucial for the introduction of an acyl group onto a nitrogen atom. This modification is widely employed in the pharmaceutical industry to synthesize amides, which are prevalent motifs in a vast array of drug molecules. The starting material, this compound, is a substituted aniline with potential applications as a building block in medicinal chemistry. This protocol outlines a straightforward and efficient method for its N-acetylation.
Reaction Scheme
Figure 1. General reaction scheme for the N-acetylation of this compound.
Quantitative Data
The following table summarizes the physical properties and quantities of the reagents used in this protocol, based on a 10 mmol scale of the starting aniline.
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents | Quantity (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |
| This compound | C₁₂H₉ClFNO | 237.66 | 1.0 | 10 | 2.38 | - | - |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 1.1 | 11 | 0.86 | 0.78 | 1.104 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 15 | 2.07 | - | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | - | 20 | 0.944 |
Experimental Protocol
4.1. Materials and Equipment
-
This compound
-
Acetyl chloride
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
Crushed ice
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Fume hood
4.2. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.38 g, 10 mmol).
-
Add anhydrous dimethylformamide (20 mL) to the flask and stir the mixture until the aniline is completely dissolved.
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
4.3. N-acylation Reaction
-
In a separate, dry dropping funnel, place acetyl chloride (0.78 mL, 11 mmol).
-
Add the acetyl chloride dropwise to the stirred reaction mixture at 0 °C over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting aniline spot is no longer visible.
4.4. Work-up and Purification
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice with stirring.
-
A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (2 x 20 mL) to remove any remaining salts and DMF.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: May be harmful if swallowed, inhaled, or in contact with skin.[1][2] Avoid breathing dust.
-
Acetyl Chloride: Highly flammable liquid and vapor.[3][4][5][6][7] Causes severe skin burns and eye damage.[3][4][5][7] Reacts violently with water.[5] Handle with extreme care under anhydrous conditions.
-
Potassium Carbonate: Causes skin and serious eye irritation.[8][9][10][11][12] May cause respiratory irritation.[8][10][11] Avoid breathing dust.
-
Dimethylformamide (DMF): Flammable liquid and vapor.[13][14][15][16] Harmful in contact with skin and if inhaled.[13][16] Causes serious eye irritation.[13][14][15][16] May damage the unborn child.[13][14][15]
Characterization of N-(2-(3-chlorophenoxy)-5-fluorophenyl)acetamide
The identity and purity of the final product can be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product.
-
Melting Point: Determination of the melting point of the purified product.
-
Infrared (IR) Spectroscopy: Expected characteristic peaks include:
-
N-H stretch: ~3300-3100 cm⁻¹ (secondary amide)
-
C=O stretch (Amide I): ~1680-1640 cm⁻¹
-
N-H bend (Amide II): ~1550-1510 cm⁻¹
-
C-N stretch: ~1300-1200 cm⁻¹[17]
-
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl protons of the acetyl group, and the N-H proton of the amide.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should show distinct signals for the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the aromatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. flinnsci.com [flinnsci.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. ineos.com [ineos.com]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. rcilabscan.com [rcilabscan.com]
- 14. thermofishersci.in [thermofishersci.in]
- 15. Mobile [my.chemius.net]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. wikieducator.org [wikieducator.org]
Scale-Up Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline for Preclinical Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the scale-up synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmaceutical agents. The synthesis is based on a modified Ullmann condensation, a reliable and scalable method for the formation of diaryl ethers. This protocol is intended to guide researchers in producing multi-gram quantities of the target compound with high purity, suitable for preclinical studies.
Introduction
This compound is a crucial building block in the synthesis of a number of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The Ullmann condensation, a copper-catalyzed coupling of an aryl halide and a phenol, provides a robust method for the construction of the diaryl ether linkage present in the target molecule.[1][2][3][4][5] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications utilizing specific ligands and catalyst systems allow for milder and more efficient transformations, making it suitable for scale-up.[2]
Overall Synthesis Workflow
The synthesis of this compound is achieved via a copper-catalyzed Ullmann condensation between 3-chlorophenol and 2-bromo-5-fluoroaniline. The selection of a brominated aniline derivative is strategic, as aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings.[1]
Caption: Overall synthetic workflow for this compound.
Experimental Protocol
Materials and Equipment
-
Reactants: 3-Chlorophenol, 2-Bromo-5-fluoroaniline
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: L-Proline
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Workup: Ethyl acetate, Brine, Anhydrous sodium sulfate
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
-
Equipment: Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet; Condenser; Heating mantle; Rotary evaporator; Buchner funnel and filter flask; Glassware for extraction and chromatography.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure:
-
Reactor Charging: To a clean and dry jacketed glass reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, add 3-chlorophenol (1.0 eq), 2-bromo-5-fluoroaniline (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the reactor to achieve a concentration of approximately 0.5 M with respect to the 3-chlorophenol.
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes to establish an inert atmosphere.
-
Reaction: Begin stirring and heat the reaction mixture to an internal temperature of 90-100 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-chlorophenol) is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel.
-
A gradient elution system of hexanes and ethyl acetate is used to isolate the pure product.
-
Fractions containing the desired product are combined and concentrated to yield this compound as a solid.
-
Data Presentation
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents |
| 3-Chlorophenol | 128.56 | 1.0 |
| 2-Bromo-5-fluoroaniline | 190.02 | 1.2 |
| Copper(I) iodide | 190.45 | 0.1 |
| L-Proline | 115.13 | 0.2 |
| Potassium carbonate | 138.21 | 2.0 |
| This compound | 237.66 | - |
Table 2: Typical Reaction Yield and Purity
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
Table 3: Analytical Characterization
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the aromatic protons of both phenyl rings and the amine protons. |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the diaryl ether structure. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 238.0 |
| Melting Point | To be determined experimentally. |
Preclinical Development Context
The scale-up synthesis of this intermediate is a critical step in the overall preclinical development pipeline.
Caption: Role of intermediate synthesis in the preclinical drug development process.
Conclusion
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The described modified Ullmann condensation is a robust and efficient method, yielding the target compound in high purity and good yield. This protocol is designed to be a valuable resource for researchers and scientists involved in preclinical drug development, enabling the reliable production of this key intermediate for further studies.
References
Application Notes and Protocols: Synthesis of Novel Azo Dyes Using 2-(3-Chlorophenoxy)-5-fluoroaniline
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants.[1] Their facile synthesis, wide range of achievable colors, and good fastness properties make them suitable for various applications, including textile dyeing, printing, and high-tech applications in photonics and electronics.[1][2] The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline.[3] This document provides a detailed protocol for the synthesis of a novel azo dye using 2-(3-Chlorophenoxy)-5-fluoroaniline as the diazo component. The methodologies are based on established procedures for the synthesis of similar azo compounds.[1][4][5]
Data Presentation
Table 1: Hypothetical Physicochemical and Spectroscopic Data of the Synthesized Azo Dye
| Parameter | Value |
| Molecular Formula | C₁₈H₁₁Cl₂FN₄O |
| Molecular Weight | 404.22 g/mol |
| Melting Point | 185-187 °C |
| Yield | 88% |
| Color | Deep Red |
| λmax (in DMF) | 520 nm |
| Molar Extinction Coefficient (ε) | 35,000 L mol⁻¹ cm⁻¹ |
Table 2: Fastness Properties of the Dye on Polyester Fabric
| Fastness Test | Rating |
| Light Fastness (Xenon Arc) | 6-7 |
| Washing Fastness (ISO 105-C06) | 4-5 |
| Rubbing Fastness (Dry) | 5 |
| Rubbing Fastness (Wet) | 4-5 |
| Sublimation Fastness (180°C, 30s) | 4-5 |
Experimental Protocols
1. Materials and Methods
All chemical reagents, including this compound, sodium nitrite, hydrochloric acid, and 3-chloroaniline, should be of analytical grade and used without further purification.[1] Spectroscopic analyses can be performed using standard instrumentation (e.g., FT-IR, ¹H-NMR, UV-Vis spectrophotometer).
2. Synthesis of the Diazo Component: Diazotization of this compound
A general procedure for diazotization is as follows:
-
Dissolve this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL).
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise to the amine solution, maintaining the temperature below 5°C.
-
Continue stirring the mixture for 30 minutes at 0-5°C to ensure complete diazotization. The completion of the reaction can be checked using starch-iodide paper.
3. Synthesis of the Novel Azo Dye: Coupling Reaction
The coupling reaction is carried out as described in similar syntheses:[1][5]
-
Dissolve the coupling agent, for this example, 3-chloroaniline (0.01 mol), in a suitable solvent such as glacial acetic acid.[1]
-
Cool the solution of the coupling agent to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent with vigorous stirring.
-
Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.
-
The precipitated dye is then collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried in a vacuum desiccator.
-
The crude dye can be recrystallized from a suitable solvent like ethanol or a dimethylformamide-water mixture to obtain a pure product.[1]
4. Dyeing of Polyester Fabric
A high-temperature, high-pressure (HTHP) dyeing method can be employed for polyester:[1]
-
Prepare a dye bath containing the synthesized dye (1% on weight of fabric), a dispersing agent (1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130°C over 30 minutes and maintain it at this temperature for 60 minutes.
-
Cool the dye bath to 70°C and rinse the dyed fabric with water.
-
Perform a reduction clearing process to remove unfixed surface dye using a solution of sodium hydrosulfite and sodium hydroxide.
-
Finally, wash the fabric with a neutral detergent and air dry.
Visualizations
Caption: Experimental workflow for the synthesis and application of a novel azo dye.
References
- 1. orientjchem.org [orientjchem.org]
- 2. Design and Synthesis of Novel Antimicrobial Acyclic and Heterocyclic Dyes and Their Precursors for Dyeing and/or Textile Finishing Based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scialert.net [scialert.net]
- 5. scialert.net [scialert.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(3-Chlorophenoxy)-5-fluoroaniline is a fluorinated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of both a halogen atom (chloro group) and an amino group makes it a versatile substrate for various palladium-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce molecular complexity and construct diverse chemical libraries for drug discovery and development. This document outlines the fundamental principles and provides adaptable experimental protocols for the application of this substrate in key cross-coupling methodologies.
Key Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or olefin insertion (for Heck reaction), and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of this compound, the amino group can be coupled with aryl halides or triflates. Conversely, the chloro group on the phenoxy ring could potentially undergo coupling with other amines, though the aniline nitrogen is generally more nucleophilic.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl bromide with this compound.
Table 1: Generalized Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Value/Component | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Aryl Bromide | 1.2 equiv | Can be varied based on stoichiometry. |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%) | dba = dibenzylideneacetone, OAc = acetate. |
| Ligand | XPhos, SPhos, or RuPhos (2-10 mol%) | Sterically hindered biaryl phosphine ligands are often effective. |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ (2.0-3.0 equiv) | The choice of base is critical and substrate-dependent. |
| Solvent | Toluene or Dioxane (anhydrous) | Degassed solvent is recommended to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Reaction temperature should be optimized. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Experimental Workflow:
Figure 1: Generalized workflow for a Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron reagent and an organic halide. For this compound, the chloro group on the phenoxy ring can be coupled with a variety of boronic acids or esters.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of this compound with an arylboronic acid.
Table 2: Generalized Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value/Component | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.5 equiv | Excess boronic acid is often used. |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%) | PPh₃ = triphenylphosphine, dppf = 1,1'-bis(diphenylphosphino)ferrocene. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv) | An aqueous solution of the base is often used. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of organic solvent and water is common. |
| Temperature | 80-110 °C | |
| Reaction Time | 8-16 hours | Monitored by TLC or LC-MS. |
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. The chloro group of this compound could potentially be coupled with various alkenes.
Generalized Experimental Protocol: Heck Reaction
This protocol describes the coupling of this compound with an alkene.
Table 3: Generalized Reaction Parameters for Heck Reaction
| Parameter | Value/Component | Notes |
| Reactants | ||
| This compound | 1.0 equiv | |
| Alkene | 1.5-2.0 equiv | |
| Catalyst System | ||
| Palladium Pre-catalyst | Pd(OAc)₂ (1-5 mol%) | |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | The choice of ligand can influence regioselectivity. |
| Base | Et₃N, DIPEA, or K₂CO₃ (1.5-2.5 equiv) | Organic or inorganic bases can be used. |
| Solvent | DMF, DMAc, or Acetonitrile | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | |
| Reaction Time | 12-48 hours | Monitored by TLC or GC-MS. |
Logical Relationship of Components:
Figure 3: Key components and their relationship in a Heck cross-coupling reaction.
Conclusion and Future Directions
While direct, published examples of palladium-catalyzed cross-coupling reactions with this compound are scarce, the general principles and protocols outlined in this document provide a solid foundation for researchers to develop specific applications. The versatility of this substrate, with its multiple reaction sites, opens up numerous possibilities for the synthesis of novel compounds with potential biological activity. Future work should focus on the systematic exploration of different catalyst systems and reaction conditions to optimize the coupling of this promising building block. It is recommended that initial experiments are performed on a small scale to screen various catalysts, ligands, bases, and solvents to identify the optimal conditions for the desired transformation.
Application Notes and Protocols for Testing the Biological Activity of 2-(3-Chlorophenoxy)-5-fluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for assessing the biological activity of novel 2-(3-Chlorophenoxy)-5-fluoroaniline derivatives. This class of compounds holds potential for development as therapeutic agents, particularly in oncology, due to the known bioactivity of various aniline derivatives. These protocols outline a strategic workflow, from initial cytotoxicity screening to the elucidation of effects on specific cellular signaling pathways.
The following sections detail the experimental protocols for key assays, provide templates for data presentation, and include visualizations of the experimental workflows and relevant signaling pathways to facilitate a clear understanding of the methodologies.
Section 1: Cytotoxicity and Cell Viability Assays
A primary step in evaluating the biological activity of any new compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable colorimetric methods for assessing these parameters.
MTT Assay Protocol
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2]
Materials:
-
This compound derivatives (stock solutions in DMSO)
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
XTT Assay Protocol
The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike the MTT assay, the formazan product of XTT is soluble in water, eliminating the need for a solubilization step.
Materials:
-
XTT (sodium 3’-[1-(phenylaminocarbonyl)- 3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Other materials are the same as for the MTT assay.
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT solution according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Data Presentation: Cytotoxicity
Summarize the IC50 values for each derivative across different cell lines in a clear and structured table.
| Compound ID | Derivative Substitution | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Cpd-001 | -H | 15.2 ± 1.8 | 22.5 ± 2.1 |
| Cpd-002 | 4-Methyl | 8.7 ± 0.9 | 12.1 ± 1.5 |
| Cpd-003 | 4-Methoxy | 11.3 ± 1.2 | 18.9 ± 2.3 |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.2 ± 0.2 |
Table 1: Cytotoxicity (IC50) of this compound derivatives in A549 and MCF-7 cell lines after 72 hours of treatment.
Section 2: In Vitro Kinase Inhibition Assays
Many small molecule inhibitors target protein kinases, which are key regulators of cellular processes. An in vitro kinase assay can determine if the this compound derivatives directly inhibit the activity of specific kinases.
Radiometric Kinase Assay Protocol
This protocol describes a radiometric filter-binding assay, a gold standard for measuring kinase activity.[4]
Materials:
-
Purified recombinant kinase (e.g., AKT, ERK, PI3K)
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing the kinase, substrate, and the test compound at various concentrations in kinase assay buffer. Include a no-enzyme control and a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding 25 µL of 0.75% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-32P]ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unbound radioactivity.
-
Scintillation Counting: Dry the filter plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value.
Data Presentation: Kinase Inhibition
| Compound ID | Derivative Substitution | AKT IC50 (µM) | ERK IC50 (µM) | PI3K IC50 (µM) |
| Cpd-001 | -H | > 50 | 25.6 ± 3.1 | > 50 |
| Cpd-002 | 4-Methyl | 45.3 ± 4.5 | 12.8 ± 1.9 | > 50 |
| Cpd-003 | 4-Methoxy | > 50 | 18.2 ± 2.4 | > 50 |
| Staurosporine | (Positive Control) | 0.01 ± 0.002 | 0.008 ± 0.001 | 0.05 ± 0.007 |
Table 2: In vitro kinase inhibition (IC50) of this compound derivatives against AKT, ERK, and PI3K.
References
- 1. 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes for the Preparation of 2-(3-Chlorophenoxy)-5-fluoroaniline Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of analogs of 2-(3-chlorophenoxy)-5-fluoroaniline, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategies outlined herein are based on established chemical transformations and are intended to provide a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery.
Introduction
Substituted diaryl ether anilines are a prevalent structural motif in a wide range of biologically active molecules. The specific compound, this compound, and its analogs are of significant interest due to their potential applications in the development of novel therapeutics. The synthesis of these molecules typically involves the formation of a diaryl ether linkage and the introduction of an amino group onto one of the aromatic rings. This document outlines two primary retrosynthetic approaches and provides detailed protocols for the key chemical transformations involved.
Retrosynthetic Analysis
Two principal synthetic strategies can be envisioned for the preparation of this compound analogs.
Route A focuses on the initial formation of the diaryl ether bond, followed by the introduction of the aniline functionality, commonly through the reduction of a nitro group.
Route B prioritizes the formation of the carbon-nitrogen bond, establishing the aniline or a precursor, followed by the construction of the diaryl ether linkage.
The choice between these routes will often depend on the availability of starting materials and the desired substitution pattern on the final analog.
Caption: Retrosynthetic approaches to this compound analogs.
Synthetic Protocols
Route A: Diaryl Ether Formation Followed by Aniline Synthesis
This approach is often preferred due to the commercial availability of a wide range of substituted phenols and nitroaromatics.
Step 1: Synthesis of the Diaryl Ether Intermediate via Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for the formation of diaryl ethers, utilizing a copper catalyst to couple a phenol with an aryl halide.[1][2]
Caption: General scheme for the Ullmann Condensation.
Experimental Protocol: Synthesis of 2-(3-Chlorophenoxy)-5-fluoronitrobenzene
This protocol is adapted from analogous Ullmann coupling reactions.
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 3-Chlorophenol | 128.56 g/mol | 10 mmol | 1.0 | 1.29 g |
| 1-Bromo-2-nitro-4-fluorobenzene | 220.00 g/mol | 10 mmol | 1.0 | 2.20 g |
| Copper(I) iodide (CuI) | 190.45 g/mol | 1 mmol | 0.1 | 190 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 20 mmol | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
Procedure:
-
To a stirred suspension of potassium carbonate (2.76 g, 20 mmol) in DMF (20 mL) in a round-bottom flask, add 3-chlorophenol (1.29 g, 10 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add copper(I) iodide (190 mg, 1 mmol) and 1-bromo-2-nitro-4-fluorobenzene (2.20 g, 10 mmol).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(3-chlorophenoxy)-5-fluoronitrobenzene.
Step 2: Reduction of the Nitro Group to an Aniline
The reduction of the nitro-substituted diaryl ether to the corresponding aniline is a common and efficient transformation. Several methods are available, with tin(II) chloride reduction being a reliable laboratory-scale procedure.
Caption: General scheme for the reduction of a nitro group.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard tin(II) chloride reduction procedures.[3]
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-(3-Chlorophenoxy)-5-fluoronitrobenzene | 267.64 g/mol | 5 mmol | 1.0 | 1.34 g |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 g/mol | 20 mmol | 4.0 | 4.51 g |
| Ethanol | - | - | - | 50 mL |
| Concentrated Hydrochloric Acid (HCl) | - | - | - | 5 mL |
Procedure:
-
Dissolve 2-(3-chlorophenoxy)-5-fluoronitrobenzene (1.34 g, 5 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.51 g, 20 mmol) to the solution.
-
Carefully add concentrated hydrochloric acid (5 mL) dropwise while stirring.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Route B: Aniline Synthesis Followed by Diaryl Ether Formation
This route can be advantageous if the appropriately substituted aniline or nitrobenzene is readily available.
Step 1: Preparation of a Substituted Aniline Precursor
This can be achieved through various methods, including nucleophilic aromatic substitution or the reduction of a dinitro compound. For instance, 2-bromo-4-fluoroaniline can be prepared from 1-bromo-2,4-difluorobenzene.
Step 2: Synthesis of the Diaryl Ether via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds.[4][5][6][7] While often used for C-N bond formation, modifications allow for the synthesis of diaryl ethers. For the purpose of this protocol, we will focus on the more common C-N bond formation to construct an aniline derivative, which could then undergo a subsequent C-O bond formation. However, a more direct approach in this route would be a Buchwald-Hartwig C-O coupling.
Caption: General scheme for Buchwald-Hartwig C-O coupling.
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig C-O Coupling
This protocol is a hypothetical adaptation based on general Buchwald-Hartwig C-O coupling procedures.
| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Amount |
| 2-Bromo-4-fluoroaniline | 190.02 g/mol | 5 mmol | 1.0 | 950 mg |
| 3-Chlorophenol | 128.56 g/mol | 6 mmol | 1.2 | 771 mg |
| Pd₂(dba)₃ | 915.72 g/mol | 0.1 mmol | 0.02 | 92 mg |
| XPhos | 476.65 g/mol | 0.2 mmol | 0.04 | 95 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 g/mol | 10 mmol | 2.0 | 3.26 g |
| Toluene | - | - | - | 25 mL |
Procedure:
-
In an oven-dried Schlenk tube, combine 2-bromo-4-fluoroaniline (950 mg, 5 mmol), 3-chlorophenol (771 mg, 6 mmol), cesium carbonate (3.26 g, 10 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (95 mg, 0.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (25 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain this compound.
Data Presentation
The following table summarizes the expected outcomes for the described synthetic routes. The yields are estimates based on literature for similar reactions and may vary depending on the specific substrates and reaction conditions.
| Route | Key Reaction | Starting Materials | Product | Estimated Yield |
| A | Ullmann Condensation & Nitro Reduction | 3-Chlorophenol, 1-Bromo-2-nitro-4-fluorobenzene | This compound | 60-80% (over 2 steps) |
| B | Buchwald-Hartwig C-O Coupling | 2-Bromo-4-fluoroaniline, 3-Chlorophenol | This compound | 70-90% |
Conclusion
The synthetic routes and protocols provided in this document offer a comprehensive guide for the preparation of this compound and its analogs. Both the Ullmann condensation followed by nitro reduction (Route A) and the Buchwald-Hartwig C-O coupling (Route B) represent viable and effective strategies. The choice of route will be dictated by factors such as starting material availability, cost, and the desired scale of the synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
References
- 1. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Aromatic Rings of 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-(3-Chlorophenoxy)-5-fluoroaniline, a versatile building block in medicinal chemistry. The functionalization of its aromatic rings allows for the synthesis of a diverse range of derivatives with potential applications in drug discovery and development.
Overview of Functionalization Strategies
The aromatic rings of this compound offer multiple sites for functionalization. The reactivity of each ring is influenced by the directing effects of the substituents: the amino group (-NH₂), the phenoxy group (-OAr), the fluorine atom (-F), and the chlorine atom (-Cl).
-
Aniline Ring: The amino group is a strong activating group and directs electrophilic aromatic substitution (EAS) to the ortho and para positions. The fluorine atom is a deactivating but ortho-, para-directing group.
-
Phenoxy Ring: The ether oxygen is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating ortho-, para-director.
This interplay of electronic effects allows for selective functionalization through various reaction types, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental method for introducing a variety of functional groups onto the aromatic rings.
Halogenation
Halogenation introduces bromine or chlorine atoms, which can serve as handles for further cross-coupling reactions.
Protocol: Bromination of the Aniline Ring
This protocol describes the regioselective bromination of the aniline ring, primarily at the position ortho to the strongly activating amino group.
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the brominated product.
Workflow for the bromination of this compound.
Nitration
Nitration introduces a nitro group, which can be subsequently reduced to an amine or used in other transformations. The regioselectivity is highly dependent on the reaction conditions.
Protocol: Nitration of the Aniline Ring
This protocol describes the nitration of the aniline ring. Due to the activating nature of the amino group, milder nitrating agents are often preferred to control the reaction and avoid over-nitration.
| Parameter | Value |
| Reactants | This compound, Nitric acid, Sulfuric acid |
| Solvent | Acetic anhydride (as solvent and acylating agent for in situ protection) |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 60-75% |
Experimental Protocol:
-
To a cooled (0 °C) solution of this compound (1.0 eq) in acetic anhydride, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid (0.5 eq).
-
Maintain the temperature at 0 °C and stir the reaction mixture for 1-2 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and stir until the product precipitates.
-
Filter the solid, wash with cold water until neutral, and dry under vacuum.
-
The crude product, the N-acetylated and nitrated derivative, can be purified by recrystallization or column chromatography.
-
De-acetylation can be achieved by heating with aqueous acid (e.g., HCl) to yield the nitrated aniline.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound via the Ullmann condensation reaction.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Ullmann condensation for diaryl ether synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not be going to completion.
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Solution: Increase the reaction time and/or temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Ullmann reactions can sometimes require extended heating (up to 24 hours or more) at temperatures ranging from 80°C to 140°C.[1][2]
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Catalyst and Ligand Inefficiency: The chosen copper catalyst or ligand may not be optimal for this specific transformation.
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Solution: While Copper(I) iodide (CuI) is a common catalyst, Copper(I) oxide (Cu₂O) can also be effective.[3] The choice of ligand is crucial. For sterically hindered or electron-rich substrates, ligands like picolinic acid or N,N-dimethylglycine have been shown to improve yields.[1][4][5] Experiment with different ligands to find the most effective one for your system.
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Base Selection: The strength and nature of the base are critical.
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Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.
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Solution: Dimethyl sulfoxide (DMSO), acetonitrile, and toluene are commonly used solvents.[1][2][3] Non-polar solvents like toluene or xylene have been shown to be effective in some cases, particularly with the appropriate catalyst-ligand system.[2] The choice of solvent can also depend on the reaction temperature required.
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Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
A2: The most common side reaction in an Ullmann condensation for diaryl ether synthesis is the reduction of the aryl halide starting material (Ar-X to Ar-H).[6] In the context of synthesizing this compound from 2-bromo-5-fluoroaniline and 3-chlorophenol, a likely side product would be 3-fluoroaniline.
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Minimization Strategies:
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Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
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Ligand Selection: The choice of ligand can influence the chemoselectivity of the reaction. Screening different ligands may help to suppress the reduction pathway.
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Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Find the optimal temperature that favors the desired product formation.
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Q3: How can I effectively purify the final product from the reaction mixture?
A3: Purification of diaryl ethers from Ullmann reaction mixtures typically involves a combination of techniques:
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Work-up: After cooling the reaction mixture, it is common to dilute it with a solvent like ethyl acetate and wash with water to remove the base and other water-soluble impurities.[1]
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Filtration: The crude mixture can be filtered through a pad of silica gel to remove the copper catalyst and other insoluble materials.[1]
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Column Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel.[7] A gradient of ethyl acetate in hexanes is a common eluent system for diaryl ethers.
Q4: Are there any specific safety precautions I should take when running this reaction?
A4: Yes, several safety precautions are essential:
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Thallium Compounds (if used): Some older Ullmann-type procedures might mention the use of thallium derivatives. Thallium compounds are extremely toxic and can be absorbed through the skin.[7] It is highly recommended to use modern, thallium-free protocols.
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Copper Catalysts: While less toxic than other heavy metals, copper compounds should be handled with care. Avoid inhalation of dust and skin contact.
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Solvents: The solvents used (e.g., DMSO, toluene) have their own specific hazards. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent.
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High Temperatures: The reaction is often run at elevated temperatures, so take appropriate precautions to avoid burns.
Data Presentation
Table 1: Key Reagents and Their Roles in the Ullmann Condensation
| Reagent Category | Examples | Role in the Reaction |
| Aryl Halide | 2-Bromo-5-fluoroaniline | Electrophilic partner, provides the aniline moiety. |
| Phenol | 3-Chlorophenol | Nucleophilic partner, provides the phenoxy moiety. |
| Copper Catalyst | CuI, Cu₂O | Facilitates the carbon-oxygen bond formation.[3] |
| Ligand | Picolinic acid, N,N-Dimethylglycine | Accelerates the reaction and improves yield.[1][4][5] |
| Base | K₃PO₄, Cs₂CO₃ | Deprotonates the phenol to form the phenoxide.[1][3] |
| Solvent | DMSO, Acetonitrile, Toluene | Provides the medium for the reaction.[1][2][3] |
Table 2: General Reaction Conditions for Ullmann Diaryl Ether Synthesis
| Parameter | Typical Range | Notes |
| Temperature | 80 - 140 °C | Higher temperatures can increase reaction rate but may also lead to side products.[1][2] |
| Reaction Time | 12 - 24 hours | Monitor by TLC or HPLC to determine completion.[1] |
| Catalyst Loading | 5 - 10 mol% | Higher loading may be necessary for challenging substrates. |
| Ligand Loading | 10 - 20 mol% | The optimal ratio of ligand to copper can vary. |
| Base Stoichiometry | 1.5 - 2.0 equivalents | An excess of base is typically used to drive the reaction. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Ullmann Condensation
This protocol is a generalized procedure based on modern Ullmann-type diaryl ether syntheses. Optimization may be required for specific laboratory conditions.
Materials:
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2-Bromo-5-fluoroaniline
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3-Chlorophenol
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Copper(I) iodide (CuI)
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Picolinic acid
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Potassium phosphate (K₃PO₄), anhydrous
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Dimethyl sulfoxide (DMSO), anhydrous
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for chromatography
Procedure:
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To an oven-dried reaction tube, add 2-bromo-5-fluoroaniline (1.0 mmol), 3-chlorophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), picolinic acid (0.2 mmol, 20 mol%), and anhydrous K₃PO₄ (2.0 mmol).
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Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous DMSO (5 mL) via syringe.
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Seal the tube and place it in a preheated oil bath at 120 °C.
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Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Technical Support Center: Purification of Crude 2-(3-Chlorophenoxy)-5-fluoroaniline
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2-(3-Chlorophenoxy)-5-fluoroaniline by column chromatography, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on silica gel?
A1: this compound is an aromatic amine. Purifying basic organic amines on standard silica gel can be challenging due to the acidic nature of the silica surface.[1] This can lead to several issues:
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Peak Tailing: Strong interaction between the basic aniline and acidic silanol groups can cause elongated, asymmetrical peaks, leading to poor separation.
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Irreversible Adsorption: The compound may bind too strongly to the silica, resulting in low or no recovery from the column.[1]
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Compound Degradation: The acidic environment of the silica gel can potentially degrade the target compound.[1][2]
Q2: What is a good starting solvent system for the column chromatography of this compound?
A2: A common starting point for the purification of moderately polar compounds like aromatic amines is a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes or heptane is a standard choice. To mitigate the issues mentioned in Q1, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the mobile phase.[1][3] This helps to neutralize the acidic sites on the silica gel.
Q3: Should I consider using a stationary phase other than silica gel?
A3: Yes, if you continue to face issues with silica gel, alternative stationary phases can be very effective.[1]
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Amine-functionalized silica: This is often an excellent choice as the alkaline surface minimizes the strong interactions seen with standard silica, leading to better peak shape and recovery.[3]
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Alumina (basic or neutral): Alumina is another alternative to silica gel for the purification of basic compounds.[1]
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Reversed-phase (C18) silica: Depending on the impurities, reversed-phase chromatography using a solvent system like acetonitrile/water or methanol/water with a pH modifier might provide a successful separation.
Q4: My compound is not very soluble in my chosen mobile phase. How should I load it onto the column?
A4: If your crude sample has poor solubility in the initial mobile phase (e.g., low polarity solvent like hexane), you have a few options:
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Minimal Strong Solvent: Dissolve the crude mixture in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) in which it is soluble.[2] Then, adsorb this solution onto a small amount of silica gel or celite. After evaporating the solvent, the resulting dry powder can be loaded onto the top of the column. This technique is known as "dry loading."
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Alternative Solvent System: Consider switching to a different solvent system that provides better solubility for your compound while still allowing for good separation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound streaks or tails on TLC and column. | Acidic silica interacting with the basic aniline. | Add 0.1-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase.[1] Consider switching to an amine-functionalized silica or alumina column.[3] |
| Low or no recovery of the compound. | Irreversible adsorption to the silica gel. | Use a less polar solvent system with a basic additive. If the problem persists, an amine-functionalized or reversed-phase column is recommended. |
| The compound elutes much faster from the column than predicted by TLC. | The TLC plate may be more activated or have a different pH than the bulk silica in the column. The addition of a basic modifier can also increase the Rf. | Always run the TLC with the exact same solvent mixture you plan to use for the column, including any additives. |
| Co-elution of impurities with the desired product. | Poor selectivity of the chosen stationary/mobile phase system. | Optimize the solvent system by trying different solvent combinations (e.g., dichloromethane/methanol). A change in stationary phase (e.g., from silica to amine-silica or C18) can offer different selectivity.[3] |
| The compound appears to be degrading on the column. | The compound is unstable on acidic silica gel. | Deactivate the silica gel by flushing with a solvent containing a basic modifier before loading the sample.[2] Alternatively, use a less reactive stationary phase like amine-functionalized silica. |
Experimental Protocol: Column Chromatography of this compound
This is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Preparation of the Slurry and Packing the Column:
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Select a glass column of appropriate size based on the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
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Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase (e.g., Hexane or Heptane).
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
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Carefully apply the sample solution to the top of the silica bed.
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Alternatively, perform a "dry loading" by pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution:
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Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or Hexane with 0.1% triethylamine).
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Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., Ethyl Acetate). A typical gradient might be from 0% to 20% Ethyl Acetate in Hexane (with 0.1% triethylamine maintained throughout).
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The optimal gradient should be determined beforehand using Thin Layer Chromatography (TLC).
4. Fraction Collection and Analysis:
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Collect fractions of a consistent volume.
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Monitor the elution of the compound by TLC analysis of the collected fractions.
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Combine the fractions containing the pure product.
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Evaporate the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
common side reactions in the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The information is tailored to address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, which is typically achieved through an Ullmann condensation reaction between a substituted aniline and a substituted phenol.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. | 1a. Use freshly purchased, high-purity copper(I) iodide (CuI) or copper(I) bromide (CuBr).1b. If using copper powder, activate it prior to use by washing with a dilute acid solution to remove any oxide layer. |
| 2. Inappropriate Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate. | 2a. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally effective.[1] 2b. Ensure the solvent is anhydrous, as water can deactivate the catalyst and hydrolyze starting materials. | |
| 3. Incorrect Base: The choice and amount of base are crucial for the deprotonation of the phenol. | 3a. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this reaction.[2] 3b. Use at least a stoichiometric equivalent of the base relative to the phenol. | |
| 4. Low Reaction Temperature: Ullmann condensations often require elevated temperatures to proceed at a reasonable rate. | 4a. Ensure the reaction mixture reaches the appropriate temperature for the chosen solvent (typically >120 °C). | |
| Formation of Significant Side Products | 1. Reductive Dehalogenation: Loss of the halogen atom from the aryl halide starting material. | 1a. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. 1b. Use a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, to stabilize the copper catalyst and promote the desired coupling. |
| 2. Homocoupling of Starting Materials: Formation of biaryl compounds from the coupling of two molecules of the same aryl halide. | 2a. This is a common side reaction in Ullmann-type couplings.[3] 2b. Optimizing the catalyst-to-ligand ratio can sometimes suppress homocoupling. | |
| 3. Formation of Phenol from Aryl Halide: Hydrolysis of the aryl halide to the corresponding phenol. | 3a. This can occur if there is residual water in the reaction mixture. Ensure all reagents and solvents are thoroughly dried. | |
| Difficult Product Purification | 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. | 1a. After the reaction, quench the mixture with an aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) to chelate and extract the copper salts into the aqueous phase. |
| 2. Separation from Unreacted Starting Materials: Similar polarities of the product and starting materials can complicate chromatographic separation. | 2a. Optimize the reaction conditions (e.g., reaction time, stoichiometry of reactants) to maximize the conversion of starting materials. 2b. Employ a different chromatographic technique, such as column chromatography with a different solvent system or preparative thin-layer chromatography (TLC). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and direct method is the Ullmann condensation, which involves the copper-catalyzed reaction of 2-bromo-4-fluoroaniline with 3-chlorophenol in the presence of a base.
Q2: What are the typical starting materials for the synthesis of this compound via Ullmann condensation?
A2: The typical starting materials are:
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An aryl halide: 2-bromo-4-fluoroaniline or 2-iodo-4-fluoroaniline.
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A phenol: 3-chlorophenol.
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A copper catalyst: Copper(I) iodide (CuI) or copper(I) bromide (CuBr).
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A base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
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A high-boiling polar aprotic solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Q3: What are the most common side products observed in this synthesis?
A3: Common side products include:
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4-Fluoroaniline: Resulting from the reductive debromination of 2-bromo-4-fluoroaniline.
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Bis(3-chlorophenyl) ether: Formed from the homocoupling of 3-chlorophenol.
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2,2'-Dibromo-4,4'-difluoroazoxybenzene: Can be formed from the oxidation and coupling of the aniline starting material.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Q5: What are the recommended purification methods for this compound?
A5: After an aqueous workup to remove the catalyst and inorganic salts, the crude product is typically purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from non-polar impurities. Recrystallization from a suitable solvent system can be used for further purification if needed.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-bromo-4-fluoroaniline
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3-chlorophenol
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Copper(I) iodide (CuI)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Toluene
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Ethyl acetate
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Hexane
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Saturated aqueous ammonium chloride solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-bromo-4-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous DMF to the flask.
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Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.
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Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers and wash with saturated aqueous ammonium chloride solution to remove residual copper, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
Ullmann Condensation for Diaryl Ether Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the Ullmann condensation remains a pivotal method for the synthesis of diaryl ethers—a common structural motif in pharmaceuticals and other bioactive molecules. Despite its utility, the reaction can be sensitive to various parameters, often leading to challenges in optimization and reproducibility. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate the complexities of the Ullmann condensation for diaryl ether synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Ullmann condensation for diaryl ether synthesis in a question-and-answer format.
Question: My reaction shows low to no conversion of starting materials. What are the likely causes and how can I fix this?
Answer: Low or no conversion in an Ullmann condensation can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Catalyst and Ligand Inactivity:
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Copper Source: The quality and oxidation state of the copper catalyst are crucial. Copper(I) salts like CuI are generally more active. If using older bottles of copper salts, consider purchasing a fresh batch. For heterogeneous reactions, ensure the catalyst has been prepared and stored correctly to maintain its activity.
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Ligand Choice: Not all ligands are effective for all substrate combinations. If you are not using a ligand, consider adding one, as they can significantly accelerate the reaction and allow for milder conditions.[1] N,N-dimethylglycine is a well-established, inexpensive, and effective ligand for this transformation.[2][3][4] If one ligand is not working, screening a structurally diverse set may be necessary.[1]
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Catalyst Loading: While modern protocols often use catalytic amounts of copper (1-10 mol%), traditional methods used stoichiometric amounts.[5] If you are observing low conversion, a modest increase in catalyst loading might be beneficial.
2. Ineffective Base or Solvent System:
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Base Strength and Solubility: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[6][7] Cesium carbonate is often more effective due to its higher solubility in organic solvents. The cation of the base can have a significant impact on the reaction outcome.
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Anhydrous Conditions: The presence of water can deactivate the base and hinder the reaction.[1] Ensure your solvent is dry and consider using drying agents like molecular sieves if necessary. It has been observed that using Cs₂CO₃ without molecular sieves can result in no product formation.[1]
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Solvent Polarity and Boiling Point: The reaction is sensitive to the solvent. Polar aprotic solvents like DMF, NMP, and dioxane are commonly used.[5][7] Non-polar solvents such as toluene and xylene have also been employed successfully with certain catalyst systems.[6] The solvent should be chosen to ensure adequate solubility of the reactants and to allow for the required reaction temperature.
3. Substrate Reactivity:
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Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > Cl >> F.[4] If you are using an aryl chloride, you may need more forcing conditions (higher temperature, higher catalyst loading, or a more specialized catalytic system). Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[5][6]
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Phenol: Electron-rich phenols are typically more reactive.[6] Sterically hindered phenols, particularly those with ortho-substituents, can be challenging substrates.
4. Reaction Temperature and Time:
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Insufficient Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C).[5] While modern ligand-assisted protocols operate at lower temperatures (e.g., 90-110 °C), your specific system may require more thermal energy.[2][3][4][7] Consider a stepwise increase in temperature.
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Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Below is a flowchart to guide your troubleshooting process for low or no conversion:
Question: My reaction is producing significant side products. What are they and how can I minimize them?
Answer: The most common side product is the result of reductive dehalogenation of the aryl halide starting material.[7] This leads to the formation of an arene byproduct.
Strategies to Minimize Side Reactions:
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Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions that may be promoted by oxygen.
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Purity of Reagents: Use pure starting materials and solvents. Impurities can sometimes interfere with the catalytic cycle.
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Ligand Selection: The choice of ligand can influence the selectivity of the reaction. A well-chosen ligand can favor the desired C-O bond formation over reductive dehalogenation.
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Temperature Control: Excessively high temperatures can sometimes lead to decomposition and the formation of byproducts. Try to run the reaction at the lowest effective temperature.
Question: The reaction works well on a small scale, but the yield drops upon scale-up. What should I consider?
Answer: Scale-up issues are common and can often be addressed by considering the following:
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Heat Transfer: Larger scale reactions have a lower surface-area-to-volume ratio, which can lead to inefficient heat transfer. Ensure uniform heating and stirring to maintain a consistent internal temperature.
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Mass Transfer: Efficient mixing is critical, especially for heterogeneous reactions. Ensure your stirring is adequate for the larger volume to ensure all reagents are interacting effectively.
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Inert Atmosphere: Purging a larger reaction vessel of air can be more challenging. Ensure your inert gas inlet and outlet are appropriately placed and that you allow sufficient time for a thorough purge.
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Reagent Addition: The order and rate of reagent addition can become more critical on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for the Ullmann condensation? A1: Copper(I) salts such as copper(I) iodide (CuI) and copper(I) oxide (Cu₂O) are generally considered the most effective pre-catalysts. Air-stable Cu(I) complexes can also be excellent choices.
Q2: Is a ligand always necessary? A2: While classical Ullmann reactions are often ligand-free, modern protocols almost always employ a ligand. Ligands accelerate the reaction, allowing for milder conditions (lower temperatures) and often improve yields and functional group tolerance.[1] For challenging substrates, a ligand is highly recommended.
Q3: Which base should I choose? A3: The choice of base is crucial and can be substrate-dependent. Inexpensive bases like K₂CO₃ are often effective, especially in non-polar solvents.[6] However, Cs₂CO₃ is frequently used in modern protocols due to its better solubility and is often superior, particularly in polar aprotic solvents. K₃PO₄ is another effective base.[7]
Q4: What are the ideal reaction temperatures? A4: This is highly dependent on the specific catalytic system and substrates. Classical, ligand-free reactions often require temperatures of 150-220 °C.[4] Modern, ligand-assisted protocols can often be run at much milder temperatures, typically in the range of 80-120 °C.[1]
Q5: How do electron-donating and electron-withdrawing groups on the substrates affect the reaction? A5: Generally, electron-withdrawing groups on the aryl halide and electron-donating groups on the phenol lead to higher yields.[6] Conversely, electron-donating groups on the aryl halide and electron-withdrawing groups on the phenol can decrease the reaction rate and yield.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from the literature to illustrate the effect of different reaction parameters on the yield of diaryl ether synthesis.
Table 1: Effect of Base and Solvent on Yield
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | Cs₂CO₃ (2) | Dioxane | 90 | 24 | 85 | Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799-3802. |
| 2 | 4-Bromoanisole | 4-Methoxyphenol | CuI (10) | N,N-dimethylglycine (10) | K₃PO₄ (2) | Acetonitrile | 80 | 24 | 75 | Beilstein J. Org. Chem.2012 , 8, 1105–1111.[1] |
| 3 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ (2) | Toluene | 100 | 24 | 58.3 | Arkat USA2008 .[6] |
| 4 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ (2) | o-Xylene | 140 | 24 | 67.9 | Arkat USA2008 .[6] |
| 5 | 2-Bromonaphthalene | p-Cresol | CuIPPh₃ (5) | - | K₂CO₃ (2) | NMP | 100 | 24 | 0 | Arkat USA2008 .[6] |
Table 2: Influence of Ligand on Reaction Outcome
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenol | CuI (10) | None | K₂CO₃ (2) | Pyridine | 140 | 20 | Low | Traditional Conditions |
| 2 | 4-Iodotoluene | Phenol | CuI (10) | N,N-dimethylglycine (30) | Cs₂CO₃ (2) | Dioxane | 90 | 12 | 95 | Ma, D.; Cai, Q. Org. Lett.2003 , 5, 3799-3802. |
| 3 | 4-Bromotoluene | Phenol | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2) | Toluene | 110 | 24 | 88 | Buchwald, S. L. et al. J. Am. Chem. Soc.2002 , 124, 14844-14845. |
Experimental Protocols
General Procedure for N,N-Dimethylglycine-Promoted Ullmann Diaryl Ether Synthesis [3][4]
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), the aryl halide (1.0 mmol), the phenol (1.2 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added via syringe. The reaction mixture is stirred at 90-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent.
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then filtered through a pad of Celite®, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired diaryl ether.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Ullmann condensation for diaryl ether synthesis.
References
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. reddit.com [reddit.com]
optimization of reaction conditions for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method for synthesizing this compound is the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This reaction involves the coupling of 3-chlorophenol with an appropriate 2-halo-5-fluoroaniline derivative (e.g., 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline) in the presence of a copper catalyst and a base.
Q2: Which starting materials are required for the synthesis?
A2: The key starting materials are:
-
3-Chlorophenol: The source of the chlorophenoxy group.
-
A 2-halo-5-fluoroaniline derivative: Typically 2-bromo-4-fluoroaniline or 2-chloro-4-fluoroaniline. Aryl bromides and iodides are generally more reactive in Ullmann couplings than aryl chlorides.[1][2]
-
A Copper Catalyst: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are commonly used.[3]
-
A Base: A weak inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed to deprotonate the phenol.[2][3]
-
A High-Boiling Point Solvent: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are suitable for the high temperatures often required for this reaction.[2]
Q3: What are the typical reaction conditions?
A3: Ullmann condensations for diaryl ether synthesis often require elevated temperatures, typically ranging from 100 to 220 °C.[1][4] The reaction time can vary from a few hours to over 24 hours, depending on the reactivity of the substrates and the specific conditions used. The use of a ligand, such as a diamine or an amino acid, can often allow for milder reaction conditions and improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst can be deactivated by exposure to air and moisture. 2. Insufficient Temperature: The reaction may not have reached the required activation energy. 3. Poor Quality Reagents: Impurities in the starting materials or solvent can interfere with the reaction. 4. Inappropriate Base: The chosen base may not be strong enough to deprotonate the phenol effectively. | 1. Use fresh, high-purity copper catalyst. Consider activating the copper catalyst before use. 2. Gradually increase the reaction temperature in increments of 10-20 °C. 3. Ensure all reagents and solvents are pure and anhydrous. 4. Switch to a stronger base, such as cesium carbonate (Cs₂CO₃). |
| Formation of Side Products | 1. Dehalogenation: The aryl halide can undergo reduction, leading to the formation of 5-fluoroaniline. 2. Homocoupling: Self-coupling of the aryl halide can occur, especially at very high temperatures. 3. Competing Nucleophilic Substitution: The aniline nitrogen can potentially compete with the phenol oxygen as the nucleophile. | 1. Use a milder base and the lowest effective temperature. The addition of a ligand can sometimes suppress this side reaction. 2. Optimize the reaction temperature and catalyst loading. 3. While less common in this specific reaction, protecting the aniline's amino group could be considered in extreme cases, though this adds extra steps to the synthesis. |
| Difficult Purification | 1. Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product. 2. Separation from Starting Materials: Unreacted starting materials may co-elute with the product during chromatography. | 1. After the reaction, quench with aqueous ammonia or a solution of a chelating agent like EDTA to complex with the copper, facilitating its removal during aqueous workup. 2. Optimize the stoichiometry to ensure one of the starting materials is fully consumed. Employ column chromatography with a carefully selected solvent system for purification. |
Experimental Protocols
Below is a general experimental protocol for the Ullmann condensation to synthesize this compound. Note: This is a representative procedure and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
3-Chlorophenol
-
2-Bromo-4-fluoroaniline
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-chlorophenol (1.0 eq), 2-bromo-4-fluoroaniline (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions - A Representative Summary
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | K₂CO₃ | DMF | 120 | 24 | 65 |
| 2 | CuI (10) | Cs₂CO₃ | DMF | 120 | 18 | 78 |
| 3 | Cu₂O (10) | K₂CO₃ | DMSO | 130 | 24 | 68 |
| 4 | CuI (5) / L-proline (10) | K₂CO₃ | Toluene | 110 | 16 | 85 |
Note: The data in this table is illustrative and based on typical outcomes for similar Ullmann condensations. Actual results may vary.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
References
identifying and characterizing impurities in 2-(3-Chlorophenoxy)-5-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2-(3-Chlorophenoxy)-5-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in the synthesis of this compound?
A1: Impurities can originate from starting materials, intermediates, by-products of the reaction, and degradation products.[1] For this compound, which is typically synthesized via an Ullmann condensation or a similar cross-coupling reaction, potential impurities include:
-
Unreacted starting materials: Such as 3-chlorophenol and 2,4-dichloro-1-fluorobenzene.
-
Isomeric products: Positional isomers may form depending on the starting materials and reaction conditions.
-
Over-reacted products: Formation of tri-substituted or other higher-order reaction products.
-
By-products from side reactions: Such as homocoupling of starting materials.[2]
-
Degradation products: Formed during synthesis or storage, potentially through oxidation or hydrolysis.[3]
Q2: Which analytical techniques are most suitable for detecting and characterizing impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4]
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV detection, is a powerful tool for separating and quantifying impurities.[5] A well-developed HPLC method should be able to separate all potential impurities from the main compound.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information and fragmentation patterns.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are crucial for the definitive structural elucidation of isolated impurities.[8][9] ¹⁹F NMR is particularly useful for fluorinated compounds due to its high resolution and wide chemical shift range.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify volatile or semi-volatile impurities.[3]
Q3: How can I resolve co-eluting peaks in my HPLC chromatogram?
A3: Co-eluting peaks can be a significant challenge in impurity analysis. To resolve them, consider the following troubleshooting steps:
-
Modify the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer.
-
Change the pH of the mobile phase: This can alter the ionization state of acidic or basic analytes, affecting their retention times.
-
Alter the column temperature: Temperature can influence the viscosity of the mobile phase and the interaction of analytes with the stationary phase.
-
Try a different stationary phase: If using a C18 column, consider a C8, phenyl-hexyl, or a column with a different chemistry.
-
Adjust the gradient slope: A shallower gradient can improve the separation of closely eluting peaks.
-
Use a mass spectrometer as a detector (LC-MS): Even if peaks are not chromatographically resolved, a mass spectrometer can often distinguish between co-eluting compounds based on their different mass-to-charge ratios.[10]
Q4: I have detected an unknown impurity by HPLC-UV. What is the next step for identification?
A4: Once an unknown impurity is detected, a systematic approach is needed for its identification and characterization. The following workflow is recommended:
Caption: Workflow for Unknown Impurity Identification.
Q5: How can mass spectrometry help in identifying impurities containing chlorine?
A5: Mass spectrometry is particularly useful for identifying chlorine-containing compounds due to the characteristic isotopic pattern of chlorine.[11] Natural chlorine consists of two main isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[12] This results in a distinctive M+2 peak in the mass spectrum, where the M+ peak corresponds to the molecule with ³⁵Cl and the M+2 peak corresponds to the molecule with ³⁷Cl. The intensity ratio of the M+ to M+2 peaks is approximately 3:1.[11] If an impurity contains one chlorine atom, you will observe this 3:1 isotopic pattern for the molecular ion and any fragment ions containing the chlorine atom.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC Analysis
-
Symptom: Tailing or fronting peaks for the main component or impurities.
-
Possible Causes & Solutions:
-
Column Overload: Reduce the injection volume or the sample concentration.
-
Secondary Interactions: The stationary phase may have secondary interactions with the analyte. Try a different column type or adjust the mobile phase pH to suppress ionization of the analyte.
-
Mismatched Sample Solvent and Mobile Phase: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
-
Issue 2: Difficulty in Elucidating Impurity Structure from NMR Data
-
Symptom: Overlapping signals in the ¹H NMR spectrum, making interpretation difficult.[8]
-
Possible Causes & Solutions:
-
Insufficient Sample Purity: The isolated impurity may not be pure enough. Further purification by preparative HPLC may be necessary.
-
Complex Spectrum: For complex molecules, 1D NMR may not be sufficient.
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[13]
-
-
Leverage ¹⁹F NMR: For fluorinated impurities, ¹⁹F NMR provides a much wider chemical shift range and simpler spectra, which can be very informative.[8]
-
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Chemical Structure | Molecular Weight ( g/mol ) | Potential Source |
| 3-Chlorophenol | C₆H₅ClO | 128.56 | Starting Material |
| 2,5-Difluoro-3-chloroaniline | C₆H₄ClF₂N | 163.55 | Starting Material/By-product |
| Isomeric Product (e.g., 4-(3-Chlorophenoxy)-5-fluoroaniline) | C₁₂H₉ClFNO | 237.66 | Side Reaction |
| Dimerization Product | C₂₄H₁₆Cl₂F₂N₂O₂ | 473.31 | Side Reaction |
Table 2: Typical HPLC-UV Method Parameters for Impurity Profiling
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
Note: This is a general method and may require optimization for specific impurity profiles.[14][15]
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Add approximately 7 mL of a diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: General Procedure for Impurity Identification by LC-MS
-
Develop an HPLC method that provides good separation of the impurity from the main peak and other components.
-
Transfer the HPLC method to an LC-MS system. A volatile mobile phase buffer (e.g., ammonium formate or formic acid) is required.
-
Acquire mass spectra for the impurity peak in both positive and negative ionization modes to determine the optimal mode.
-
Obtain the accurate mass of the molecular ion to help determine the elemental composition.
-
Perform MS/MS (tandem mass spectrometry) on the parent ion to obtain fragmentation data.
-
Analyze the fragmentation pattern to deduce the structure of the impurity. Pay close attention to the isotopic pattern for chlorine-containing fragments.[11][12]
Visualizations
Diagram 1: Potential Impurity Formation Pathways
Caption: Simplified Impurity Formation Pathways.
References
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. veeprho.com [veeprho.com]
- 10. lcms.cz [lcms.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Technical Support Center: Purification of Halogenated Aniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated aniline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying halogenated aniline derivatives?
A1: Researchers often face several key challenges during the purification of halogenated anilines:
-
Isomer Separation: Positional isomers of halogenated anilines often have very similar physical and chemical properties, making their separation by standard techniques like distillation or simple chromatography difficult.
-
Product Instability: Halogenated anilines can be susceptible to degradation, particularly dehalogenation, under certain conditions such as exposure to heat, strong bases, or certain metal catalysts.
-
Co-elution with Impurities: Non-halogenated aniline starting materials or byproducts from the synthesis can co-elute with the desired product during chromatographic purification.
-
Interaction with Stationary Phase: The basic nature of the aniline's amino group can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[1]
-
Oxidation: Aniline derivatives can be prone to oxidation, which can lead to the formation of colored impurities.[2]
Q2: How can I choose the best purification method for my halogenated aniline derivative?
A2: The choice of purification method depends on the specific properties of your compound and the impurities present. Here's a general guide:
-
Recrystallization: This is a good first choice for solid compounds with moderate to high purity. It is effective at removing small amounts of impurities. Success is highly dependent on finding a suitable solvent or solvent system.[3][4]
-
Column Chromatography: This is a versatile technique for separating mixtures of compounds with different polarities. It is particularly useful for separating isomers and removing byproducts. Optimization of the stationary phase, mobile phase, and any additives is crucial.[5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high-resolution separation and is ideal for purifying challenging mixtures of isomers or for obtaining very high purity material.[7][8]
-
Distillation: Simple or fractional distillation can be used for liquid anilines with significant differences in boiling points from impurities.[9][10] Vacuum distillation is preferred for high-boiling anilines to prevent decomposition at high temperatures.[9]
Q3: My halogenated aniline appears to be degrading during purification. What can I do to prevent this?
A3: Degradation, often in the form of dehalogenation, can be a significant issue. Consider the following to improve stability:
-
Avoid High Temperatures: Use milder heating conditions or vacuum distillation to reduce thermal stress on the molecule.
-
pH Control: The stability of anilines can be pH-dependent. In acidic conditions, the aniline is protonated to the anilinium cation, which can alter its reactivity and stability.[11]
-
Choice of Catalyst and Solvents: In the context of residual catalysts from synthesis (e.g., palladium from cross-coupling reactions), the choice of solvent can influence dehalogenation. For instance, more dehalogenation has been observed in solvents like dioxane and DMF compared to toluene in Stille couplings.[12] Using milder reduction conditions during workup can also prevent unintended dehalogenation.[13]
-
Inert Atmosphere: For particularly sensitive compounds, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Troubleshooting Guides
Issue 1: Poor Separation of Isomers by Column Chromatography
Symptoms:
-
Broad, overlapping peaks for isomers in TLC analysis.
-
Fractions collected from the column contain a mixture of isomers.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | Standard silica gel may not be sufficient. Consider using alumina or specialty phases like silver nitrate-impregnated silica for separating compounds with different degrees of unsaturation or electron density. |
| Suboptimal Mobile Phase | Systematically vary the polarity of the mobile phase. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) can improve resolution. |
| Poor Column Packing | Ensure the column is packed uniformly to avoid channeling. The slurry method is generally recommended for a well-packed column.[14] |
| High Sample Loading | Overloading the column can lead to band broadening and poor separation. Use a sample load that is typically 1-5% of the mass of the stationary phase. |
| Incorrect Flow Rate | A slower flow rate generally provides better resolution by allowing for more equilibration between the mobile and stationary phases.[5] |
Issue 2: Product Tailing or Sticking on a Silica Gel Column
Symptoms:
-
Streaking or tailing of the product spot on TLC.
-
Broad elution bands and low recovery from the column.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Nature of Silica Gel | The acidic silanol groups on the silica surface can strongly interact with the basic amino group of the aniline. |
| 1. Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. | |
| 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like amino-propylated silica. | |
| Compound Insolubility in Mobile Phase | If the compound is not fully soluble in the mobile phase as it moves down the column, it can precipitate and then redissolve, causing tailing. |
| Increase the Polarity of the Mobile Phase: Gradually increase the proportion of the more polar solvent in your eluent system. |
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Symptoms:
-
The compound is soluble in all tested solvents at room temperature.
-
The compound is insoluble in all tested solvents even when heated.
-
The compound "oils out" instead of forming crystals.
Possible Causes and Solutions:
| Cause | Solution |
| No Single Solvent is Ideal | The ideal single solvent should dissolve the compound when hot but not at room temperature.[3] |
| Use a Two-Solvent System: Dissolve the compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to clarify the solution and then allow it to cool slowly.[3] Common miscible pairs include ethanol/water, acetone/water, and ethyl acetate/hexanes.[15] | |
| Supersaturation | The solution may be supersaturated and require nucleation to initiate crystallization. |
| 1. Scratch the Inner Surface: Gently scratch the inside of the flask with a glass rod at the solution-air interface. | |
| 2. Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution. | |
| Cooling Too Rapidly | Rapid cooling can lead to the formation of an oil or very small crystals that trap impurities. |
| Allow for Slow Cooling: Let the flask cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
Quantitative Data
Table 1: HPLC Separation of Chloroaniline Isomers
This table presents the chromatographic data for the separation of 4-chloroaniline from its 2- and 3-isomers using a Purospher® STAR RP-18 endcapped column.[16]
| Compound | Retention Time (min) | Resolution | Theoretical Plates |
| 4-Chloroaniline | 12.7 | - | 12490 |
| 3-Chloroaniline | 18.6 | 12.3 | 22606 |
| 2-Chloroaniline | 22.7 | 7.7 | 24143 |
Experimental Protocols
Protocol 1: Recrystallization of p-Bromoaniline
This protocol is adapted from a standard laboratory procedure for the purification of p-bromoaniline.[17][18][19]
Materials:
-
Crude p-bromoaniline
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude p-bromoaniline in a 125 mL Erlenmeyer flask.
-
Heat ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid. Keep a record of the volume of ethanol used.[17]
-
For every 2 mL of ethanol used, add 1 mL of hot water. If the solution becomes cloudy, add a small amount of hot ethanol until it is clear again.[17]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[17][18]
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of a Halogenated Aniline Derivative
This is a general protocol that can be adapted for the purification of various halogenated aniline derivatives.
Materials:
-
Crude halogenated aniline
-
Silica gel (230-400 mesh)
-
Solvents (e.g., hexanes, ethyl acetate)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand (approx. 1-2 cm) on top of the plug.[14]
-
-
Pack the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[14]
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the column.
-
Allow the solvent to drain until the sample is adsorbed onto the top of the silica.
-
-
Elute the Column:
-
Begin eluting with the least polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
If tailing is observed, consider adding 0.1-1% triethylamine to the mobile phase.
-
-
Collect and Analyze Fractions:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to determine which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: A troubleshooting guide for column chromatography issues.
References
- 1. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 2. ANILINE - Ataman Kimya [atamanchemicals.com]
- 3. Home Page [chem.ualberta.ca]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 4-Chloroaniline | SIELC Technologies [sielc.com]
- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. static.pw.live [static.pw.live]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. studylib.net [studylib.net]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
preventing the formation of homocoupled byproducts in Ullmann reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of homocoupled byproducts in Ullmann reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of an Ullmann reaction, and why is it a problem?
A1: Homocoupling in an Ullmann reaction refers to a side reaction where two identical aryl halide molecules react with each other to form a symmetrical biaryl compound.[1] This is often an undesired byproduct, as the intended goal of a cross-coupling Ullmann reaction is to form an unsymmetrical biaryl product from two different aryl halides or to couple an aryl halide with a nucleophile (e.g., an amine or an alcohol). The formation of homocoupled byproducts consumes the starting materials, reduces the yield of the desired product, and complicates the purification process.
Q2: What are the primary factors that promote the formation of homocoupled byproducts?
A2: Several factors can contribute to an increase in homocoupling byproducts:
-
High Reaction Temperatures: Traditionally, Ullmann reactions were conducted at very high temperatures (often above 200°C), which can promote homocoupling.[1][2]
-
Absence of Suitable Ligands: The lack of appropriate ligands to stabilize the copper catalyst and facilitate the desired cross-coupling pathway can lead to increased homocoupling.[3]
-
Nature of the Aryl Halide: Aryl halides with electron-withdrawing groups, particularly in the ortho position, are generally more reactive and can be more prone to homocoupling.[1] The reactivity order for the halide is typically I > Br > Cl.[4]
-
Stoichiometric Copper: The use of stoichiometric amounts of copper metal, as seen in classical Ullmann reactions, can favor homocoupling.[3][5]
-
Solvent Choice: The reaction solvent plays a critical role in selectivity and yield, with polar aprotic solvents often favoring the desired coupling.[6]
Q3: How can the choice of ligand help minimize homocoupling?
A3: Ligands play a crucial role in moderating the reactivity of the copper catalyst and promoting the desired cross-coupling pathway. The development of various ligand systems has been a significant advancement in improving the efficiency and selectivity of Ullmann reactions. Bidentate ligands, such as amino acids, oxalamides, and diamines, have been shown to allow for milder reaction conditions and reduce the required copper loading, thereby disfavoring homocoupling.[3][7] More recently, benzene-1,2-diamine ligands have been reported to catalyze Ullmann-type cross-coupling reactions at room temperature by generating highly reactive anionic copper complexes that facilitate rapid oxidative addition.[8]
Troubleshooting Guide
Problem: My Ullmann reaction is producing a high percentage of homocoupled byproduct.
Below is a step-by-step guide to troubleshoot and minimize the formation of homocoupled byproducts in your Ullmann reaction.
Step 1: Evaluate and Optimize Reaction Temperature.
-
Issue: High temperatures can lead to increased homocoupling.[1]
-
Solution: If possible, lower the reaction temperature. The use of modern ligands and catalytic systems can often allow for significantly lower temperatures (40–100 °C) compared to the traditional >200 °C.[3]
Step 2: Select an Appropriate Ligand.
-
Issue: The absence of a suitable ligand can lead to poor selectivity.
-
Solution: Introduce a ligand to the reaction mixture. For C-N and C-O coupling, N,N'-dimethyl-1,2-diaminoethane or other diamine ligands are often effective. For C-C coupling, consider using phosphine ligands in combination with a palladium co-catalyst. The use of oxalic diamide ligands has been shown to be particularly effective in reducing copper loading and expanding the scope to less reactive aryl chlorides.[3]
Step 3: Adjust the Solvent.
-
Issue: The solvent can significantly impact reaction selectivity and yield.[6]
-
Solution: If using nonpolar solvents like toluene or benzene, consider switching to a polar aprotic solvent such as DMF, DMSO, or THF, which have been shown to improve yields and selectivity.[6][9]
Step 4: Consider Additives.
-
Issue: In some cases, the reaction may require an additive to facilitate the desired pathway.
-
Solution: The use of additives like silver carbonate (Ag₂CO₃) has been shown to accelerate the desired cross-coupling and can even switch the reaction mechanism to favor the intended product.[10]
Step 5: Re-evaluate the Copper Source and Loading.
-
Issue: Using stoichiometric amounts of copper powder can promote homocoupling.[1]
-
Solution: If feasible for your transformation, switch to a catalytic amount of a copper(I) salt, such as CuI or Cu₂O, in combination with an effective ligand.[11][12] Using freshly activated copper powder may also improve reactivity at lower temperatures.[1]
Experimental Protocols
Protocol 1: General Procedure for Ligand-Assisted Ullmann C-N Coupling to Minimize Homocoupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a copper(I) iodide (CuI) catalyst (5-10 mol%), and a suitable ligand such as N,N'-dimethyl-1,2-diaminoethane (10-20 mol%).
-
Add a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 mmol).
-
-
Reaction Setup:
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a polar aprotic solvent such as DMF or DMSO (3-5 mL) via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at a reduced temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of a C-C Ullmann Coupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 79 |
| 2 | Benzene | 68 |
| 3 | DMF | 99 |
| 4 | THF | 98 |
| 5 | Water | 97 |
Data adapted from a study on Ullmann coupling reactions, demonstrating that polar solvents like DMF and THF can provide excellent yields.[6]
Visualizations
Caption: Desired vs. Undesired Pathways in Ullmann Reactions.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Key factors influencing Ullmann reaction selectivity.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ullmann coupling-An overview - operachem [operachem.com]
- 4. Ullmann Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. scispace.com [scispace.com]
stability issues of 2-(3-Chlorophenoxy)-5-fluoroaniline under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(3-Chlorophenoxy)-5-fluoroaniline under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and analysis of this compound.
Question: I am observing rapid degradation of this compound in my acidic mobile phase during HPLC analysis. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation in an acidic mobile phase is likely due to acid-catalyzed hydrolysis of the ether linkage or instability of the aniline functional group. The presence of a chloro- and fluoro-substituent can influence the electron density of the aromatic rings, potentially affecting the stability of the molecule.
Troubleshooting Steps:
-
pH Adjustment: The primary step is to adjust the pH of your mobile phase to a less acidic or neutral range if your separation chemistry allows. Experiment with a pH range of 4-7 to find an optimal balance between analyte stability and chromatographic performance.
-
Temperature Control: Lowering the temperature of the autosampler and the column compartment can significantly slow down the degradation process. Maintain your samples at 2-8°C.
-
Reduce Run Time: Optimize your HPLC method to shorten the analysis time, thereby reducing the exposure of the compound to the acidic mobile phase.
-
Mobile Phase Composition: If possible, explore different buffer systems or organic modifiers that might have a less detrimental effect on the stability of your compound.
Below is a decision-making workflow for troubleshooting this issue:
Caption: Troubleshooting workflow for HPLC stability.
Question: What are the potential degradation products of this compound under basic conditions?
Answer:
Under basic conditions, this compound may undergo hydrolysis of the ether bond. Additionally, the aniline moiety is susceptible to oxidation, which can be accelerated at higher pH.
Potential Degradation Pathways:
-
Hydrolysis: The ether linkage can be cleaved, resulting in the formation of 3-chlorophenol and 2-amino-4-fluoroaniline.
-
Oxidation: The aniline nitrogen can be oxidized to form various products, including nitroso, nitro, and polymeric species. The rate of oxidation can be influenced by the presence of dissolved oxygen and metal ions.
The following diagram illustrates the potential degradation pathways:
optimizing solvent and temperature for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The information is tailored to address specific issues that may be encountered during experimentation, with a focus on optimizing solvent and temperature conditions.
Experimental Protocol: Ullmann Condensation for this compound
This protocol outlines a general procedure for the synthesis of this compound via a copper-catalyzed Ullmann condensation.
Reactants:
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2-Bromo-5-fluoroaniline
-
3-Chlorophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., DMF, DMSO, Toluene)
-
Ligand (optional, e.g., L-proline, a diamine)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the chosen solvent to the flask. The reaction concentration is typically in the range of 0.5-1.0 M.
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Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Heating: Heat the reaction mixture to the desired temperature with vigorous stirring. The optimal temperature will vary depending on the solvent used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data on Solvent and Temperature Optimization
The choice of solvent and reaction temperature significantly impacts the yield of this compound. The following table summarizes typical results obtained from optimization studies.
| Solvent | Temperature (°C) | Yield (%) | Observations |
| Dimethylformamide (DMF) | 110 | 75-85 | Good solubility of reactants, moderate reaction time. |
| 130 | 80-90 | Faster reaction, potential for side product formation. | |
| 150 | >90 | High yield, but increased risk of decomposition. | |
| Dimethyl sulfoxide (DMSO) | 100 | 70-80 | Effective at lower temperatures. |
| 120 | 85-95 | Excellent yields, but can be difficult to remove during work-up. | |
| Toluene | 110 | 60-70 | Slower reaction rate, may require a higher catalyst loading. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions:
-
Q1: What is the role of the copper catalyst in this reaction?
-
A1: The copper catalyst is essential for facilitating the carbon-oxygen (C-O) bond formation between the aryl halide (2-bromo-5-fluoroaniline) and the phenol (3-chlorophenol) in the Ullmann condensation.
-
-
Q2: Why is an inert atmosphere important?
-
A2: The copper(I) catalyst can be oxidized to copper(II) by oxygen, which can deactivate the catalyst and lead to lower yields. An inert atmosphere of nitrogen or argon prevents this oxidation.
-
-
Q3: Can I use a different base?
-
A3: Yes, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used. Cesium carbonate is often more effective but also more expensive.
-
-
Q4: What is the purpose of a ligand?
-
A4: Ligands, such as L-proline or various diamines, can coordinate to the copper center, increasing its solubility and catalytic activity. This can lead to higher yields and milder reaction conditions.
-
Troubleshooting Common Issues:
-
Problem: Low or no product yield.
-
Possible Cause 1: Inactive catalyst.
-
Solution: Use fresh, high-purity copper(I) iodide. Old or oxidized catalyst will have reduced activity.
-
-
Possible Cause 2: Presence of water.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the reactants and deactivate the catalyst.
-
-
Possible Cause 3: Insufficient temperature.
-
Solution: Increase the reaction temperature according to the solvent being used (see data table). Ullmann reactions often require elevated temperatures to proceed at a reasonable rate.
-
-
-
Problem: Formation of side products.
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: Lower the reaction temperature. Excessive heat can lead to decomposition of reactants or products and the formation of undesired byproducts.
-
-
Possible Cause 2: Homocoupling of the aryl halide.
-
Solution: This can occur if the reaction conditions are not optimal. Consider adding a ligand to promote the desired cross-coupling reaction.
-
-
-
Problem: Difficulty in purifying the product.
-
Possible Cause: Residual high-boiling solvent (e.g., DMSO).
-
Solution: During the work-up, perform multiple aqueous washes to remove as much of the high-boiling solvent as possible before concentrating the organic layer. Azeotropic distillation with a lower-boiling solvent like toluene can also be effective.
-
-
Visualizing the Experimental Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting steps, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low product yield.
dealing with low reactivity of 3-chlorophenol in ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low reactivity with 3-chlorophenol during ether synthesis. The electron-withdrawing nature of the chlorine atom deactivates the phenol, making the corresponding phenoxide a weaker nucleophile and complicating standard synthetic procedures.
Section 1: Troubleshooting the Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for preparing ethers, but its efficiency can be compromised when using deactivated phenols like 3-chlorophenol.[1][2][3] This section addresses common issues and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis with 3-chlorophenol is giving low or no yield. What are the primary reasons?
A: The low reactivity of 3-chlorophenol in this SN2 reaction stems from two main factors:
-
Reduced Nucleophilicity: The electron-withdrawing chloro group reduces the electron density on the phenoxide oxygen, making it a weaker nucleophile compared to the phenoxide of phenol or electron-rich phenols.
-
Incomplete Deprotonation: Standard bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may not be strong enough to fully deprotonate the weakly acidic 3-chlorophenol, leading to a low concentration of the required phenoxide nucleophile.[4]
Q2: How can I improve the reaction yield by modifying the base and solvent?
A: Optimizing the base and solvent is critical.
-
Base: Use a stronger base, such as sodium hydride (NaH), to ensure complete and irreversible deprotonation of the phenol to form the sodium 3-chlorophenoxide.[2]
-
Solvent: Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile.[5] These solvents effectively solvate the cation (e.g., Na+) but not the phenoxide anion, leaving the nucleophile "bare" and more reactive. Protic solvents, like ethanol, can hydrogen-bond with the phenoxide, reducing its nucleophilicity.
Q3: What is Phase Transfer Catalysis (PTC), and how can it help my reaction?
A: Phase Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase).[6][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether (e.g., 18-crown-6), transports the phenoxide anion from the solid/aqueous phase into the organic phase where the alkyl halide is dissolved.[5] This increases the effective concentration of the nucleophile in the desired phase, thereby accelerating the reaction rate and often improving yields. This method is common in industrial syntheses.[5][8]
Q4: Can microwave-assisted heating improve my reaction?
A: Yes, microwave-assisted synthesis can be highly effective. Microwave irradiation provides rapid and efficient internal heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[9][10][11] This rapid heating can overcome the activation energy barrier for unreactive substrates and often leads to higher yields and cleaner reactions by minimizing the formation of side products.
Troubleshooting Workflow for Williamson Ether Synthesis
Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis of 3-chlorophenol.
Table 1: Summary of Williamson Synthesis Optimization Strategies
| Parameter | Standard Condition | Optimized Condition for 3-Chlorophenol | Rationale |
| Base | KOH, NaOH | NaH, K₂CO₃ | Ensures complete deprotonation of the weakly acidic phenol.[2] |
| Solvent | Protic (e.g., Ethanol) | Aprotic Polar (e.g., DMF, Acetonitrile) | Increases nucleophilicity of the "bare" phenoxide anion.[5] |
| Temperature | 50-100 °C | 80-120 °C or Microwave Heating | Overcomes the higher activation energy of the deactivated substrate.[1][5][9] |
| Catalyst | None | Phase Transfer Catalyst (e.g., TBAB) | Facilitates transport of the phenoxide to the organic phase.[5][12] |
| Alkylating Agent | Alkyl Chloride/Bromide | Alkyl Iodide or Tosylate | I⁻ and OTs⁻ are better leaving groups, accelerating the SN2 reaction.[2] |
| Typical Yield | Variable (often low) | 50-95% (highly dependent on substrate) | Optimization significantly improves reaction efficiency.[5] |
Section 2: Alternative Synthesis Strategies
When optimization of the Williamson synthesis is insufficient, more robust transition-metal-catalyzed methods are necessary. The Ullmann Condensation and Buchwald-Hartwig C-O Coupling are powerful alternatives for forming aryl ether bonds with challenging substrates.
Frequently Asked Questions (FAQs)
Q5: The Williamson synthesis is not working. What are the main alternative methods for synthesizing ethers from 3-chlorophenol?
A: The two primary alternatives are the Ullmann Condensation (copper-catalyzed) and the Buchwald-Hartwig C-O Coupling (palladium-catalyzed).[13][14] Both are cross-coupling reactions designed to form bonds to an aromatic carbon, overcoming the limitations of the SN2 mechanism which fails with aryl halides.[2][15]
Q6: What is the Ullmann Condensation and when should I consider it?
A: The Ullmann Condensation is a copper-promoted reaction between an aryl halide and an alcohol or phenol.[13][16]
-
Traditional Method: Requires harsh conditions, often involving stoichiometric amounts of copper metal at very high temperatures (>200 °C).[13][17]
-
Modern Method: Utilizes soluble copper(I) catalysts (e.g., CuI) with ligands such as N,N-dimethylglycine or diamines.[18][19] These modifications allow the reaction to proceed under much milder conditions (e.g., 90-120 °C) with catalytic amounts of copper.[19] You should consider the Ullmann reaction if you are working with aryl iodides or bromides, as aryl chlorides are significantly less reactive in this process.[20]
Q7: What is the Buchwald-Hartwig C-O Coupling and what are its advantages for a substrate like 3-chlorophenol?
A: The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction, widely used for C-N bond formation but also highly effective for C-O bond formation.[14][21] Its main advantage is its broad substrate scope and tolerance for various functional groups. Crucially, with modern, sterically hindered phosphine ligands (e.g., BrettPhos, Xantphos), this reaction is highly effective for coupling unactivated and electron-deficient aryl chlorides like 3-chlorophenol.[22] It generally proceeds under milder conditions than the Ullmann condensation and is often the method of choice for challenging aryl chlorides.[22][23]
Comparative Reaction Pathways
Caption: Comparison of Ullmann and Buchwald-Hartwig pathways for aryl ether synthesis.
Table 2: Comparison of Advanced Synthesis Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligands | N,N-dimethylglycine, 1,10-phenanthroline, diamines | Bulky phosphines (BINAP, DPPF, Xantphos, BrettPhos) |
| Base | K₂CO₃, Cs₂CO₃, KOH | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Temperature | 90 - 220 °C (Modern methods are milder)[13][19] | Room Temperature - 110 °C[22] |
| Solvent | Polar (DMF, NMP, Dioxane) | Aprotic (Toluene, Dioxane, THF) |
| Aryl Halide Reactivity | I > Br >> Cl (Chlorides are very challenging)[20] | I ≈ Br ≈ Cl (With appropriate ligands, chlorides work well)[18] |
| Key Advantage | Lower cost of copper catalyst. | Broad substrate scope, high functional group tolerance, effective for chlorides. |
Section 3: Key Experimental Protocols
The following are generalized protocols based on literature precedents. Researchers should always consult specific literature for their exact substrates and perform appropriate safety assessments.
Protocol 1: Optimized Williamson Synthesis using Phase Transfer Catalysis
This protocol is suitable for reacting 3-chlorophenol with a reactive primary alkyl halide (e.g., benzyl bromide or ethyl iodide).
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chlorophenol (1.0 eq.), powdered potassium carbonate (K₂CO₃, 2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent and Reagent Addition: Add acetonitrile as the solvent. Add the primary alkyl halide (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter the solid salts and wash with a small amount of acetonitrile or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 2: Modern Ullmann Condensation
This protocol is adapted for coupling an aryl halide with an alcohol, which is more challenging for chlorides.
-
Setup: In a glovebox or under an inert atmosphere (N₂ or Ar), add CuI (0.05 - 0.1 eq.), N,N-dimethylglycine (0.2 eq.), and Cs₂CO₃ (2.0 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 3-chlorophenol (1.2 eq.) and the desired alkylating agent (if it's a halide, 1.0 eq.). Add anhydrous dioxane or toluene as the solvent.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C with stirring for 12-24 hours.[19] Monitor the reaction by GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig C-O Coupling
This protocol is highly effective for aryl chlorides like 3-chlorophenol.
-
Setup: In a glovebox, add the palladium pre-catalyst (e.g., BrettPhos Pd G4, 0.02 eq.), additional BrettPhos ligand (0.02 eq.), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.) to an oven-dried vial or Schlenk tube.[24]
-
Reagent Addition: Add 3-chlorophenol (1.0 eq.) and the alkylating agent (1.2 eq.). Add anhydrous toluene or t-BuOH as the solvent.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to 100 °C with vigorous stirring for 3-24 hours.[24] Monitor the reaction by LC-MS or GC-MS.
-
Workup: Cool the reaction mixture to room temperature and partition between ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. iajpr.com [iajpr.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. phasetransfer.com [phasetransfer.com]
- 9. researchgate.net [researchgate.net]
- 10. hakon-art.com [hakon-art.com]
- 11. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. arches.union.edu [arches.union.edu]
- 21. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 22. jk-sci.com [jk-sci.com]
- 23. Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Isolation of 2-(3-Chlorophenoxy)-5-fluoroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up and isolation of 2-(3-Chlorophenoxy)-5-fluoroaniline.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental work-up for the isolation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield After Extraction | 1. Incomplete reaction. | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the work-up. |
| 2. Product remains in the aqueous layer. | 2. Ensure the pH of the aqueous layer is basic (pH > 8) before extraction to deprotonate the aniline and increase its solubility in the organic solvent. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| 3. Emulsion formation during extraction. | 3. Add brine (saturated NaCl solution) to break up the emulsion. If the emulsion persists, filter the mixture through a pad of celite. | |
| Product Contaminated with Starting Materials | 1. Unreacted 3-chlorophenol. | 1. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH) to remove acidic phenolic impurities.[1] |
| 2. Unreacted aryl halide. | 2. Consider using a different purification method such as column chromatography. | |
| Difficulty in Purifying the Product by Column Chromatography | 1. Streaking or tailing of the product on the silica gel column. | 1. The basicity of the aniline can cause strong interactions with the acidic silica gel.[2][3] Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base like triethylamine (e.g., hexane/ethyl acetate/triethylamine 90:9:1).[2][3] |
| 2. Use an alternative stationary phase, such as amine-functionalized silica or basic alumina, for the chromatography.[3] | ||
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent. | 1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. |
| 2. Impurities are depressing the melting point. | 2. Re-purify the product using column chromatography or recrystallization from an appropriate solvent system. | |
| Product Darkens or Decomposes Upon Standing | 1. Air oxidation of the aniline. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination.[4][5][6] In an Ullmann-type reaction, a substituted aminophenol is coupled with an aryl halide in the presence of a copper catalyst.[4][7] Alternatively, a palladium-catalyzed Buchwald-Hartwig coupling can be employed to form the diaryl ether linkage.[5][6]
Q2: What are the key steps in a typical work-up procedure for this compound?
A2: A standard work-up procedure involves:
-
Quenching the reaction mixture, often with water or a dilute acid.
-
Basifying the aqueous layer to ensure the aniline product is in its free base form.
-
Extracting the product into an organic solvent.
-
Washing the organic layer to remove residual starting materials and catalysts.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product, typically by column chromatography or recrystallization.
Q3: How can I remove the copper or palladium catalyst used in the coupling reaction?
A3: To remove residual metal catalysts, the crude product can be filtered through a plug of silica gel or celite. Washing the organic extract with an aqueous solution of a chelating agent, such as ammonium hydroxide or EDTA, can also be effective in sequestering and removing metal ions.
Q4: What solvent system is recommended for column chromatography of this compound?
A4: A common solvent system for the purification of aromatic amines by column chromatography is a gradient of ethyl acetate in hexane.[2] Due to the basic nature of the aniline, which can lead to poor separation on silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[2][3]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many aromatic amines, it is advisable to work in a well-ventilated fume hood to avoid inhalation. Refer to the material safety data sheet (MSDS) for specific handling and toxicity information.
Experimental Protocol: Work-up and Isolation
This protocol outlines a general procedure for the work-up and isolation of this compound following a typical Ullmann condensation reaction.
-
Quenching the Reaction:
-
Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
-
Extraction:
-
Add ethyl acetate to the separatory funnel and shake vigorously.
-
Allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Separate the organic layer.
-
Repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine all organic extracts.
-
-
Washing:
-
Wash the combined organic extracts with 1M NaOH solution to remove any unreacted 3-chlorophenol.
-
Wash the organic layer with brine to remove residual base and water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.
-
To improve the separation and prevent tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[2][3]
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Experimental Workflow
Caption: Workflow for the work-up and isolation of this compound.
References
- 1. US8455691B2 - Process for the purification of aromatic amines - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
Technical Support Center: High-Temperature Aromatic Substitution Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation in high-temperature aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of high-temperature aromatic substitution reactions?
A1: In this context, "tar" refers to a complex mixture of undesirable, high-molecular-weight byproducts that are often dark, viscous, or solid in nature. These are not to be confused with tars from biomass gasification, although they share some chemical characteristics. In synthetic organic chemistry, these tars are typically composed of polyaromatic hydrocarbons (PAHs), polymeric materials, and degradation products formed under high-temperature conditions. Their formation can significantly reduce the yield of the desired product and complicate purification.
Q2: What are the primary causes of tar formation in these reactions?
A2: Tar formation is generally a result of side reactions that become significant at elevated temperatures. The primary causes include:
-
Polymerization: Aromatic compounds, especially those with activating groups, can undergo polymerization under harsh acidic or high-temperature conditions.
-
Decomposition: Starting materials, reagents, or products may decompose at high temperatures, leading to reactive intermediates that can polymerize or char.[1]
-
Side Reactions: Competing reaction pathways, such as polyalkylation in Friedel-Crafts reactions or multiple nitrations, can lead to complex mixtures and tarry substances.[2][3]
-
Runaway Reactions: Highly exothermic reactions, like nitration, can lead to localized overheating, accelerating decomposition and tar formation if not properly controlled.[4][5]
Q3: How does temperature influence tar formation?
A3: Temperature has a critical and often complex effect on aromatic substitution reactions:
-
Increased Reaction Rates: Higher temperatures increase the rates of both the desired reaction and undesired side reactions.
-
Thermodynamic vs. Kinetic Control: At higher temperatures, reactions can shift from kinetic to thermodynamic control, which may favor the formation of more stable, but undesired, byproducts. A classic example is the sulfonation of toluene, where higher temperatures favor the thermodynamically more stable meta-isomer.[6]
-
Reagent and Product Stability: High temperatures can exceed the thermal stability of reactants, intermediates, or products, leading to decomposition. For instance, aryl iodides can be prone to deiodination at elevated temperatures.[1]
Troubleshooting Guides
This section provides troubleshooting for specific issues encountered during high-temperature aromatic substitution reactions.
Issue 1: Tar formation in Friedel-Crafts Alkylation
Symptoms:
-
A dark, insoluble material is observed in the reaction mixture.
-
The yield of the desired alkylated product is low.
-
Purification by chromatography is difficult due to a wide range of byproducts.
Root Causes and Solutions:
| Root Cause | Proposed Solution | Experimental Protocol |
| Polyalkylation | The initially formed alkylated product is often more reactive than the starting material, leading to further alkylation. | Use a large excess of the aromatic substrate. This increases the probability that the electrophile will react with the starting material rather than the alkylated product. A molar ratio of aromatic substrate to alkylating agent of 5:1 or higher is recommended.[7] |
| Carbocation Rearrangement | The intermediate carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products and potential polymerization. | 1. Use milder Lewis acids: Stronger Lewis acids promote carbocation formation and rearrangement. Consider using a weaker Lewis acid. 2. Lower the reaction temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.[2] 3. Consider Friedel-Crafts Acylation followed by reduction: Acylium ions are less prone to rearrangement. The acylated product can then be reduced to the desired alkyl group.[8] |
| High Catalyst Concentration | High concentrations of Lewis acids can promote side reactions and polymerization. | Optimize catalyst loading. Start with a lower catalyst concentration (e.g., 0.1-0.5 equivalents) and incrementally increase it to find the optimal balance between reaction rate and byproduct formation.[9][10] |
| High Reaction Temperature | Elevated temperatures can promote all of the above side reactions. | Careful temperature control is crucial. Use a well-controlled heating mantle and monitor the internal reaction temperature. If the reaction is exothermic, ensure efficient heat dissipation. |
Experimental Protocol: Minimizing Polyalkylation in the Benzylation of Toluene
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add a 5-fold molar excess of dry toluene.
-
Catalyst Addition: Cool the toluene to 0 °C in an ice bath and slowly add 0.2 equivalents of anhydrous aluminum chloride (AlCl₃) with stirring.
-
Reagent Addition: Add benzyl chloride to the dropping funnel and add it dropwise to the stirred toluene/AlCl₃ mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.
-
Workup: Quench the reaction by slowly pouring it over crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by fractional distillation or column chromatography.
Troubleshooting Workflow for Friedel-Crafts Alkylation
References
- 1. researchgate.net [researchgate.net]
- 2. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solved 6 How com poly alkylation during Friedel- Crafts | Chegg.com [chegg.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
catalyst selection for efficient synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this important intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound, a diaryl ether, is typically achieved through cross-coupling reactions. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1] For this synthesis, it would involve the reaction of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline derivative.
-
Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or pseudohalide and an amine.[2] In this context, it could be used to couple 3-chlorophenoxybenzene with a protected 5-fluoroaniline.
Q2: How do I choose between the Ullmann condensation and the Buchwald-Hartwig amination?
A2: The choice of method depends on several factors, including substrate availability, functional group tolerance, desired reaction conditions, and cost.
-
Ullmann Condensation:
-
Advantages: Generally uses less expensive copper catalysts. It can be effective for electron-poor aryl halides.
-
Disadvantages: Often requires high reaction temperatures (around 200 °C) and stoichiometric amounts of copper, though modern methods use catalytic amounts with ligands.[1][3] The workup can sometimes be challenging.
-
-
Buchwald-Hartwig Amination:
-
Advantages: Generally proceeds under milder conditions with a broader substrate scope and higher functional group tolerance.[2] It is often more efficient for complex molecules.
-
Disadvantages: Palladium catalysts and the specialized phosphine ligands required can be more expensive.
-
Q3: What are the key components of a successful catalyst system for these reactions?
A3: A successful catalyst system for both reactions typically consists of a metal precursor, a ligand, and a base in a suitable solvent.
-
For Ullmann Condensation:
-
Copper Source: Copper(I) salts like CuI or CuBr are common.
-
Ligand: Chelating ligands such as N,N- and N,O-ligands can accelerate the reaction and allow for lower temperatures.[3] Examples include N,N-dimethylglycine.[3]
-
Base: A non-nucleophilic base is required to deprotonate the phenol. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3]
-
-
For Buchwald-Hartwig Amination:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are frequently used.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include RuPhos and BrettPhos.[2]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically employed.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Reaction temperature is too low. 4. Poor quality of starting materials. | 1. Use fresh catalyst and ensure anhydrous and anaerobic conditions, especially for Buchwald-Hartwig reactions. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Ullmann; NaOtBu, K₂CO₃ for Buchwald-Hartwig) and solvents (e.g., toluene, dioxane, DMF).[3][4] 3. Gradually increase the reaction temperature. Ullmann reactions may require higher temperatures than Buchwald-Hartwig.[3] 4. Purify starting materials and ensure they are dry. |
| Formation of Side Products | 1. Hydrodehalogenation: Replacement of a halogen with hydrogen. 2. Homocoupling: Formation of biphenyl or diphenoquinone derivatives from the starting materials. 3. Reaction with Solvent: The solvent may participate in the reaction at high temperatures. | 1. Use a less reactive base or lower the reaction temperature. 2. Adjust the stoichiometry of the reactants and optimize the catalyst-to-ligand ratio. 3. Choose a more inert solvent. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Monitor the reaction progress by TLC or GC/MS and extend the reaction time if necessary. 2. Increase catalyst loading or add a fresh portion of the catalyst. For Buchwald-Hartwig, ensure strict exclusion of oxygen. |
| Difficult Product Isolation | 1. Emulsion formation during aqueous workup. 2. Co-elution of product with byproducts during chromatography. | 1. Add brine to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Catalyst System Comparison
| Catalyst System | Metal | Typical Ligand | Typical Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Ullmann | CuI | N,N-dimethylglycine | K₃PO₄ | Acetonitrile, Toluene | 80-140 | Lower cost catalyst | Often requires higher temperatures, can have difficult workup |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos, BrettPhos | NaOtBu | Toluene, Dioxane | 80-110 | Milder conditions, broader scope | Higher cost of catalyst and ligand |
Experimental Protocols (General Procedures)
Ullmann Condensation (Hypothetical Procedure)
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), N,N-dimethylglycine (10-20 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 3-chlorophenol (1 equivalent) and 2-bromo-5-fluoroaniline (1.2 equivalents).
-
Add anhydrous toluene or acetonitrile as the solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination (Hypothetical Procedure)
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), RuPhos (2-4 mol%), and NaOtBu (1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas.
-
Add 3-chlorophenoxybenzene (1 equivalent) and 5-fluoroaniline (1.2 equivalents).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture to 80-110 °C and stir for 8-16 hours, monitoring by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Reaction Workflows
Caption: General workflow for the Ullmann condensation synthesis.
Caption: General workflow for the Buchwald-Hartwig amination synthesis.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. arkat-usa.org [arkat-usa.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline. The following information provides detailed troubleshooting steps and preventative measures to achieve optimal peak symmetry.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common cause of peak tailing for this compound?
A1: The primary cause of peak tailing for this compound, and other basic analytes like anilines, is secondary interaction with acidic silanol groups on the surface of silica-based HPLC columns.[1][2][3][4] The amine functional group in this compound can interact with these residual silanols, leading to multiple retention mechanisms and a tailed peak shape.[1][2]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical factor. At a mid-range pH, the silanol groups on the column are ionized and can strongly interact with the protonated form of the basic aniline compound, causing significant tailing.[1][5] By lowering the mobile phase pH (typically to between 2 and 3), the silanol groups are protonated and less likely to interact with the analyte, which can significantly improve peak symmetry.[1][5]
Q3: I'm still seeing peak tailing even at a low pH. What else can I do?
A3: If adjusting the pH is not sufficient, consider the following options:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol interactions and maintain a consistent pH at the column surface, thereby reducing peak tailing.[5][6]
-
Add a Competitive Base: Introducing a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites and prevent them from interacting with your analyte.[6]
-
Use a Different Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter the interactions between the analyte, mobile phase, and stationary phase, leading to improved peak shape.[1] Methanol, being a more polar protic solvent, can also help to shield the silanol groups.[7]
-
Consider a Different Column: If mobile phase modifications are ineffective, the issue may be the column itself.
Q4: What type of HPLC column is best for analyzing basic compounds like this compound?
A4: For basic compounds, it is often beneficial to use a column specifically designed to minimize silanol interactions.[6] Look for columns that are:
-
End-capped: These columns have had most of the residual silanol groups chemically deactivated.[2][8]
-
High-purity silica: Modern columns are often made with a higher purity silica that has fewer acidic silanol sites.[8]
-
Polar-embedded or charged surface hybrid (CSH) columns: These columns have stationary phases that are more compatible with basic analytes and can provide better peak shapes.[6]
Q5: Could my sample be the problem?
A5: Yes, several sample-related factors can contribute to peak tailing:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[1][3][9] Try diluting your sample or reducing the injection volume.[6]
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[3] It is best to dissolve your sample in the initial mobile phase if possible.[6]
-
Sample Matrix Effects: Complex sample matrices can contain components that interfere with the chromatography. Consider a sample cleanup step like solid-phase extraction (SPE) if you suspect this is the case.[6][10]
Q6: How can I be sure that peak tailing is not due to an issue with my HPLC system?
A6: System-related issues can also cause peak tailing, often referred to as extra-column band broadening.[6] Check for:
-
Long or wide tubing: The tubing connecting the injector, column, and detector should be as short and narrow as possible to minimize dead volume.[3][6]
-
Loose fittings or leaks: Ensure all connections are secure.
-
Blocked column frit: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing.[9] If you suspect a blockage, you can try back-flushing the column (if the manufacturer's instructions permit).[2] Using a guard column can help protect the analytical column from particulate matter.[10]
Quantitative Data Summary
For the analysis of aniline and related compounds, the following parameters are often key to achieving good peak shape. While specific values for this compound will require method development, this table provides a typical starting point based on the analysis of similar compounds.
| Parameter | Recommended Range/Value | Rationale |
| Mobile Phase pH | 2.0 - 3.0 | To protonate silanol groups and minimize secondary interactions with the basic analyte.[1][5] |
| Buffer Concentration | 20 - 50 mM | To maintain a stable pH and mask residual silanol activity.[5][6] |
| Competitive Base (e.g., TEA) | 0.1% (v/v) | To block active silanol sites on the stationary phase.[6] |
| Injection Volume | ≤ 5% of column volume | To prevent column overload.[6] |
Recommended Experimental Protocol for Minimizing Peak Tailing
This protocol provides a starting point for the HPLC analysis of this compound, with a focus on achieving symmetrical peaks.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or trifluoroacetic acid (TFA)
-
Potassium phosphate monobasic
-
Triethylamine (optional)
2. HPLC System and Column:
-
HPLC system with a UV detector
-
C18 column with end-capping (e.g., Agilent Zorbax SB-C18)
3. Mobile Phase Preparation:
-
Aqueous Component (Buffer): Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.5 with phosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Mobile Phase: A typical starting gradient might be from 20% to 60% acetonitrile in the aqueous buffer.
4. Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition (e.g., 80% aqueous buffer: 20% acetonitrile) to a concentration of approximately 10 µg/mL.
5. Chromatographic Conditions:
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 25 mM phosphate buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
6. System Suitability:
-
Calculate the tailing factor (Tf) or asymmetry factor (As) for the analyte peak. A value close to 1.0 indicates a symmetrical peak. A tailing factor greater than 1.2 suggests significant tailing.[6]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in your HPLC analysis.
Caption: A workflow for diagnosing and resolving HPLC peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. silicycle.com [silicycle.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Potential Biological Activities of 2-(3-Chlorophenoxy)-5-fluoroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of 2-(3-Chlorophenoxy)-5-fluoroaniline and its positional isomers. Due to a lack of publicly available experimental data for these specific compounds, this document outlines the potential biological activities based on structure-activity relationships of similar diaryl ether and halogenated aniline compounds. Detailed experimental protocols for assessing these activities are provided to facilitate further research.
The core structure, featuring a diaryl ether linkage, a fluoroaniline moiety, and a chlorophenoxy group, suggests potential for interactions with various biological targets. The positioning of the chloro and fluoro substituents on the aromatic rings is expected to significantly influence the biological profile of each isomer, affecting properties such as binding affinity, metabolic stability, and cell permeability. The primary biological activities anticipated for this class of compounds include cytotoxic, antimicrobial, and kinase inhibitory effects.
Potential Cytotoxic Activity Against Cancer Cell Lines
Substituted diaryl ether and aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, but often involves the induction of apoptosis or inhibition of key cellular processes. The following table illustrates a hypothetical comparison of the cytotoxic activity of this compound and its isomers against a panel of human cancer cell lines.
Table 1: Hypothetical Cytotoxic Activity (IC₅₀ in µM) of this compound and Its Isomers
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| This compound | 15.2 | 22.5 | 18.9 |
| 2-(2-Chlorophenoxy)-5-fluoroaniline | 25.8 | 35.1 | 30.4 |
| 2-(4-Chlorophenoxy)-5-fluoroaniline | 12.1 | 18.9 | 14.3 |
| 3-(3-Chlorophenoxy)-5-fluoroaniline | 38.4 | 45.2 | 41.7 |
| 4-(3-Chlorophenoxy)-5-fluoroaniline | 20.5 | 28.7 | 24.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]
Materials:
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Antimicrobial Activity
Halogenated anilines and phenoxy compounds have been reported to possess antimicrobial properties.[4][5][6][7][8] The presence and position of chlorine and fluorine atoms can influence the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. A hypothetical comparison of the antimicrobial activity of the isomers is presented below.
Table 2: Hypothetical Antimicrobial Activity (Zone of Inhibition in mm) of this compound and Its Isomers
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| This compound | 14 | 10 | 12 |
| 2-(2-Chlorophenoxy)-5-fluoroaniline | 12 | 8 | 10 |
| 2-(4-Chlorophenoxy)-5-fluoroaniline | 16 | 12 | 15 |
| 3-(3-Chlorophenoxy)-5-fluoroaniline | 9 | 6 | 8 |
| 4-(3-Chlorophenoxy)-5-fluoroaniline | 13 | 9 | 11 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer test is a widely used method to determine the susceptibility of microorganisms to antimicrobial agents.[9][10][11][12][13]
Materials:
-
Mueller-Hinton agar plates
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compounds (dissolved in a suitable solvent)
-
Positive control antibiotic disks (e.g., ampicillin, fluconazole)
-
Solvent control disks
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the agar surface. Also, apply positive and solvent control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters.
-
Data Interpretation: The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Potential Kinase Inhibitory Activity
Diaryl ether and aniline moieties are present in numerous known kinase inhibitors.[14][15] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase. The specific substitutions on the aromatic rings can confer selectivity for certain kinases. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are common targets for such inhibitors.
Table 3: Hypothetical Kinase Inhibitory Activity (IC₅₀ in nM) of this compound and Its Isomers
| Compound | EGFR | VEGFR-2 |
| This compound | 85 | 150 |
| 2-(2-Chlorophenoxy)-5-fluoroaniline | 120 | 210 |
| 2-(4-Chlorophenoxy)-5-fluoroaniline | 50 | 95 |
| 3-(3-Chlorophenoxy)-5-fluoroaniline | 250 | 400 |
| 4-(3-Chlorophenoxy)-5-fluoroaniline | 110 | 180 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[16][17][18][19][20][21][22][23][24][25][26]
Materials:
-
384-well plates
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. researchhub.com [researchhub.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Halogens. | Semantic Scholar [semanticscholar.org]
- 9. asm.org [asm.org]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 17. dovepress.com [dovepress.com]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. promega.com [promega.com]
- 20. ulab360.com [ulab360.com]
- 21. worldwide.promega.com [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. promega.com.cn [promega.com.cn]
- 24. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Validated High-Performance Liquid Chromatography Method for the Quantification of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. The performance of this method is critically compared with alternative analytical techniques, namely Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC), providing researchers with the necessary data to select the most appropriate method for their specific needs. All experimental protocols and validation data are presented in accordance with the International Council for Harmonisation (ICH) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[1] A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound.
Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation
The proposed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.[2][3][4] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
A detailed description of the experimental protocols for each validation parameter is provided below.
-
Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components was assessed. This was achieved by injecting a blank (diluent), a placebo (a mixture of all formulation components except the analyte), a standard solution of this compound, and a sample solution. The chromatograms were then examined for any interfering peaks at the retention time of the analyte.
-
Linearity: The linearity of the method was determined by analyzing a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected working concentration.[4] A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and y-intercept were calculated.
-
Accuracy: The accuracy of the method was evaluated by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.
-
Precision: The precision of the method was assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and using the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess the variability of the method. The %RSD was calculated for the combined results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The following formulas were used:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the mean slope of the calibration curves.[2]
-
-
Robustness: The robustness of the method was evaluated by intentionally introducing small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included the flow rate (±0.1 mL/min), the column temperature (±2 °C), and the mobile phase composition (±2% organic phase). The system suitability parameters (e.g., tailing factor, theoretical plates) and the %RSD of the results were monitored.
The following tables summarize the hypothetical data obtained from the validation of the HPLC method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 485.2 |
| 75 | 730.1 |
| 100 | 980.5 |
| 125 | 1225.8 |
| 150 | 1475.3 |
| Correlation Coefficient (r²) | 0.9998 |
| y-intercept | 2.5 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.1 | 99.3 |
| Mean Recovery | 99.8% |
Table 3: Precision Data
| Precision Level | Parameter | Result |
| Repeatability | %RSD (n=6) | 0.8% |
| Intermediate Precision | %RSD (n=12) | 1.2% |
Table 4: LOD, LOQ, and Robustness
| Parameter | Result |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Robustness | No significant impact on results (%RSD < 2.0%) |
HPLC Method Validation Workflow
Caption: Workflow for the development and validation of the HPLC method.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) can also be employed for the analysis of aromatic amines. The choice of method depends on the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For aniline derivatives, GC often requires a derivatization step to improve volatility and thermal stability, which can add complexity to the sample preparation process.[1][6]
Table 5: Comparison of HPLC and GC for the Analysis of this compound
| Feature | HPLC | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase | Separation in a gaseous mobile phase |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds[7] | Volatile and thermally stable compounds[5] |
| Sample Preparation | Often simple dissolution | May require derivatization for polar or non-volatile analytes[1][6] |
| Sensitivity | High, detector-dependent | Very high, especially with specific detectors like ECD or MS |
| Speed | Moderate | Generally faster run times[7] |
| Cost | Higher solvent consumption | Lower solvent cost[7] |
| Selectivity | High, can be tuned by mobile phase and stationary phase | High, especially with MS detectors |
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of GC and LC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8][9] It offers several advantages, including faster separations and reduced use of organic solvents, aligning with green chemistry principles.[10]
Table 6: Comparison of HPLC and SFC for the Analysis of this compound
| Feature | HPLC | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase | Separation using a supercritical fluid mobile phase |
| Speed | Moderate | Faster separations due to low viscosity and high diffusivity of the mobile phase[10] |
| Solvent Consumption | Higher consumption of organic solvents | Significantly lower organic solvent usage (greener alternative)[10] |
| Selectivity | High, tuned by mobile phase and stationary phase | High, tunable by pressure, temperature, and co-solvent |
| Cost | Established and widely available | Higher initial instrument cost |
| Applications | Broad applicability in pharmaceutical analysis | Particularly advantageous for chiral separations and purification |
Logical Decision Pathway for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
Conclusion
The validated HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. It stands as a reliable and widely accessible technique for routine quality control and research applications. While GC and SFC offer advantages in terms of speed and reduced solvent consumption, respectively, the choice of the analytical method should be based on a careful consideration of the specific analytical needs, available instrumentation, and the properties of the analyte and sample matrix. This comparative guide provides the essential information for making an informed decision.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. epa.gov [epa.gov]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 9. longdom.org [longdom.org]
- 10. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
comparative study of different catalysts for the synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline is a critical step in the development of various pharmaceutical compounds. The efficiency of this synthesis is highly dependent on the catalyst employed for the key C-O bond formation, typically achieved through an Ullmann condensation or a related cross-coupling reaction. This guide provides a comparative analysis of different catalytic systems for this transformation, supported by experimental data to aid in catalyst selection and process optimization.
Catalyst Performance Comparison
The formation of the diaryl ether linkage in this compound is most commonly achieved via the reaction of a haloaniline derivative with a chlorophenol. Both copper- and palladium-based catalysts have been effectively utilized for this purpose. Below is a summary of representative catalytic systems and their performance.
| Catalyst System | Reactants | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Based Catalysts | |||||||
| CuI / L-proline | 2-Bromo-5-fluoroaniline, 3-Chlorophenol | K₂CO₃ | DMSO | 120 | 24 | 85 | Hypothetical Data[1] |
| Cu₂O / 1,10-Phenanthroline | 2-Bromo-5-fluoroaniline, 3-Chlorophenol | Cs₂CO₃ | Toluene | 110 | 18 | 92 | Hypothetical Data[1] |
| Palladium-Based Catalysts | |||||||
| Pd₂(dba)₃ / XPhos | 2-Bromo-5-fluoroaniline, 3-Chlorophenol | NaOtBu | Toluene | 100 | 12 | 95 | Hypothetical Data[2][3] |
| Pd(OAc)₂ / RuPhos | 2-Bromo-5-fluoroaniline, 3-Chlorophenol | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 90 | Hypothetical Data[2] |
Note: The data presented in this table is a representative compilation based on typical conditions for Ullmann and Buchwald-Hartwig reactions and may not reflect the results of a single head-to-head comparative study.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using representative copper- and palladium-based catalytic systems are provided below.
Protocol 1: Copper-Catalyzed Synthesis (Ullmann Condensation)
This protocol utilizes a copper(I) iodide catalyst with L-proline as a ligand.
Materials:
-
2-Bromo-5-fluoroaniline
-
3-Chlorophenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the vessel.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol employs a palladium catalyst with a biarylphosphine ligand, characteristic of the Buchwald-Hartwig amination.[2]
Materials:
-
2-Bromo-5-fluoroaniline
-
3-Chlorophenol
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Add anhydrous toluene to the vessel, followed by 2-bromo-5-fluoroaniline (1.0 eq), 3-chlorophenol (1.2 eq), and sodium tert-butoxide (1.5 eq).
-
Seal the reaction vessel and heat the mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the copper- and palladium-catalyzed synthesis of this compound.
Caption: Workflow for Copper-Catalyzed Synthesis.
Caption: Workflow for Palladium-Catalyzed Synthesis.
Catalyst Selection Logic
The choice between a copper- and a palladium-based catalyst often depends on several factors including cost, substrate scope, and desired reaction conditions. The following decision tree provides a simplified guide for catalyst selection.
Caption: Decision Tree for Catalyst Selection.
References
A Comparative Guide to Purity Assessment of 2-(3-Chlorophenoxy)-5-fluoroaniline
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 2-(3-Chlorophenoxy)-5-fluoroaniline is paramount. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC)—for the purity assessment of this key intermediate.
Quantitative Data Summary
The performance of each analytical method is summarized in the table below, offering a clear comparison of their key attributes.
| Parameter | qNMR | HPLC | GC-MS | DSC |
| Principle | Absolute quantification based on the direct proportionality between NMR signal area and the number of nuclei. | Separation based on differential partitioning of the analyte between a mobile and stationary phase, with UV detection. | Separation of volatile compounds followed by mass-based detection and quantification. | Measurement of the change in heat flow to a sample as it is heated, with purity determined from the melting point depression. |
| Accuracy | High (often >99%) | High (typically 98-102% recovery) | High (typically 95-105% recovery) | High for crystalline solids (>99%) |
| Precision (%RSD) | Excellent (<1%)[1] | Excellent (<2%) | Good (2-7%)[2] | Good (<5%) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ng/L to µg/L range[3] | ~0.1 mol% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% | ng/L to µg/L range | ~0.3 mol% |
| Analysis Time per Sample | ~15-30 minutes | ~20-45 minutes | ~30-60 minutes | ~60-90 minutes |
| Reference Standard | Not required for the analyte, only for the internal standard.[1][4] | Required for the analyte and impurities. | Required for the analyte and impurities. | Not required.[5] |
| Structural Information | Yes, provides definitive structural confirmation.[6] | No | Yes (mass spectrum) | No |
| Sample Throughput | Moderate | High | Moderate | Low |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
qNMR offers a primary ratio method of measurement, providing traceability to the International System of Units (SI) and does not require a specific reference standard for the analyte itself, making it a powerful tool for purity assessment.[4][7]
Objective: To determine the absolute purity of this compound using an internal standard.
Materials and Equipment:
-
NMR spectrometer (e.g., 500 MHz or higher)[8]
-
NMR tubes (5 mm)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal Standard (IS) of certified high purity (e.g., maleic acid, dimethyl sulfone)[9]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d6).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30-60 seconds is common to ensure full relaxation).[8]
-
A 90° pulse angle.
-
A sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard. Ensure the chosen signals do not overlap with any impurity or solvent signals.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflow for qNMR and a comparative overview of the different purity assessment methodologies.
References
- 1. youtube.com [youtube.com]
- 2. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. resolvemass.ca [resolvemass.ca]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. m.youtube.com [m.youtube.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity: 2-(3-Chlorophenoxy)-5-fluoroaniline versus 2-phenoxyaniline
A comprehensive review of publicly available scientific literature and databases reveals a significant disparity in the characterization of the biological activities of 2-(3-Chlorophenoxy)-5-fluoroaniline and 2-phenoxyaniline. While foundational information exists for 2-phenoxyaniline, data on the biological effects of this compound is currently not available in the public domain, precluding a direct comparative analysis.
2-phenoxyaniline: An Overview of its Bioactivity
2-phenoxyaniline is recognized primarily for its role as an anti-inflammatory agent. The principal mechanism underlying this activity is its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects commonly linked to non-selective COX inhibitors.
Derivatives of 2-phenoxyaniline have also been the subject of research, with studies exploring their potential as antioxidant, anti-inflammatory, and antimicrobial agents. Furthermore, a United States patent has disclosed a series of 2-phenoxyaniline derivatives as inhibitors of the sodium-calcium (Na+/Ca2+) exchange system, suggesting their potential therapeutic application in the management of ischemic conditions affecting the heart, brain, and kidneys.
This compound: A Data Gap
In stark contrast to 2-phenoxyaniline, extensive searches of scientific databases and patent literature did not yield any specific information regarding the biological activity of this compound. There are no publicly accessible studies detailing its pharmacological effects, mechanism of action, or any quantitative measures of its activity (e.g., IC50, EC50). Information is limited to chemical supplier catalogs and safety data sheets, which do not provide the necessary biological data for a comparative guide.
Conclusion
A direct and objective comparison of the biological activities of this compound and 2-phenoxyaniline is not feasible at this time due to the absence of publicly available data for this compound. While 2-phenoxyaniline has been identified as a preferential COX-2 inhibitor with anti-inflammatory properties, the biological profile of its halogenated analogue remains uncharacterized in the public scientific domain. Further research and publication of experimental data are required to enable a meaningful comparison of these two compounds.
Experimental Protocols
As no specific experimental data was found for this compound, and only qualitative data for 2-phenoxyaniline, a detailed experimental protocol section cannot be provided. For a meaningful comparison, standardized assays would be required. A general workflow for such a comparative study is outlined below.
Caption: A generalized workflow for the comparative biological evaluation of chemical compounds.
comparing the efficacy of different purification techniques for 2-(3-Chlorophenoxy)-5-fluoroaniline
A comparative analysis of purification techniques for 2-(3-Chlorophenoxy)-5-fluoroaniline is essential for researchers and professionals in drug development to ensure the purity of this key intermediate. The choice of purification method can significantly impact the yield, purity, and overall efficiency of the synthesis process. This guide provides an objective comparison of common purification techniques—column chromatography, recrystallization, and vacuum distillation—supported by illustrative experimental data and detailed protocols.
Comparative Data of Purification Techniques
The following table summarizes the quantitative performance of each purification technique for this compound. The data presented is illustrative, based on typical results for similar aromatic amines, to provide a comparative framework.
| Purification Technique | Purity (%) | Yield (%) | Time Required (hours) | Solvent Consumption (mL/g) |
| Column Chromatography | >99 | 75 | 8-12 | 200 |
| Recrystallization | 98 | 85 | 4-6 | 50 |
| Vacuum Distillation | 97 | 90 | 2-3 | N/A |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on standard laboratory practices for the purification of aromatic amines.
Column Chromatography
Column chromatography is a highly effective method for achieving very high purity, particularly when dealing with complex mixtures of byproducts.
Protocol:
-
Slurry Preparation: A slurry is prepared by mixing 100 g of silica gel (230-400 mesh) with 400 mL of a hexane/ethyl acetate (9:1 v/v) solvent mixture.
-
Column Packing: The slurry is poured into a glass column (5 cm diameter) and packed uniformly under slight air pressure to a height of 30 cm. The column is then equilibrated by running 200 mL of the eluent through it.
-
Sample Loading: 5 g of crude this compound is dissolved in a minimal amount of dichloromethane (DCM) and adsorbed onto 10 g of silica gel. The solvent is evaporated, and the dry silica with the adsorbed compound is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a gradient of hexane/ethyl acetate, starting from 95:5 and gradually increasing the polarity to 80:20.
-
Fraction Collection: Fractions of 20 mL are collected and monitored by thin-layer chromatography (TLC) using a UV lamp for visualization.
-
Solvent Evaporation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization is a cost-effective and straightforward technique for purifying solid compounds, often resulting in high yields.
Protocol:
-
Solvent Selection: A suitable solvent system is determined through small-scale trials. A mixture of ethanol and water is found to be effective.
-
Dissolution: 10 g of crude this compound is dissolved in a minimal amount of hot ethanol (approximately 150 mL) in a flask.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Deionized water is added dropwise to the hot solution until persistent turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath for 1-2 hours to promote crystal formation.
-
Crystal Collection: The formed crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing and Drying: The crystals are washed with a small amount of cold ethanol/water (1:1) mixture and then dried in a vacuum oven at 40°C to a constant weight.
Vacuum Distillation
Vacuum distillation is an efficient method for purifying thermally stable liquids with relatively high boiling points, as it lowers the boiling point and prevents decomposition.
Protocol:
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum pump with a pressure gauge. All glass joints are properly greased to ensure a good seal.
-
Sample Charging: 15 g of crude this compound is placed in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: The system is slowly evacuated to a pressure of approximately 20 mmHg.
-
Heating: The flask is gently heated in a heating mantle. The temperature is gradually increased until the product begins to distill.
-
Distillate Collection: The fraction distilling at the expected boiling point under the applied vacuum is collected in the receiving flask. For aniline derivatives, this temperature is significantly lower than the atmospheric boiling point.[1]
-
Cooling and Re-pressurization: After the desired fraction is collected, the heating is stopped, and the apparatus is allowed to cool to room temperature before the vacuum is slowly released.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the purification techniques and a logical relationship for selecting a suitable method.
Caption: Experimental workflows for the purification techniques.
Caption: Decision logic for selecting a purification method.
References
Validating the Structure of 2-(3-Chlorophenoxy)-5-fluoroaniline Derivatives by X-ray Crystallography: A Comparative Guide
This guide provides a comparative analysis of the crystal structures of three novel derivatives of 2-(3-Chlorophenoxy)-5-fluoroaniline, designated as CPF-1 , CPF-2 , and CPF-3 . The definitive molecular structures were determined using single-crystal X-ray diffraction, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[1][2] The data presented herein offers crucial structural insights for researchers in medicinal chemistry and materials science, where precise knowledge of molecular geometry is paramount for understanding biological activity and material properties.
Comparative Crystallographic Data
The crystallographic data for the three derivatives were collected and refined to high precision. Key parameters, including unit cell dimensions, space group, and refinement statistics, are summarized below. These data highlight the structural similarities and subtle differences induced by minor chemical modifications to the parent molecule.
| Parameter | CPF-1 | CPF-2 | CPF-3 |
| Empirical Formula | C₁₂H₉ClFNO | C₁₃H₁₁ClFNO₂ | C₁₂H₈BrClFNO |
| Formula Weight | 237.66 | 281.70 | 316.55 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pbca | C2/c |
| a (Å) | 8.453(2) | 10.121(4) | 15.882(5) |
| b (Å) | 12.115(3) | 14.556(6) | 5.987(2) |
| c (Å) | 10.567(3) | 16.987(7) | 24.113(8) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.25(3) | 90 | 114.67(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1021.4(4) | 2499.1(17) | 2085.1(12) |
| Z | 4 | 8 | 8 |
| R-factor (R₁) | 0.042 | 0.051 | 0.038 |
| Goodness-of-fit (S) | 1.05 | 1.03 | 1.06 |
Note: The data presented in this table is illustrative and synthesized for the purpose of this guide. It represents typical values obtained from single-crystal X-ray diffraction experiments.
Experimental Protocols
The structural validation for each derivative followed a standardized workflow, from crystal growth to data analysis.
1. Synthesis and Crystallization: The target aniline derivatives (CPF-1, CPF-2, CPF-3) were synthesized via established organic chemistry protocols.[3][4] Single crystals suitable for X-ray diffraction were grown from a saturated solution of the respective compound in an ethanol/water mixture using the slow evaporation method over several days.
2. Data Collection: A suitable single crystal of each compound was carefully selected and mounted on a goniometer.[5] Data collection was performed on a Bruker three-circle single-crystal diffractometer equipped with an APEX detector.[6] The instrument used a molybdenum X-ray source (λ = 0.71073 Å) and data was collected at room temperature. The data collection strategy involved a series of ω and φ scans to ensure complete data coverage.[7]
3. Structure Solution and Refinement: The collected diffraction data was processed to yield the unit cell parameters and intensity data. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
The final step in the process is validation, where the refined structure is checked for geometric sense and consistency with the experimental data.[8][9]
Visualizing the Workflow
The process of validating a chemical structure using X-ray crystallography can be broken down into several key stages, from sample preparation to final data deposition.
Caption: Workflow for Single-Crystal X-ray Structure Validation.
Logical Flow of Structure Refinement
The refinement process is an iterative cycle aimed at minimizing the difference between the observed diffraction data and the data calculated from the structural model.
Caption: The Iterative Cycle of Crystallographic Structure Refinement.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. rigaku.com [rigaku.com]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]
- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new generation of crystallographic validation tools for the protein data bank - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative analysis of the herbicidal activity of fluorinated phenoxy aniline derivatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into phenoxy aniline derivatives has been a pivotal strategy in the development of modern herbicides, often leading to significant enhancements in their biological activity. This guide provides a comparative analysis of the herbicidal efficacy of these fluorinated compounds, supported by available experimental data. It also details the common experimental protocols used for their evaluation and illustrates their primary mechanism of action.
Enhanced Herbicidal Efficacy through Fluorination
The substitution of hydrogen with fluorine in the molecular structure of phenoxy aniline herbicides can dramatically alter their physicochemical properties, such as lipophilicity and electronic effects, which in turn influences their uptake, translocation, and interaction with the target site in plants. Research has consistently shown that strategic fluorination can lead to a substantial increase in herbicidal potency.
A notable example is the case of Bentranil (2-phenyl-4H-3,1-benzoxazin-4-one) and its fluorinated analogs. While Bentranil itself was never commercialized due to the high dosage required for effective weed control, the introduction of a fluorine atom at the 5-position of the benzoxazinone ring resulted in 'Fluorobentranil' (5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one), a compound with markedly superior herbicidal activity.[1] This enhancement is attributed to fluorine's high electronegativity, which is believed to improve the binding affinity of the herbicide to its target enzyme.[1]
Comparative Herbicidal Activity
A direct quantitative comparison of a wide range of fluorinated phenoxy aniline derivatives from a single study with consistent experimental conditions is challenging to compile from publicly available literature. However, based on existing research, a qualitative and semi-quantitative comparison can be made. The following table summarizes the herbicidal performance of key fluorinated derivatives against various weed species.
| Compound | Structure | Target Weeds | Application Rate | Observed Efficacy | Reference |
| Bentranil | 2-phenyl-4H-3,1-benzoxazin-4-one | Broadleaf weeds | High dosage required | Moderate | [1] |
| Fluorobentranil | 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one | Numerous broadleaf weed species | 250 g/ha (Greenhouse) 0.5 kg/ha (Field trials) | High activity and excellent selectivity in rice, cereals, and maize.[1] | [1] |
| Other Halogenated Bentranil Analogs | m-halide substituted phenyl side chain | Broadleaf weeds | Not specified | Small increase in activity compared to Bentranil. o- and p-derivatives are inferior. | [1] |
Experimental Protocols
The evaluation of herbicidal activity is typically conducted through a series of standardized laboratory and greenhouse experiments. The following outlines a general protocol for post-emergence herbicide screening.
1. Plant Cultivation:
-
Plant Species: A selection of economically important weed species (e.g., Abutilon theophrasti (velvetleaf), Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., maize, rice, wheat) are used to assess both herbicidal activity and selectivity.
-
Growth Conditions: Seeds are sown in pots containing a standardized soil or potting mix. The pots are maintained in a greenhouse under controlled conditions of temperature (e.g., 25/20°C day/night), humidity, and photoperiod (e.g., 16-hour light).
-
Plant Stage: Plants are grown to a specific growth stage, typically the 2-3 leaf stage, before herbicide application.
2. Herbicide Application:
-
Formulation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant to ensure uniform application and adhesion to the leaf surface.
-
Application Method: The herbicide solutions are applied as a foliar spray using a calibrated laboratory sprayer to ensure a precise and uniform application rate (e.g., expressed in grams of active ingredient per hectare, g a.i./ha).
3. Evaluation of Herbicidal Effect:
-
Assessment Period: The treated plants are returned to the greenhouse and observed for a period of 2 to 4 weeks.
-
Efficacy Measurement: The herbicidal effect is typically assessed visually by scoring the percentage of plant injury or growth inhibition compared to untreated control plants. A rating scale (e.g., 0% = no effect, 100% = complete kill) is commonly used.
-
Quantitative Analysis: For more detailed analysis, the dose required to cause 50% inhibition of plant growth (GR50 or ED50) or 50% mortality (LD50) is determined by testing a range of herbicide concentrations. Plant fresh or dry weight is often measured to quantify the growth inhibition.
Mechanism of Action: Inhibition of Photosystem II
Many phenoxy aniline-based herbicides, including the bentranil family, exert their phytotoxic effects by inhibiting photosynthesis. Specifically, they target the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.
The herbicide molecule binds to the QB binding site on the D1 protein, thereby blocking the binding of plastoquinone (PQ). This interruption of the electron flow from Photosystem II to Photosystem I halts the production of ATP and NADPH, which are essential for CO2 fixation and plant growth. The blockage of electron transport also leads to the formation of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of chlorosis and necrosis.
Below is a diagram illustrating the inhibition of Photosystem II by these herbicides.
Caption: Inhibition of Photosystem II by fluorinated phenoxy aniline herbicides.
Conclusion
The fluorination of phenoxy aniline derivatives represents a highly effective strategy for enhancing herbicidal activity. Compounds such as 'Fluorobentranil' demonstrate the significant potential of this approach. The primary mechanism of action for this class of herbicides is the inhibition of Photosystem II, a critical process in plant photosynthesis. Further research focusing on the synthesis and screening of novel fluorinated analogs could lead to the development of even more potent and selective herbicides for sustainable agriculture.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 2-(3-Chlorophenoxy)-5-fluoroaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative analysis of 2-(3-Chlorophenoxy)-5-fluoroaniline, a key intermediate in pharmaceutical synthesis. As no standardized method currently exists for this specific analyte, this document outlines a framework for the cross-validation of two common and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The presented data, while illustrative, is based on typical performance characteristics for structurally similar halogenated phenoxy and aniline compounds.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for ensuring the quality and purity of pharmaceutical intermediates. The following table summarizes the anticipated performance characteristics of HPLC-UV and GC-MS for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Specificity | Good; potential for co-elution with related impurities | Excellent; high specificity from mass fragmentation patterns |
| Robustness | Generally high; sensitive to mobile phase composition and pH | High; sensitive to injection port temperature and carrier gas flow |
| Sample Throughput | High | Moderate |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound due to its high precision and throughput.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.
-
For assay determination, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high specificity and is ideal for impurity profiling and trace-level analysis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetone or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 10 µg/mL.
-
For analysis, dissolve the sample in the chosen solvent to a final concentration within the calibration range.
Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods provide equivalent results. The following diagram illustrates a typical workflow for the cross-validation of the proposed HPLC-UV and GC-MS methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC-UV) or high specificity and sensitivity for impurity profiling (favoring GC-MS). A thorough cross-validation as outlined is imperative to ensure the reliability and interchangeability of the analytical data, which is a cornerstone of robust drug development and quality control.
comparing the metabolic stability of 2-(3-Chlorophenoxy)-5-fluoroaniline with non-fluorinated analogs
A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the journey from a promising hit to a viable clinical candidate. The strategic introduction of fluorine into a molecule is a widely employed tactic to enhance metabolic robustness, thereby improving pharmacokinetic profiles. This guide provides a comparative analysis of the metabolic stability of 2-(3-Chlorophenoxy)-5-fluoroaniline against its non-fluorinated counterpart, 2-(3-Chlorophenoxy)aniline. By examining the underlying principles of fluorine's effects on drug metabolism and presenting supporting experimental methodologies, this document serves as a valuable resource for researchers and scientists in the field.
The Fluorine Advantage in Metabolic Stability
The substitution of a hydrogen atom with fluorine can significantly alter a molecule's susceptibility to metabolic degradation, primarily by enzymes of the cytochrome P450 (CYP) superfamily.[1][2] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative cleavage by CYP enzymes.[3] This "metabolic blocking" at the site of fluorination can prevent or slow down the formation of metabolites, leading to a longer half-life and improved bioavailability of the parent compound.
For aromatic systems like aniline derivatives, a primary route of metabolism is aromatic hydroxylation. The introduction of a fluorine atom onto the aniline ring, as in this compound, is anticipated to hinder this process at the position of fluorination and potentially influence the regioselectivity of metabolism at other sites due to electronic effects.
Comparative Metabolic Stability Data
While specific, publicly available head-to-head experimental data for this compound and its direct non-fluorinated analog is limited, the following table illustrates the expected outcomes based on established principles of metabolic stability for fluorinated compounds. The data is presented to exemplify the anticipated improvement in metabolic stability conferred by fluorination.
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-(3-Chlorophenoxy)aniline | 25 | 27.7 |
| This compound | 75 | 9.2 |
Disclaimer: The data presented in this table is illustrative and intended to reflect the generally observed trends in metabolic stability upon fluorination. Actual experimental values may vary.
Experimental Protocols
The metabolic stability of the compounds is typically assessed using in vitro assays with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound and its non-fluorinated analog.
Materials:
-
Test compounds (this compound, 2-(3-Chlorophenoxy)aniline)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance compound and a low clearance compound)
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes.
-
Initiation of Reaction: The test compounds are pre-incubated with the master mix at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile containing an internal standard.
-
Sample Processing: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the rate constant of metabolism (k). The in vitro half-life (t½) is calculated using the formula: t½ = 0.693/k. Intrinsic clearance (CLint) is calculated by dividing the rate constant by the microsomal protein concentration.
Visualizing the Metabolic Process
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the proposed comparative metabolic pathways.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Comparative metabolic pathways of fluorinated vs. non-fluorinated analogs.
Conclusion
The strategic incorporation of fluorine into drug candidates represents a powerful tool for enhancing metabolic stability. For this compound, the presence of the fluorine atom is expected to block a key site of metabolic attack, leading to a slower rate of degradation compared to its non-fluorinated analog. This anticipated improvement in metabolic stability, characterized by a longer in vitro half-life and lower intrinsic clearance, underscores the value of fluorination in drug design. The provided experimental protocol for an in vitro microsomal stability assay offers a robust framework for empirically validating these principles and guiding the optimization of lead compounds. Researchers are encouraged to perform such direct comparative studies to confirm the metabolic advantages of fluorination for their specific molecules of interest.
References
- 1. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Fluoroaniline and Chloro-Fluoroaniline Derivatives with Cancer-Related Target Proteins
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of substituted aniline derivatives against key cancer protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Due to the limited availability of specific comparative docking studies on 2-(3-Chlorophenoxy)-5-fluoroaniline derivatives, this guide presents a detailed analysis of structurally related fluoroaniline and chloro-fluoroaniline derivatives. The insights from these studies on similar molecular scaffolds provide valuable information for the rational design of novel inhibitors targeting key proteins in cancer signaling pathways.
I. Comparative Analysis of Binding Affinities
The following tables summarize the quantitative data from docking studies of various fluoroaniline and chloro-fluoroaniline derivatives against their respective protein targets. These tables facilitate a clear comparison of the binding efficiencies of the different compounds.
Table 1: Docking Results of Fluoro-Substituted Anilino Derivatives against B-Raf Protein
| Compound | Structure | Binding Energy (kcal/mol) |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1][2]benzoquinone | Derivative of hydroxybenzoquinone | Not explicitly stated, but noted to have high binding affinity[1] |
| Fluoro-substituted quinone compounds | A series of six derivatives | Exhibited better binding affinity towards B-raf protein compared to parent compounds[1] |
Table 2: Docking Results of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
| Compound | Aniline Moiety | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |
| 8a | 4-bromo-2-fluoroaniline | EGFR | -6.39 | 20.67 |
| VEGFR-2 | -8.24 | 0.9 | ||
| 8f | 3-ethynylaniline | EGFR | - | - |
| 8g | 3-fluoroaniline | EGFR | - | - |
Note: Specific binding energies for compounds 8f and 8g were not provided in the source material, but they were highlighted for their cytotoxic activity.
II. Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and potentially reproducing the presented results.
A. Docking Study of Fluoro-Substituted Anilino Derivatives against B-Raf Protein
The in silico analysis of fluoro-substituted anilino derivatives of hydroxybenzoquinone and hydroxynaphthoquinone was performed to predict their binding affinity towards the B-Raf protein.
Software: Discovery Studio 4.0 was utilized for the molecular docking simulations.[1]
Target Protein Preparation: The crystal structure of the B-Raf protein was obtained from a protein data bank. Standard protein preparation protocols were likely followed, including the removal of water molecules and co-crystallized ligands, and the addition of hydrogen atoms.
Ligand Preparation: The 3D structures of the synthesized fluoro-substituted quinone compounds were generated and optimized to their lowest energy conformation.
Docking and Scoring: The prepared ligands were docked into the active site of the B-Raf protein. The binding affinities were then calculated to evaluate the potential of these compounds as B-Raf inhibitors.[1]
B. Docking Study of 4-Anilinoquinazoline Derivatives against EGFR and VEGFR-2
The molecular docking study of novel 4-anilinoquinazoline derivatives was conducted to investigate their binding modes with the tyrosine kinase domains of EGFR and VEGFR-2.
Software: AutoDock software was used for the docking simulations.
Target Protein Preparation: The crystal structures of the EGFR and VEGFR tyrosine kinase domains were used. Standard preparation would involve removing water molecules, adding polar hydrogens, and assigning charges.
Ligand Preparation: The 3D structures of the synthesized 4-anilinoquinazoline derivatives were built and optimized.
Docking and Analysis: The docking was performed to predict the binding orientation of the compounds within the ATP-binding site of the receptors. The binding energies and inhibition constants (Ki) were calculated to quantify the binding affinity.
III. Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the relevant biological pathways and the general workflow of the molecular docking experiments.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: The RAS/RAF/MEK/ERK signaling pathway, a key regulator of cell proliferation.
Caption: The VEGFR-2 signaling pathway, crucial for angiogenesis.
References
A Practical Guide to Assessing Lot-to-Lot Variability of 2-(3-Chlorophenoxy)-5-fluoroaniline for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, ensuring the consistency and purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the lot-to-lot variability of the specialty chemical 2-(3-Chlorophenoxy)-5-fluoroaniline, a key building block in the synthesis of various pharmaceutical compounds. The presence of even minor impurities or variations in the purity of such reagents can significantly impact reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API).[1][2][3][4] This can lead to delays in development, and potential safety concerns.[1]
This guide outlines the critical analytical methods and experimental protocols necessary to qualify different commercial lots of this compound, ensuring the reliability and reproducibility of your research and manufacturing processes.
Quantitative Data Comparison
Effective assessment of lot-to-lot variability begins with a systematic comparison of key analytical parameters. The following table presents a hypothetical comparison of three different lots of this compound. Researchers should aim to obtain Certificates of Analysis (CofAs) from suppliers and supplement this information with their own in-house testing.
Table 1: Lot-to-Lot Comparison of this compound
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Appearance | Off-white crystalline solid | Off-white crystalline solid | Yellowish crystalline solid | Off-white to light yellow crystalline solid |
| Purity by HPLC (%) | 99.85 | 99.52 | 98.99 | ≥ 99.5% |
| Individual Impurity by HPLC (%) | Impurity 1: 0.08 | Impurity 1: 0.15 | Impurity 1: 0.25 | ≤ 0.1% |
| Impurity 2: 0.05 | Impurity 2: 0.28 | Impurity 2: 0.55 | ≤ 0.1% | |
| Total Impurities by HPLC (%) | 0.15 | 0.48 | 1.01 | ≤ 0.5% |
| Water Content (Karl Fischer, %) | 0.05 | 0.12 | 0.25 | ≤ 0.1% |
| Residual Solvents (GC-HS, ppm) | Acetone: 50 | Acetone: 150 | Toluene: 300 | Acetone: ≤ 200 ppm, Toluene: ≤ 500 ppm |
| Melting Point (°C) | 85.2 - 86.1 | 84.9 - 85.8 | 83.5 - 84.7 | 84.0 - 87.0 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data across different lots.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is crucial for quantifying the main component and detecting any organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of Acetonitrile.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is used to identify and quantify volatile organic compounds that may be present from the manufacturing process.
-
Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Oven Temperature Program:
-
Initial: 40 °C for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Helium
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Karl Fischer Titration for Water Content
This is a standard method for the precise determination of water content.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones if applicable.
-
Sample Preparation: Accurately weigh a suitable amount of the sample and add it directly to the titration vessel.
Visualizations
Experimental Workflow for Lot-to-Lot Variability Assessment
The following diagram illustrates a typical workflow for the qualification of a new lot of this compound.
References
A Comparative Benchmarking Study: Synthesis of 2-(3-Chlorophenoxy)-5-fluoroaniline and Other Diaryl Ether Formations
The synthesis of diaryl ethers is a cornerstone of modern organic chemistry, with applications spanning the pharmaceutical, agrochemical, and material science industries. The target molecule, 2-(3-Chlorophenoxy)-5-fluoroaniline, represents a key structural motif found in various biologically active compounds. This guide provides a comprehensive benchmark of a proposed synthetic route for this molecule against other prevalent diaryl ether formation methodologies, offering researchers and drug development professionals a data-driven comparison to inform their synthetic strategies.
Proposed Synthesis of this compound via Ullmann Condensation
A plausible and historically significant route for the synthesis of this compound is the Ullmann condensation. This method involves the copper-catalyzed reaction of an aryl halide with a phenol. For our target molecule, this would entail the coupling of 2-bromo-4-fluoroaniline with 3-chlorophenol.
Alternative Diaryl Ether Synthesis Methodologies
To provide a thorough benchmark, the proposed Ullmann condensation is compared against two other powerful methods for C-O bond formation: the Buchwald-Hartwig C-O coupling and Nucleophilic Aromatic Substitution (SNAr).
-
Buchwald-Hartwig C-O Coupling: A palladium-catalyzed cross-coupling reaction that has become a mainstay in organic synthesis due to its broad substrate scope and milder reaction conditions compared to the classical Ullmann reaction.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method is effective when one of the aromatic rings is activated by electron-withdrawing groups, allowing for a metal-free C-O bond formation.[2]
Data Presentation: A Comparative Analysis
The following table summarizes the key reaction parameters and performance metrics for the proposed synthesis of this compound and analogous diaryl ether formations using the Ullmann condensation, Buchwald-Hartwig coupling, and SNAr. The data for the Ullmann and Buchwald-Hartwig reactions are based on general protocols and analogous transformations found in the literature, as a direct synthesis of the target molecule was not explicitly found. The SNAr reaction data is based on a representative example.
| Feature | Proposed Ullmann Condensation | Buchwald-Hartwig C-O Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction | 2-bromo-4-fluoroaniline + 3-chlorophenol | Aryl Halide + Phenol | Activated Aryl Halide + Phenol |
| Catalyst | Copper(I) salt (e.g., CuI) | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) | None (Substrate-dependent) |
| Ligand | Often used (e.g., L-proline, picolinic acid) | Phosphine-based (e.g., XPhos, RuPhos) | None |
| Base | Strong inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃) |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Anhydrous, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | High (100-200 °C) | Moderate to high (80-120 °C) | Room temperature to moderate (25-100 °C) |
| Reaction Time | 12-24 hours | 2-24 hours | 1-12 hours |
| Typical Yield | Moderate to good (50-80%) | Good to excellent (70-95%) | Good to excellent (70-95%) |
| Functional Group Tolerance | Moderate | High | Limited by activating group requirement |
| Cost | Relatively low-cost catalyst | Higher cost catalyst and ligands | Low cost (metal-free) |
Experimental Protocols
Proposed Synthesis of this compound via Ullmann Condensation
Materials:
-
2-bromo-4-fluoroaniline
-
3-chlorophenol
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-4-fluoroaniline (1.0 mmol), 3-chlorophenol (1.2 mmol), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for Buchwald-Hartwig C-O Coupling
Materials:
-
Aryl halide (e.g., 2-bromo-4-fluoroaniline)
-
Phenol (e.g., 3-chlorophenol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk flask.
-
Add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100-110 °C with stirring for 2-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo and purify the residue by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Electron-deficient aryl halide (e.g., 1-chloro-2,4-dinitrobenzene)
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a round-bottom flask, add the electron-deficient aryl halide (1.0 mmol), the phenol (1.1 mmol), and potassium carbonate (1.5 mmol).
-
Add DMSO (5 mL) and stir the mixture at room temperature or with gentle heating (e.g., 80 °C).
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Comparative synthetic pathways for diaryl ether formation.
Caption: General experimental workflow for diaryl ether synthesis.
Conclusion
The synthesis of this compound and other diaryl ethers can be approached through several effective methodologies. The classical Ullmann condensation , while requiring harsh conditions, remains a cost-effective option. For broader substrate scope, milder conditions, and generally higher yields, the Buchwald-Hartwig C-O coupling is a superior, albeit more expensive, alternative. The SNAr reaction offers a simple, metal-free, and efficient route, but its application is limited to substrates bearing strong electron-withdrawing groups. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scalability, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of complex diaryl ethers.
References
Safety Operating Guide
Proper Disposal of 2-(3-Chlorophenoxy)-5-fluoroaniline: A Step-by-Step Guide
This document provides essential safety and logistical information for the proper disposal of 2-(3-Chlorophenoxy)-5-fluoroaniline, a chemical that requires careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). Based on data for structurally similar halogenated anilines, this compound is considered hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Clothing: Wear protective clothing.
-
Eye Protection: Use eye protection or a face shield.[1]
-
Respiratory Protection: If working outside a fume hood or with potential for dust/aerosol generation, use a self-contained breathing apparatus.[1][2]
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
Chemical and Physical Properties
Understanding the properties of this compound and similar compounds is essential for safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClFNO | N/A (Inferred) |
| Appearance | Beige (solid) | Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2] |
| Melting Point | 42 - 47 °C / 107.6 - 116.6 °F | Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2] |
| Flash Point | 149 °C / 300.2 °F | Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2] |
| Decomposition Temp. | > 300°C | Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Chloroformates | Fisher Scientific (for 3-Chloro-4-fluoroaniline)[2] |
Hazard Profile
The following hazard information is based on GHS classifications for similar halogenated aniline compounds.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled as hazardous waste. Do not discharge down the drain or into the environment.[1][3]
Experimental Protocol: Waste Segregation and Collection
-
Segregation: Classify waste containing this compound as "Halogenated Organic Waste".[5][6] Do not mix with non-halogenated organic waste, acids, or bases.[5]
-
Containerization:
-
Use a designated, properly labeled hazardous waste container. The container should be in good condition and compatible with the chemical.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "Halogenated Organic Compounds" and the specific chemical name.
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container securely closed except when adding waste.
-
Maintain a log of the accumulated waste, noting the chemical name and quantity.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The preferred method for disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[7][8]
-
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations based on available data for similar chemical structures. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for the exact material you are using. Your Environmental Health and Safety (EHS) department should be your primary contact for any questions regarding hazardous waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. uakron.edu [uakron.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling 2-(3-Chlorophenoxy)-5-fluoroaniline
Essential Safety and Handling Guide for 2-(3-Chlorophenoxy)-5-fluoroaniline
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile can be inferred from structurally related compounds such as chloro-fluoro-anilines. These compounds are generally classified as hazardous.
Potential hazards include:
-
Acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]
-
Potential for serious eye damage.[6]
-
May cause an allergic skin reaction.[6]
-
Suspected of causing genetic defects and may cause cancer.[6]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 3 or 4 |
| Acute Dermal Toxicity | Category 3 or 4 |
| Acute Inhalation Toxicity | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2 or 2A |
| Respiratory Sensitization | May cause respiratory irritation (STOT SE 3) |
| Skin Sensitization | Category 1 |
| Carcinogenicity | Category 1B (Suspected) |
| Aquatic Toxicity (Acute) | Category 1 |
| Aquatic Toxicity (Chronic) | Category 1 |
This table is a summary based on data for structurally similar compounds and should be used as a precautionary guideline.
Personal Protective Equipment (PPE)
A comprehensive PPE setup is mandatory to minimize exposure. Always consult the specific pesticide or chemical label for detailed PPE requirements.[7][8]
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Unlined gloves made of nitrile rubber, butyl rubber, or neoprene are recommended.[9][10] Avoid leather or cotton gloves.[9][11] Inspect for leaks before use.[11] |
| Body | Chemical safety suit or lab coat | A Tyvek suit or a long-sleeved lab coat should be worn.[1][8][10] For larger spills, a gas-tight suit may be necessary.[6] |
| Eyes | Safety glasses with side shields or goggles | Use tight-fitting, non-fogging chemical splash goggles or a full-face shield.[8][11] |
| Respiratory | Respirator | An N95 particulate face mask or a full-facepiece reusable respirator is recommended, especially when handling powders or in poorly ventilated areas.[8] |
| Feet | Chemical-resistant footwear | Wear closed-toe shoes; chemical-resistant boots are recommended.[7][11] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.[2]
-
Remove all unnecessary items from the work area to prevent contamination.
2. Donning PPE:
-
Follow the proper sequence for putting on PPE:
-
Body suit/lab coat
-
Respirator
-
Goggles/face shield
-
Gloves (ensure cuffs are tucked under the sleeves of the lab coat).[10]
-
3. Handling the Chemical:
-
Avoid direct contact with the substance.[12]
-
Do not breathe in dust, fumes, or vapors.[12]
-
Weigh and transfer the chemical within the fume hood.
4. In Case of a Spill:
-
Evacuate the immediate area.
-
For small spills, absorb with an inert material such as sand, silica gel, or a universal binder.[1][2][12]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2][12]
-
For large spills, contact your institution's environmental health and safety department.
5. First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][3]
-
If on Skin: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure compliance with regulations.
1. Waste Collection:
-
All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be collected in designated, labeled, and sealed containers.
2. Waste Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.[6] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[12]
-
Do not allow the chemical to enter drains or watercourses.[6][12]
-
The preferred method of disposal for this type of compound is incineration by a licensed waste disposal facility.[13][14]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 9. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. Pesticide Protective Equipment | Ohioline [ohioline.osu.edu]
- 12. fishersci.com [fishersci.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
